1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
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Properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQUZURVXAWOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Foreword: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and its capacity to act as a bioisostere for amide and ester groups make it a privileged scaffold in drug design.[3] This heterocycle is known for its metabolic stability and ability to engage in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets.[4] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine . The inclusion of a fluorophenyl group is a common strategy in modern drug discovery to enhance metabolic stability and binding affinity. The primary amine functionality serves as a crucial handle for further chemical modifications, making this compound a versatile building block for creating libraries of potential therapeutic agents.
This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Part I: Synthesis Strategy and Execution
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most robust and widely adopted strategy involves the condensation of an amidoxime with an activated carboxylic acid, followed by a cyclodehydration reaction.[6][7] This approach offers high yields and tolerates a wide range of functional groups.
Our retrosynthetic analysis identifies two key synthons: 4-fluorobenzamidoxime and a protected form of aminoacetic acid (glycine) . The amine on the glycine moiety must be protected to prevent self-condensation and other side reactions during the initial coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling and cyclization conditions and its straightforward removal under acidic conditions.
Overall Synthetic Workflow
The synthesis is designed as a three-step process, beginning with commercially available starting materials. Each step is followed by purification and validation to ensure the integrity of the intermediates and the final product.
Caption: Synthetic pathway for the target compound.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of 4-Fluorobenzamidoxime
-
Rationale: This reaction converts the nitrile group into an amidoxime, the key nucleophile for the subsequent coupling step. Sodium bicarbonate is used as a mild base to liberate free hydroxylamine from its hydrochloride salt. The reflux condition accelerates the nucleophilic addition.
-
Procedure:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in a 3:1 mixture of ethanol and water, add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and reduce the volume under vacuum to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-fluorobenzamidoxime as a white solid. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.
-
Step 2: Synthesis of tert-butyl N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
-
Rationale: This is a two-part, one-pot process. First, a standard peptide coupling reaction using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive that minimizes side reactions and racemization) activates the carboxylic acid of Boc-glycine to form an O-acyl amidoxime intermediate.[8] Second, thermal cyclodehydration of this intermediate expels a molecule of water to form the stable 1,2,4-oxadiazole ring.[6]
-
Procedure:
-
Dissolve 4-fluorobenzamidoxime (1.0 eq) and Boc-glycine (1.05 eq) in anhydrous Dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 12-16 hours. Formation of the O-acyl intermediate can be monitored by TLC or LC-MS.
-
Once the intermediate formation is complete, transfer the reaction mixture to a flask containing toluene and heat to reflux (approx. 110°C) for 8-12 hours to drive the cyclodehydration.
-
Cool the mixture, dilute with ethyl acetate, and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Boc-protected product.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard reagent for this transformation. It is highly efficient and the volatile byproducts (isobutylene and carbon dioxide) are easily removed.
-
Procedure:
-
Dissolve the Boc-protected oxadiazole (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in DCM and wash carefully with saturated aqueous sodium bicarbonate to neutralize excess TFA and liberate the free amine.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
-
Part II: Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized molecule. A multi-technique approach provides a self-validating system of evidence.[9][10]
Characterization Workflow
Caption: Integrated workflow for compound characterization.
Expected Analytical Data
The following table summarizes the expected data from various analytical techniques. This serves as a benchmark for researchers to validate their results.
| Technique | Parameter | Expected Observation | Justification |
| ¹H NMR | Chemical Shift (δ) | ~8.1 ppm (dd, 2H), ~7.3 ppm (t, 2H), ~4.2 ppm (s, 2H), ~2.0 ppm (br s, 2H) | Aromatic protons of the 4-fluorophenyl ring, methylene protons adjacent to the oxadiazole, and amine protons. |
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm, ~168 ppm, ~164 ppm (d), ~130 ppm (d), ~123 ppm (d), ~116 ppm (d), ~38 ppm | Carbons of the oxadiazole ring, carbons of the fluorophenyl ring (showing C-F coupling), and the methylene carbon. |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -115 ppm (s) | Single fluorine environment on the aromatic ring. |
| IR | Wavenumber (cm⁻¹) | 3300-3400 (N-H stretch), 1610 (C=N stretch), 1240 (C-F stretch) | Confirms the presence of the primary amine, the oxadiazole ring, and the aryl-fluoride bond.[11] |
| HRMS (ESI+) | m/z | Calculated: [M+H]⁺ = 194.0724 | Provides high-accuracy mass measurement to confirm the elemental composition (C₉H₉FN₃O⁺).[10] |
| HPLC | Purity | >95% | Quantifies the purity of the final compound. |
| Melting Point | Range | Sharp, defined range | A narrow melting point range is indicative of high purity.[12] |
Protocol for Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[10]
-
Analyze chemical shifts, coupling constants, and integrations to confirm the proposed structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[9]
-
Compare the observed accurate mass of the protonated molecular ion [M+H]⁺ with the calculated value.
-
-
Infrared (IR) Spectroscopy:
-
Analyze a small amount of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Identify characteristic absorption bands corresponding to the key functional groups.[11]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable method using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculate the purity based on the relative peak area of the main product.
-
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis and characterization of This compound . By adhering to the detailed protocols and understanding the rationale behind each step, researchers can confidently produce this valuable chemical building block with high purity. The comprehensive characterization workflow provides a robust framework for structural verification, ensuring the quality and integrity of the material for subsequent applications in drug discovery and chemical biology.
References
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Gali, V. K., Ramasatyaveni, G., & P, R. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. [Link]
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Heravi, M. M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]
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Li, Y., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. organic-chemistry.org. [Link]
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Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ResearchGate. [Link]
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Kumar, A. (2024). Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. [Link]
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Srinivas, K. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
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de Oliveira, C. S., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
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Adarsh A.P., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
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Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]
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ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
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Sharma, R., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]
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Kumar, D., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines. ACS Omega. [Link]
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An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Abstract
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This technical guide focuses on the compound 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine, a molecule of significant interest for which the precise mechanism of action remains to be fully elucidated. Drawing upon structure-activity relationships of analogous compounds, this document outlines a series of hypothesized mechanisms of action and provides a comprehensive, technically detailed framework of experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecule therapeutics. The methodologies described herein are designed to form a self-validating system for the rigorous determination of the compound's biological targets and signaling pathways.
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in drug discovery due to its favorable physicochemical properties, including metabolic stability and its capacity to act as a bioisostere for ester and amide groups.[2] Compounds incorporating this moiety have demonstrated a remarkable diversity of biological effects, including anticancer, anti-inflammatory, antiviral, and enzyme-inhibitory activities.[3][4][5]
The subject of this guide, this compound, features a 4-fluorophenyl group, a common substituent in many biologically active 1,2,4-oxadiazole derivatives. While the specific biological targets of this compound are not yet defined in the public domain, the accumulated knowledge on structurally similar molecules allows for the formulation of several compelling hypotheses regarding its mechanism of action.
Hypothesized Mechanisms of Action
Based on the established pharmacological profiles of analogous 4-fluorophenyl-1,2,4-oxadiazole derivatives, we propose the following potential mechanisms of action for this compound:
-
Anticancer Activity via Enzyme Inhibition: A significant body of research points to the anticancer potential of 1,2,4-oxadiazoles.[2][3] This activity is often mediated through the inhibition of key enzymes involved in cancer cell proliferation, survival, and metabolism. Plausible targets for this compound include:
-
Kinases: Epidermal Growth Factor Receptor (EGFR) and AKT kinase are critical regulators of cell growth and survival, and various oxadiazole derivatives have been identified as their inhibitors.[6]
-
Poly(ADP-ribose) Polymerase (PARP): Inhibition of PARP is a validated strategy for the treatment of certain cancers, and some 1,2,4-oxadiazole-containing compounds have shown potent PARP inhibitory activity.
-
Carbonic Anhydrase IX (CAIX): As a key regulator of tumor pH, CAIX is an attractive anticancer target, and sulfonamide-bearing 1,2,4-oxadiazoles have been developed as CAIX inhibitors.[7]
-
Histone Deacetylases (HDACs): HDAC inhibitors represent an important class of anticancer agents, and the 1,2,4-oxadiazole scaffold has been incorporated into novel HDAC inhibitors.
-
-
Modulation of G-Protein Coupled Receptors (GPCRs): Certain 1,2,4-oxadiazole derivatives have been identified as agonists of GPR119, a GPCR involved in metabolic regulation. This suggests that this compound could potentially modulate GPCR signaling pathways.
-
Anti-inflammatory and Neuroprotective Effects: The anti-inflammatory and antioxidant properties of some 1,2,4-oxadiazoles suggest their potential in treating neurodegenerative diseases like Parkinson's.[4] This could be mediated through the inhibition of inflammatory signaling pathways or modulation of oxidative stress.
The following sections provide a detailed experimental framework to systematically investigate these hypothesized mechanisms.
Experimental Framework for Mechanism of Action Elucidation
The following protocols are designed to provide a comprehensive evaluation of the biological activity of this compound.
Initial Phenotypic Screening: Anticancer Cytotoxicity
The first step in characterizing a novel compound with potential anticancer activity is to assess its cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[8]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC3 [prostate], HCT116 [colon]) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | TBD |
| A549 | Lung | TBD |
| PC3 | Prostate | TBD |
| HCT116 | Colon | TBD |
| Doxorubicin | (Positive Control) | TBD |
TBD: To be determined experimentally.
Investigating the Mode of Cell Death
If the compound exhibits significant cytotoxicity, the next logical step is to determine whether it induces apoptosis (programmed cell death) or necrosis. This can be achieved through Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[1][9]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed a suitable cancer cell line (e.g., one that showed high sensitivity in the MTT assay) in 6-well plates.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and positive (e.g., staurosporine-treated) controls.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Visualization: Apoptosis Analysis Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Target Deconvolution: Enzyme Inhibition Assays
Based on the initial phenotypic findings and the known activities of similar compounds, a panel of enzyme inhibition assays should be performed to identify potential molecular targets.
Experimental Protocol: General Kinase Inhibition Assay (e.g., EGFR, AKT)
This protocol describes a general approach for a luminescence-based kinase assay, such as the ADP-Glo™ assay.[10][11]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Dilute the recombinant kinase (e.g., EGFR, AKT1) and its specific substrate in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
A similar approach can be used for other enzyme assays, such as those for PARP, CAIX, and HDACs, using commercially available kits with appropriate substrates and detection reagents.[2][7]
Data Presentation: Enzyme Inhibition Profile
| Enzyme Target | IC₅₀ (µM) |
| EGFR | TBD |
| AKT1 | TBD |
| PARP1 | TBD |
| CAIX | TBD |
| HDAC1 | TBD |
TBD: To be determined experimentally.
Visualization: Kinase Inhibition Assay Principle
Caption: Principle of a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
This technical guide provides a structured and comprehensive approach to elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target-based assays, researchers can build a robust and evidence-based understanding of the compound's pharmacological profile. The proposed experimental workflows, when executed with rigor, will enable the identification of its primary molecular targets and the signaling pathways it modulates.
Upon successful identification of a primary target, further studies should be conducted, including:
-
Target Engagement Assays: To confirm the direct binding of the compound to its target in a cellular context.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: To optimize the compound's potency and selectivity through chemical modifications.
The insights gained from these investigations will be crucial for the continued development of this compound as a potential therapeutic agent.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Bommera, R. K., Kethireddy, S., Govindapur, R. R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27. Retrieved from [Link]
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Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (2022). ACS Omega, 7(39), 34873-34895. Retrieved from [Link]
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Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. (2023). European Journal of Medicinal Chemistry, 256, 115417. Retrieved from [Link]
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Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. (2020). Bioorganic Chemistry, 98, 103754. Retrieved from [Link]
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1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2023). RSC Medicinal Chemistry, 14(11), 2269-2285. Retrieved from [Link]
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Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. (2016). Bioorganic & Medicinal Chemistry, 24(21), 5258-5269. Retrieved from [Link]
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N-[(1R)-1-[2-chloro-4-(4-fluorophenyl)phenyl]-2-imidazol-1-ylethyl]-4-[5-[3-fluoro-5-(5-fluoropyrimidin-4-yl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide. (n.d.). PubChem. Retrieved from [Link]
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Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. (2024). Chemical Biology & Drug Design. Retrieved from [Link]
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Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research & Reviews: Journal of Chemistry, 4(2). Retrieved from [Link]
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Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (2021). Journal of University of Shanghai for Science and Technology, 23(7). Retrieved from [Link]
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N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (7b). (n.d.). BindingDB. Retrieved from [Link]
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Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (2016). Journal of Medicinal Chemistry, 59(1), 335-357. Retrieved from [Link]
-
Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. (2008). Journal of Medicinal Chemistry, 51(18), 5663-5679. Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50582. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]07001.pdf)
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An In-depth Technical Guide to the Anticipated Biological Activity of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Abstract
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for ester and amide functionalities. This guide provides a comprehensive technical overview of the potential biological activities of a specific derivative, 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine. While specific research on this molecule is not extensively published, this document synthesizes data from analogous structures and the broader class of 1,2,4-oxadiazoles to project its pharmacological potential. We will explore its chemical rationale, potential therapeutic targets, and propose a strategic experimental workflow for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel oxadiazole-based therapeutic agents.
Introduction: The Significance of the 1,2,4-Oxadiazole Core in Drug Discovery
Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the five-membered oxadiazole ring system has garnered significant attention. There are four isomers of oxadiazole, with the 1,2,4- and 1,3,4-isomers being the most explored in drug development due to their chemical stability and diverse pharmacological profiles.[1] The 1,2,4-oxadiazole ring, in particular, is a versatile scaffold found in a range of biologically active molecules with activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1]
A key feature of the 1,2,4-oxadiazole moiety is its role as a bioisostere for ester and amide groups. This substitution can enhance a molecule's metabolic stability by removing sites susceptible to hydrolysis by esterases and amidases, thereby improving pharmacokinetic properties. The compound of interest, this compound, incorporates this stable core, along with a fluorophenyl group and a methanamine substituent, which are known to influence ligand-receptor interactions and physicochemical properties.
Molecular Profile of this compound
The structure of this compound combines three key chemical features that suggest a potential for significant biological activity:
-
The 1,2,4-Oxadiazole Core: Provides a rigid, planar scaffold that can position its substituents in a defined orientation for interaction with biological targets. Its electron-withdrawing nature also influences the overall electronic properties of the molecule.
-
The 4-Fluorophenyl Group: The fluorine atom is a common substituent in medicinal chemistry. Its small size and high electronegativity can modulate properties such as pKa, lipophilicity, and metabolic stability (by blocking potential sites of oxidative metabolism). It can also participate in hydrogen bonding and other non-covalent interactions with protein targets.
-
The Methanamine Group (-CH₂NH₂): The primary amine introduces a basic center, allowing for the formation of salts to improve solubility and handling. It is also a key functional group for forming hydrogen bonds and ionic interactions with acidic residues in protein binding pockets.
Based on the activities of structurally similar compounds, this compound is a candidate for investigation in several therapeutic areas, most notably as an antimicrobial or anticancer agent.
Postulated Biological Activities and Therapeutic Potential
Given the prevalence of the 1,2,4-oxadiazole scaffold in various therapeutic agents, we can hypothesize several potential biological activities for this compound.
Antimicrobial Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal properties.[2][3] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Rationale: The combination of the aromatic fluorophenyl ring and the heterocyclic oxadiazole could lead to interactions with microbial targets. The methanamine group could enhance uptake into bacterial cells.
-
Potential Targets: Bacterial DNA gyrase, dihydrofolate reductase, or enzymes involved in cell wall biosynthesis.
Anticancer Activity
The 1,3,4-oxadiazole scaffold, a close relative of the 1,2,4-isomer, is present in compounds investigated for their anticancer properties.[4] These compounds can act through various mechanisms, including tubulin polymerization inhibition and kinase inhibition.
-
Rationale: The rigid structure of the molecule could allow it to fit into the binding sites of enzymes critical for cancer cell proliferation, such as kinases or polymerases.
-
Potential Targets: Tubulin, receptor tyrosine kinases (e.g., VEGFR, EGFR), or cell cycle-regulating proteins.
Proposed Experimental Workflow for Synthesis and Biological Evaluation
A systematic approach is necessary to validate the therapeutic potential of this compound. The following workflow outlines a logical progression from chemical synthesis to biological characterization.
Caption: Proposed experimental workflow for the evaluation of this compound.
Step-by-Step Synthesis Protocol
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl-amidoxime intermediate. A plausible synthetic route for the target compound is outlined below, adapted from general methods for this class of compounds.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 4-Fluorobenzamidoxime.
-
React 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in aqueous ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and dry.
-
-
Step 2: Synthesis of the Boc-protected amine precursor.
-
React the 4-fluorobenzamidoxime with Boc-glycine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as HOBt (hydroxybenzotriazole) in an anhydrous solvent like DMF.
-
Stir the reaction at room temperature overnight.
-
Extract the product into an organic solvent, wash with brine, and purify by column chromatography.
-
-
Step 3: Cyclization to form the 1,2,4-oxadiazole ring.
-
Heat the product from Step 2 in a high-boiling point solvent such as toluene or xylene to induce cyclodehydration.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
-
Step 4: Deprotection of the amine.
-
Dissolve the Boc-protected oxadiazole from Step 3 in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent and excess acid. The product can be isolated as the corresponding salt or neutralized to obtain the free amine.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy.
In Vitro Biological Screening Protocols
Protocol 2: Antimicrobial Susceptibility Testing
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from wells showing no growth are plated on agar. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.
Protocol 3: Anticancer Cell Viability Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
Quantitative data from the proposed assays should be organized for clear comparison.
Table 1: Hypothetical Antimicrobial Activity Data
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | 8 | 0.5 |
| E. coli ATCC 25922 | 16 | 0.06 |
| C. albicans ATCC 90028 | 32 | N/A |
Table 2: Hypothetical Anticancer Activity Data
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast) | 5.2 | 0.8 |
| A549 (Lung) | 12.5 | 1.2 |
| HCT116 (Colon) | 8.9 | 0.9 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the well-established biological significance of the 1,2,4-oxadiazole scaffold, this compound warrants investigation as a potential antimicrobial or anticancer agent. The proposed experimental workflow provides a robust framework for its synthesis, characterization, and biological evaluation. Positive results from the initial in vitro screening would justify further studies, including mechanism of action elucidation, lead optimization to improve potency and selectivity, and in vivo efficacy studies in relevant animal models. The insights gained from such a research program would contribute valuable knowledge to the field of medicinal chemistry and potentially lead to the development of a novel therapeutic agent.
References
- Mechanism of Action of Methenamine. Dr.Oracle. (2025). This source, while discussing a different molecule (methenamine), provides context on amine-containing compounds with antimicrobial properties and the general principles of their action. [URL not directly applicable to the topic compound but used for general background on 'methanamine' functionality].
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (Publication details not fully provided in search result). This article describes the synthesis and antimicrobial screening of 1,3,4-oxadiazole derivatives, providing a methodological basis for the proposed antimicrobial assays.
- Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. (2025). This paper details the synthesis and evaluation of oxadiazole derivatives with anticancer and antimicrobial activities, supporting the dual-activity hypothesis for the topic compound.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. (2025). This review provides a broad overview of the synthesis and pharmacological importance of various oxadiazole isomers.
- Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. (2022). A review discussing the diverse pharmacological properties of oxadiazole isomers, including their use as anti-tubercular and anticancer agents.
- Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. (Date not specified). This study provides examples of complex molecules incorporating the 1,2,4-oxadiazole ring and their synthesis.
- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PubMed Central. (Date not specified).
- 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Semantic Scholar. (2018). This paper describes the synthesis of a structurally related compound, providing a basis for the proposed synthetic protocol.
- [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine. Biosynth. (Product Listing). This commercial listing for a similar compound indicates that molecules of this class are available as research chemicals.
- Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI. (Date not specified).
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the novel heterocyclic compound, 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic techniques is paramount. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. The methodologies and interpretations presented herein are grounded in established principles and supported by data from structurally analogous compounds.
Introduction
This compound is a substituted oxadiazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a fluorophenyl group, an oxadiazole ring, and a primary amine functionality suggests its potential as a scaffold in the design of new therapeutic agents. Accurate structural elucidation is the foundation of understanding its chemical behavior and biological activity. This guide will walk through the expected spectral signatures of this molecule, providing a framework for its characterization.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is essential for interpreting its spectral data. The key structural features of this compound are the 4-fluorophenyl ring, the 1,2,4-oxadiazole core, and the methanamine side chain.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-fluorophenyl ring and the methylene protons of the methanamine group. The amine protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ha) | 8.10 - 8.20 | Doublet of doublets (dd) or Multiplet (m) | ~8.8, 5.5 |
| Aromatic (Hb) | 7.20 - 7.30 | Triplet (t) or Multiplet (m) | ~8.8 |
| Methylene (-CH₂-) | ~4.00 | Singlet (s) | - |
| Amine (-NH₂) | Variable (broad singlet) | Broad Singlet (br s) | - |
-
Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic splitting pattern. The protons ortho to the fluorine atom will be coupled to the fluorine, resulting in a doublet of doublets. The protons meta to the fluorine will appear as a triplet due to coupling with the adjacent ortho protons.
-
Methylene Protons: The methylene protons adjacent to the oxadiazole ring and the amine group are expected to appear as a singlet, as there are no adjacent protons to couple with.
-
Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift and sharpness of this peak can be affected by hydrogen bonding and exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=N (Oxadiazole) | 165 - 175 |
| C-O (Oxadiazole) | 160 - 170 |
| Aromatic C-F | 162 - 166 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-C(oxadiazole) | 120 - 125 (d, ⁴JCF ≈ 3 Hz) |
| Aromatic C-H (ortho to F) | 130 - 132 (d, ³JCF ≈ 9 Hz) |
| Aromatic C-H (meta to F) | 115 - 117 (d, ²JCF ≈ 22 Hz) |
| Methylene (-CH₂-) | 40 - 50 |
-
Oxadiazole Carbons: The two carbon atoms within the 1,2,4-oxadiazole ring are expected to have chemical shifts in the downfield region (160-175 ppm) due to their deshielded environment.
-
Aromatic Carbons: The carbon atoms of the 4-fluorophenyl ring will show characteristic chemical shifts and splitting patterns due to coupling with the fluorine atom. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, and four-bond couplings.
-
Methylene Carbon: The methylene carbon will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Molecular Ion: The molecular formula is C₉H₈FN₃O, with a monoisotopic mass of 193.0651 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 194.0729.
Key Fragmentation Pathways:
Figure 2: Predicted key fragmentation pathway for this compound.
-
Loss of Ammonia: A common fragmentation for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 177.
-
Oxadiazole Ring Cleavage: The oxadiazole ring can undergo cleavage, potentially leading to the formation of a 4-fluorobenzonitrile cation radical at m/z 121.
-
Further Fragmentation: The 4-fluorobenzonitrile fragment could further lose a cyanide radical to give a fluorophenyl cation at m/z 109.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=N Stretch (Oxadiazole) | 1600 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O-C Stretch (Oxadiazole) | 1000 - 1100 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
-
N-H Stretch: The primary amine will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
-
C=N and C=C Stretches: The C=N stretching of the oxadiazole ring and the C=C stretching of the aromatic ring will appear in the 1450-1650 cm⁻¹ region.
-
C-O-C and C-F Stretches: Strong absorption bands corresponding to the C-O-C stretch of the oxadiazole and the C-F stretch of the fluorophenyl group are expected in the fingerprint region (1000-1250 cm⁻¹).
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, MS, and IR spectral data for this compound. The predicted spectral features, based on the known behavior of analogous structures, serve as a robust framework for the characterization and structural verification of this compound. The detailed protocols and interpretations herein are designed to support researchers and scientists in their efforts to synthesize and evaluate new chemical entities for drug discovery and development.
References
While specific experimental data for the title compound was not found in the initial search, the interpretations and predictions in this guide are based on the general principles of spectroscopy and data from structurally related compounds reported in the following or similar publications:
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):331-336. This article provides examples of IR, ¹H NMR, and Mass spectral data for substituted 1,3,4-oxadiazole derivatives, which are structurally similar to the target compound.[1]
-
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank 2018, 2018(3), M1004. This publication details the synthesis and spectroscopic characterization (¹H-NMR, ¹³C-NMR, LCMS, FTIR) of a closely related aminomethyl-oxadiazole compound.[2][3]
-
Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research, 2022, 14(1): 8-18. This paper describes the characterization of compounds containing the 4-fluorophenyl moiety attached to a heterocyclic system, providing relevant spectral data for comparison.[4][5]
-
Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journal of Organic Chemistry, 2014, 10, 2469–2475. This source offers spectral data (IR, ¹H NMR, ¹³C NMR) for various 3-phenyl-1,2,4-oxadiazole derivatives, including those with a 4-fluorophenyl substituent.[6]
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- 4. researchgate.net [researchgate.net]
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structure-activity relationship (SAR) studies of fluorophenyl-oxadiazole compounds
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorophenyl-Oxadiazole Compounds
Introduction: The Strategic Importance of the Fluorophenyl-Oxadiazole Scaffold
In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that offer both robust biological activity and favorable pharmacokinetic profiles is relentless. Among the privileged heterocyclic structures, the oxadiazole ring system has emerged as a cornerstone in drug design, prized for its metabolic stability and its role as a bioisosteric replacement for ester and amide groups.[1] When coupled with a fluorinated phenyl ring, the resulting fluorophenyl-oxadiazole core becomes a particularly powerful motif.
The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties.[2][3] The high electronegativity and relatively small van der Waals radius of fluorine can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4][5] Specifically, the carbon-fluorine bond's strength can block sites of metabolic oxidation, while its electronic effects can alter pKa and lipophilicity, optimizing drug-target interactions.[3][5]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing fluorophenyl-oxadiazole compounds. We will dissect the nuanced effects of fluorine substitution, explore the influence of the oxadiazole isomer, and examine how modifications to various parts of the scaffold impact a range of biological activities, from anticancer to antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Part 1: Core Structural Elements and Their Influence on Activity
The fundamental fluorophenyl-oxadiazole scaffold offers several key positions for chemical modification, each providing a vector for optimizing potency, selectivity, and drug-like properties. Understanding the SAR at each position is critical for rational drug design.
The Role of the Fluorine Substituent
The position and number of fluorine atoms on the phenyl ring are not trivial considerations; they are critical determinants of biological activity. The strategic placement of fluorine can lead to enhanced binding interactions and improved metabolic stability.[4]
-
Positional Isomerism (ortho, meta, para): The location of the fluorine atom dictates the electronic and steric profile of the phenyl ring. For instance, a para-fluoro substitution in a series of benzimidazole-oxadiazole derivatives resulted in the most potent inhibitory activity against a specific enzyme target compared to ortho- and meta-fluoro analogues.[4] This suggests that the para position may allow for optimal interactions within the target's binding pocket, potentially through favorable electrostatic or hydrophobic contacts.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative degradation by cytochrome P450 enzymes.[3] Placing a fluorine atom at a known site of metabolic hydroxylation on the phenyl ring is a field-proven strategy to increase the compound's half-life and bioavailability.
The Oxadiazole Isomers: 1,3,4- vs. 1,2,4-Oxadiazole
Oxadiazoles exist in multiple isomeric forms, with the 1,3,4- and 1,2,4-isomers being the most prevalent in medicinal chemistry.[6] The choice of isomer is crucial as it alters the geometry and electronic distribution of the molecule, thereby influencing how it interacts with its biological target.
-
1,3,4-Oxadiazoles: This isomer is widely investigated and is present in numerous compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory activities.[7][8] The symmetrical arrangement of its nitrogen atoms can influence its hydrogen bonding capabilities and overall polarity.
-
1,2,4-Oxadiazoles: This isomer is also a key pharmacophore in a wide array of biologically active agents, including anticancer and anti-infective compounds.[9][10] The asymmetrical nitrogen placement can lead to different dipole moments and spatial arrangements of substituents compared to the 1,3,4-isomer, which can be exploited to achieve selectivity for a specific target.
The logical workflow for a typical SAR study on this scaffold is an iterative process of design, synthesis, and biological evaluation.
Caption: Iterative workflow for SAR studies of novel compounds.
Part 2: SAR Case Studies by Therapeutic Area
The true utility of the fluorophenyl-oxadiazole scaffold is demonstrated by its broad applicability across different disease areas. The following case studies synthesize findings from multiple research programs.
Anticancer Activity
Fluorophenyl-oxadiazole derivatives have shown significant promise as anticancer agents, with SAR studies revealing key structural features that govern their cytotoxicity.[6][11][12]
A common theme is that the nature of the second substituent on the oxadiazole ring (R2) dramatically impacts potency. In one study of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives, substitutions on the terminal phenyl ring led to a wide range of cytotoxic activity against the MCF-7 breast cancer cell line.[12]
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups (e.g., methoxy) on the terminal phenyl ring has been shown to increase cytotoxic activity.[13] For example, a derivative with a 3,4,5-trimethoxy substituent was found to be highly potent.[13] Conversely, the introduction of electron-withdrawing groups like a nitro group can also lead to high potency, suggesting that the electronic effect is highly dependent on the specific biological target and binding pocket environment.[14]
Caption: Key modification points on the fluorophenyl-oxadiazole scaffold.
Table 1: Anticancer Activity of Selected Fluorophenyl-1,3,4-Oxadiazole Derivatives Against MCF-7 Cells
| Compound ID | R2 Substituent (on terminal phenyl) | IC50 (µM) | Reference |
| 9j | 4-N,N-dimethylaminobenzaldehyde | 21.57 | [12] |
| 9n | 4-hydroxy-3-methoxybenzaldehyde | 8.52 | [12] |
| Doxorubicin | Standard Drug | 25.71 | [12] |
| 7a | Unsubstituted Phenyl | 0.76 | [15] |
| 7b | 3,4,5-Trimethoxy Phenyl | 0.011 | [15] |
This table synthesizes data from multiple sources to illustrate SAR trends.
Antimicrobial Activity
The scaffold is also a fertile ground for the development of novel antimicrobial agents. SAR studies have been crucial in optimizing activity against both Gram-positive and Gram-negative bacteria.[16]
In a series of 1,3,4-oxadiazole derivatives, compound 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol demonstrated potent activity against E. coli and S. pneumoniae, in some cases exceeding that of the standard drug ampicillin.[17] This highlights the importance of the thiol group at position 2 of the oxadiazole ring. Further derivatization at this position, for example by linking to an s-triazine moiety, has yielded compounds with significant activity against strains like Bacillus subtilis and Staphylococcus aureus.[18]
-
Hydrophobicity and Halogenation: In studies of 1,2,4-oxadiazoles as anti-MRSA agents, it was found that hydrophobic substituents, particularly halogens, were generally well-tolerated on the terminal aryl ring.[19] This suggests that lipophilicity plays a key role in the compound's ability to penetrate the bacterial cell wall or interact with the target protein.
Table 2: Antimicrobial Activity of Selected Fluorophenyl-Oxadiazole Derivatives
| Compound ID | Target Organism | Activity Metric | Result | Reference |
| KE-2, KE-3, KE-4 | B. subtilis, S. aureus, E. coli | Qualitative | Significant Activity | [18] |
| Compound 35 | E. coli, S. pneumoniae | Qualitative | Stronger than Ampicillin | [17] |
| Compound 9i | S. aureus | Zone of Inhibition | 18 mm | [12] |
| Ciprofloxacin | S. aureus | Zone of Inhibition | (Standard) | [11] |
Part 3: Experimental Protocols and Methodologies
To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
General Synthesis Protocol: Preparation of 2,5-Disubstituted-1,3,4-oxadiazoles
The following protocol describes a common and reliable method for synthesizing the 1,3,4-oxadiazole core, which can be adapted for various starting materials. The causality behind this multi-step process is to first create a reactive hydrazide intermediate which can then undergo cyclization to form the stable oxadiazole ring.
Step 1: Esterification of Substituted Benzoic Acid
-
Dissolve the starting substituted aromatic acid (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the mixture and extract the ethyl ester product. Purify via column chromatography.
-
Rationale: Fischer esterification converts the carboxylic acid to a more reactive ester, preparing it for the next step.
-
Step 2: Formation of Acid Hydrazide
-
Dissolve the purified ethyl ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq).[20]
-
Reflux the mixture for 8-12 hours. The product often precipitates upon cooling.
-
Filter the solid product, wash with cold ethanol, and dry to yield the corresponding hydrazide.
-
Rationale: The highly nucleophilic hydrazine displaces the ethoxy group to form the key hydrazide intermediate.
-
Step 3: Cyclization to form the 1,3,4-Oxadiazole Ring
-
Suspend the acid hydrazide (1.0 eq) and a substituted aromatic acid (e.g., 4-fluorobenzoic acid) (1.0 eq) in a suitable solvent like phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 5-7 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
Filter the resulting solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 2,5-disubstituted-1,3,4-oxadiazole.
-
Rationale: POCl₃ acts as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization of the intermediate formed between the hydrazide and the second carboxylic acid to yield the stable aromatic oxadiazole ring.
-
In Vitro Cytotoxicity Evaluation: MTT Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines. It is self-validating through the inclusion of untreated and vehicle controls.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the complete medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Conceptual impact of fluorine position on protein binding.
Conclusion and Future Directions
The fluorophenyl-oxadiazole scaffold is a validated and highly versatile platform for the discovery of new therapeutic agents. Structure-activity relationship studies have consistently shown that potent and selective compounds can be developed through rational modification of its core components. The strategic introduction of fluorine modulates pharmacokinetic properties, while careful selection of the oxadiazole isomer and its substituents allows for the fine-tuning of activity against a wide range of biological targets, including cancer cells and pathogenic microbes.[6][9][17]
Future research should focus on a more profound integration of computational modeling and structural biology with synthetic chemistry.[20] Predicting the binding modes of these compounds through molecular docking can guide the synthesis of more targeted libraries, accelerating the discovery process.[21] Furthermore, exploring novel or less common substitution patterns and expanding the range of linked heterocyclic systems could unlock new biological activities and intellectual property space. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and beyond.
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- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.PMC - PubMed Central.
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The 1,2,4-Oxadiazole Ring as a Bioisosteric Tool in Modern Medicinal Chemistry: An In-Depth Technical Guide
Section 1: The Strategic Imperative for Bioisosterism
In the landscape of contemporary drug discovery, the optimization of a lead compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is as critical as the enhancement of its potency. A frequent point of metabolic failure is the hydrolysis of labile functional groups, particularly esters and amides, by ubiquitous esterases and amidases. This vulnerability can lead to poor bioavailability, short half-life, and premature clearance, rendering an otherwise potent molecule therapeutically ineffective.
Bioisosterism, the strategy of substituting one functional group with another that retains similar steric and electronic characteristics, offers a powerful solution to this challenge.[1] A successful bioisosteric replacement can preserve or enhance target engagement while improving the molecule's overall pharmacokinetic and toxicological profile.[1] The five-membered 1,2,4-oxadiazole heterocycle has emerged as a premier bioisostere, particularly for esters and amides, owing to its unique combination of physicochemical properties and metabolic resilience.[2][3] This guide provides a technical deep-dive into the rationale, application, and practical implementation of 1,2,4-oxadiazole bioisosterism for researchers in drug development.
The 1,2,4-Oxadiazole: A Physicochemical Profile
The 1,2,4-oxadiazole is a five-membered, electron-poor aromatic heterocycle containing one oxygen and two nitrogen atoms.[4][5] Its utility in medicinal chemistry stems from several key attributes:
-
Metabolic Stability: The ring is significantly more resistant to enzymatic and chemical hydrolysis compared to esters and amides, a primary driver for its use.[1][2]
-
Geometric and Electronic Mimicry: The 1,2,4-oxadiazole can effectively mimic the trans geometry of an amide bond and act as a hydrogen bond acceptor, allowing it to preserve crucial interactions with biological targets.[6][7]
-
Tunable Physicochemical Properties: The 3- and 5-positions of the ring can be readily substituted, providing vectors to modulate properties such as lipophilicity, solubility, and polarity.
-
Synthetic Tractability: Robust and versatile synthetic routes allow for the accessible incorporation of this moiety into diverse molecular scaffolds.[6][7]
The following diagram illustrates the fundamental concept of using the 1,2,4-oxadiazole ring to replace metabolically labile ester and amide functionalities.
Caption: Bioisosteric replacement of esters and amides with a 1,2,4-oxadiazole ring.
Section 2: Core Applications & Strategic Implementation
Ester Bioisosterism: Enhancing Druggability
The replacement of an ester with a 1,2,4-oxadiazole is a field-proven strategy to circumvent rapid hydrolysis by plasma and tissue esterases.[2] This modification is particularly valuable for compounds intended for oral administration or requiring sustained exposure. The causality behind this choice is the inherent stability of the aromatic heterocyclic ring system compared to the electrophilic carbonyl carbon of an ester.
A recent study successfully applied this principle to a derivative of caffeic acid phenethyl ester (CAPE), a natural product with poor metabolic stability.[8] By replacing the ester linkage with a 1,2,4-oxadiazole, the resulting bioisostere (OB-CAPE) retained the potent anticancer and 5-lipoxygenase inhibitory activity of the parent compound while being designed for improved metabolic robustness.[8] Similarly, researchers developing modulators for store-operated calcium entry (SOCE) replaced an ester moiety in a pyrazole-based lead compound with a 1,2,4-oxadiazole, resulting in a new class of modulators with high metabolic stability in liver microsome assays.[9][10]
Amide Bioisosterism: Preserving Potency, Improving Pharmacokinetics
While generally more stable than esters, amide bonds can still be substrates for amidases and other proteases. The 1,2,4-oxadiazole serves as an excellent amide isostere, maintaining the key hydrogen bond accepting capacity of the carbonyl oxygen via its ring nitrogen atoms.[6][7] This allows the molecule to retain its binding pose within a target protein while eliminating a potential site of metabolic cleavage.
Carboxylic Acid Bioisosterism: A Tool for Modulating Acidity and Cell Penetration
The 1,2,4-oxadiazole ring can also function as a bioisostere for carboxylic acids.[4][5] This is particularly useful when the high acidity of a carboxyl group leads to poor membrane permeability or undesirable physicochemical properties. The weakly basic nitrogen atoms in the oxadiazole ring can still engage in polar interactions, mimicking the hydrogen bonding capabilities of a carboxylic acid, but without the associated high acidity. This strategy has been employed in the design of inhibitors for targets like papain-like protease (PLpro) of SARS-CoV-2, where the introduction of an oxadiazole in place of other groups, alongside an aryl carboxylic acid moiety elsewhere, enhanced enzymatic inhibition and metabolic stability.[11]
Case Studies in Drug Discovery
The strategic application of 1,2,4-oxadiazole bioisosterism is evident in several marketed drugs and clinical candidates.
| Drug/Candidate | Therapeutic Area | Bioisosteric Role of 1,2,4-Oxadiazole | Key Advantage Conferred |
| Ataluren | Duchenne Muscular Dystrophy | Serves as a core structural element, not a direct bioisostere of a single group, but contributes to the overall drug-like properties.[12][13] | Oral bioavailability and appropriate ADME profile. |
| Prenoxdiazine | Antitussive (Cough Suppressant) | Core scaffold component.[12][14] | Contributes to the molecule's pharmacological activity and stability. |
| Butalamine | Vasodilator | Core scaffold component.[12][13] | Provides a rigid and stable framework for pendant functional groups. |
| CB2 Ligands | CNS/Inflammation | Used as a central linker, replacing more flexible or labile groups.[15] | High receptor affinity, though its lipophilicity was a challenge.[15] |
Section 3: Practical Implementation: Synthesis and Evaluation
The successful application of bioisosterism relies on efficient synthetic access to the desired scaffold and a robust workflow for evaluating the consequences of the chemical modification.
Core Synthetic Strategies
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[4][6] One-pot procedures have been developed to streamline this process, enhancing efficiency.[6][7]
Caption: General synthetic workflow for 1,2,4-oxadiazole formation.
Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a general, self-validating one-pot synthesis from a carboxylic acid and an amidoxime, a common and efficient method.[6]
Objective: To synthesize a 1,2,4-oxadiazole derivative by replacing a target ester/amide in a lead compound.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Coupling agent (e.g., HBTU, 1.2 eq)
-
Organic base (e.g., DIPEA, 3.0 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)
Methodology:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the amidoxime (1.0 eq), carboxylic acid (1.1 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids are dissolved.
-
Activation: Add the organic base (DIPEA, 3.0 eq) to the mixture, followed by the portion-wise addition of the coupling agent (HBTU, 1.2 eq). Causality Note: The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts of the coupling reaction. HBTU is an efficient activating agent that forms an activated ester in situ, which readily reacts with the amidoxime.
-
Acylation: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the O-acyl amidoxime intermediate by TLC or LC-MS. Self-Validation: The disappearance of the starting materials and the appearance of a new, more non-polar spot (the intermediate) confirms the successful completion of the acylation step.
-
Cyclization: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the substrate and should be determined empirically. Causality Note: Thermal energy promotes the intramolecular cyclodehydration of the O-acyl amidoxime intermediate to form the stable aromatic oxadiazole ring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the intermediate is fully consumed and converted to the final product (typically 2-16 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity of the final 1,2,4-oxadiazole product using ¹H NMR, ¹³C NMR, and HRMS.
A Self-Validating Workflow for Bioisostere Evaluation
The ultimate success of a bioisosteric replacement is not merely its synthesis, but its validated improvement of the drug candidate's properties. The following workflow provides a logical progression for this evaluation.
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Methodological & Application
Application Note: A Robust and Versatile Protocol for the Synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole Derivatives
Abstract: This document provides a detailed synthetic protocol for the preparation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, often serving as a bioisostere for amide and ester functionalities, thereby improving the pharmacokinetic profiles of potential drug candidates.[1] This application note outlines a reliable two-step, one-pot methodology starting from commercially available 4-fluorobenzonitrile. We provide a comprehensive, step-by-step experimental procedure, an in-depth explanation of the reaction mechanism, and guidance on the selection of reagents and reaction conditions. The protocol is designed for researchers, chemists, and drug development professionals seeking a practical and scalable route to this important class of compounds.
Introduction and Strategic Overview
The synthesis of 1,2,4-oxadiazoles has been a subject of considerable attention due to their prevalence in a wide range of biologically active molecules, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] Among the various synthetic strategies, the most widely adopted and versatile method involves the coupling of an amidoxime with a carboxylic acid (or an activated derivative), followed by a cyclodehydration reaction.[4][5] This approach offers significant advantages in terms of accessibility of starting materials and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
This protocol focuses on a robust pathway to synthesize derivatives with a 3-(4-fluorophenyl) substituent, a common feature in many modern pharmaceuticals due to the favorable metabolic stability and binding interactions conferred by the fluorine atom. The overall synthetic strategy is divided into two primary stages:
-
Preparation of the Key Intermediate: Synthesis of 4-fluorobenzamidoxime from 4-fluorobenzonitrile.
-
Coupling and Cyclization: A one-pot reaction of 4-fluorobenzamidoxime with various carboxylic acids to form the target 3,5-disubstituted 1,2,4-oxadiazoles.
The workflow is designed to be efficient, with the intermediate O-acylamidoxime being generated and cyclized in situ to streamline the process and maximize yield.
Sources
Application Note & Protocols: A Framework for In Vitro Assay Development for Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Utilizing 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine as a Model Compound
Abstract
This guide provides a comprehensive framework for the development and validation of an in vitro, fluorescence-based enzymatic assay to identify and characterize inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical serine hydrolase that terminates the signaling of the endocannabinoid anandamide and other bioactive fatty acid amides, making it a significant therapeutic target for pain, inflammation, and central nervous system disorders.[1][2][3][4] The 1,2,4-oxadiazole chemical scaffold is present in numerous biologically active compounds, and its derivatives are promising candidates for novel therapeutics.[5][6][7] This document uses the model compound this compound to detail a robust, step-by-step methodology for primary screening, dose-response analysis, and rigorous assay validation, ensuring the generation of reliable and reproducible data for drug discovery programs.
Introduction and Scientific Rationale
1.1. FAAH: A Key Therapeutic Target
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a pivotal role in regulating the endocannabinoid system by catalyzing the hydrolysis of anandamide (AEA) into arachidonic acid and ethanolamine.[3] By degrading AEA, FAAH effectively terminates its signaling at cannabinoid receptors (CB1 and CB2). Pharmacological inhibition of FAAH elevates endogenous AEA levels in a targeted manner, which can produce analgesic, anxiolytic, anti-inflammatory, and neuroprotective effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][3] This makes FAAH an attractive drug target for a variety of therapeutic applications.[4][8]
1.2. The 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[5] Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][9] Given this precedent, novel 1,2,4-oxadiazole derivatives, such as the model compound this compound, represent a promising chemical space for the discovery of potent and selective FAAH inhibitors.
1.3. Assay Principle: Fluorescence-Based Detection
The protocol described herein employs a sensitive and continuous fluorescence-based assay format, which is highly amenable to high-throughput screening (HTS).[10][11] The assay utilizes a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH, the substrate is hydrolyzed, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[12][13] The rate of increase in fluorescence intensity is directly proportional to FAAH activity. Potential inhibitors will reduce the rate of AMC release, providing a quantitative measure of their inhibitory effect.[13]
Assay Development Workflow
A logical and systematic workflow is crucial for developing a robust assay. The process involves establishing a reliable baseline of enzyme activity, screening compounds for inhibitory potential, confirming hits with dose-response studies, and validating the overall assay performance.
Caption: High-level workflow for FAAH inhibitor assay development.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Human Recombinant FAAH | Cayman Chemical | Enzyme source |
| FAAH Assay Buffer (10X) | Cayman Chemical | Provides optimal pH and ionic strength |
| FAAH Substrate (AMC-AA) | Cayman Chemical | Fluorogenic substrate for FAAH |
| AMC Standard | Cayman Chemical | Standard for fluorescence quantification |
| JZL195 (FAAH Inhibitor) | Cayman Chemical | Positive control inhibitor |
| DMSO, ACS Grade | Sigma-Aldrich | Solvent for compounds |
| 384-well, black, flat-bottom plates | Corning | Low-volume, low-crosstalk assay plates |
Detailed Experimental Protocols
4.1. Protocol 1: Primary Screening of Test Compounds
This protocol is designed to rapidly assess a library of compounds at a single, fixed concentration (e.g., 10 µM) to identify potential "hits".
Causality Behind Choices:
-
Pre-incubation: Incubating the enzyme with the test compound before adding the substrate allows the inhibitor to bind to the enzyme and reach equilibrium, providing a more accurate measure of inhibition.
-
37°C Incubation: This temperature is chosen to mimic physiological conditions and ensure optimal enzyme activity.[14]
-
Controls: Negative Controls (DMSO vehicle) define 100% enzyme activity, while Positive Controls (a known inhibitor like JZL195) define 0% activity. These are essential for calculating percent inhibition and validating the assay window.
Step-by-Step Procedure:
-
Prepare 1X FAAH Assay Buffer: Dilute the 10X stock buffer with ultrapure water. For example, mix 3 mL of 10X buffer with 27 mL of water.[14]
-
Prepare Reagent Plate: In a separate 384-well plate or using reagent reservoirs:
-
Test Compounds: Dilute this compound and other test compounds in 1X Assay Buffer to an intermediate concentration of 40 µM (this will result in a 10 µM final concentration in the assay).
-
Negative Control: Prepare a solution of 1X Assay Buffer containing the same final concentration of DMSO as the test compound wells (e.g., 1%).
-
Positive Control: Prepare a solution of a known FAAH inhibitor (e.g., JZL195) in 1X Assay Buffer at a concentration known to cause full inhibition (e.g., 1 µM).
-
-
Dispense Reagents into Assay Plate:
-
Add 10 µL of the appropriate solution (Test Compound, Negative Control, or Positive Control) to the designated wells of a 384-well black assay plate.
-
-
Prepare and Dispense Enzyme: Dilute the human recombinant FAAH enzyme stock in ice-cold 1X Assay Buffer to the predetermined optimal concentration. Add 20 µL of the diluted enzyme solution to all wells.
-
Pre-incubation: Cover the plate and incubate for 15 minutes at 37°C.
-
Prepare and Dispense Substrate: Dilute the FAAH substrate (AMC-arachidonoyl amide) in 1X Assay Buffer to its optimal concentration.
-
Initiate Reaction: Add 10 µL of the diluted substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be 40 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes using an excitation wavelength of 355-360 nm and an emission wavelength of 460-465 nm.[13][14]
4.2. Protocol 2: IC₅₀ Determination for Hit Compounds
This protocol is used to determine the potency of "hit" compounds identified in the primary screen by measuring their inhibitory activity across a range of concentrations.
Step-by-Step Procedure:
-
Prepare Compound Dilution Series:
-
Create a 10-point, 3-fold serial dilution series of the hit compound (e.g., this compound) in DMSO, starting at a high concentration (e.g., 10 mM).
-
Dilute this DMSO series into 1X Assay Buffer to create the intermediate concentration plate for direct addition to the assay.
-
-
Plate Layout: Design the plate map to include the full dilution series of the hit compound, as well as multiple replicates of the negative (DMSO) and positive (JZL195) controls.
-
Assay Execution: Follow steps 3 through 8 from Protocol 1, adding 10 µL of each compound concentration from the dilution series to the appropriate wells.
Data Analysis and Interpretation
5.1. Calculating Percent Inhibition
The rate of reaction (slope) is determined from the linear portion of the kinetic fluorescence curve (RFU/min).
-
Percent Inhibition (%) = 100 x ( 1 - [ (Rate of Sample - Rate of Positive Control) / (Rate of Negative Control - Rate of Positive Control) ] )
5.2. Determining IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration. The data are then fitted to a four-parameter logistic (4PL) equation using software like GraphPad Prism.
| Parameter | Description |
| Top | The maximal response (should be near 100%) |
| Bottom | The minimal response (should be near 0%) |
| HillSlope | The steepness of the curve |
| IC₅₀ | The concentration of inhibitor that produces 50% inhibition |
Sample IC₅₀ Data Table:
| Compound Concentration (nM) | Log Concentration | % Inhibition (Mean) |
| 10000 | 4.00 | 98.5 |
| 3333 | 3.52 | 95.2 |
| 1111 | 3.05 | 89.1 |
| 370 | 2.57 | 75.4 |
| 123 | 2.09 | 51.2 |
| 41 | 1.61 | 24.8 |
| 13.7 | 1.14 | 10.1 |
| 4.6 | 0.66 | 4.5 |
| 1.5 | 0.18 | 1.2 |
| 0 | - | 0.0 |
Assay Validation: A Self-Validating System
For an assay to be trustworthy, its performance must be quantitatively assessed. The Z'-factor is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay.[15] It reflects the dynamic range of the assay signal and the data variation.[15][16]
6.1. Z'-Factor Calculation
The Z'-factor is calculated using the signals from the positive (inhibited) and negative (uninhibited) controls.
-
Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
-
σₚ and σₙ : Standard deviation of the positive and negative controls.
-
μₚ and μₙ : Mean of the positive and negative controls.
-
6.2. Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent Assay[17][18] |
| 0 to 0.5 | Marginal, may require optimization[17][18] |
| < 0 | Unsuitable for screening[17] |
A Z'-factor consistently above 0.5 indicates a robust and reliable assay with a clear separation between the control signals, ensuring high confidence in hit identification.[17]
Visualizing the Mechanism of Inhibition
The following diagram illustrates the fundamental principle of the enzymatic assay and its inhibition.
Caption: Mechanism of FAAH inhibition in the fluorescence-based assay.
References
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Bąk, A., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]
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Al-Ostoot, F. H., et al. (2020). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. Available at: [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Available at: [Link]
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Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Wikipedia. Fatty-acid amide hydrolase 1. Available at: [Link]
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Ueda, N., et al. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins & other lipid mediators, 68-69, 521-34. Available at: [Link]
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Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(10), 1799-810. Available at: [Link]
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Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. Available at: [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate. Available at: [Link]
-
Maccarrone, M., et al. (2008). Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system. Subcellular Biochemistry, 49, 101-32. Available at: [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Available at: [Link]
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BioVision. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Available at: [Link]
-
Yusof, S. R., et al. (2022). Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective. International Journal of Molecular Sciences, 23(15), 8272. Available at: [Link]
-
Angelucci, C. B., et al. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2623, 269-274. Available at: [Link]
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Springer Nature Experiments. Fluorimetric Assay of FAAH Activity. Available at: [Link]
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Application Notes & Protocols for the In Vivo Evaluation of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for the novel compound 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2] Given the nascent status of this specific molecule, this guide establishes a logical, stepwise framework for its initial preclinical evaluation. The protocols herein are designed as self-validating systems, beginning with essential safety and pharmacokinetic profiling before proceeding to exploratory efficacy models. We present detailed methodologies for dose-range finding, pharmacokinetic analysis, and representative efficacy studies in oncology and neuroscience, grounded in established best practices for CNS drug discovery and preclinical pharmacology.[3][4][5]
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole ring is a bioisostere for amide and ester groups, a feature that medicinal chemists have leveraged to improve the metabolic stability and pharmacokinetic properties of drug candidates. This heterocyclic motif is present in a variety of compounds that have been investigated for diverse therapeutic applications.[2][6] The subject of this guide, this compound, combines this versatile scaffold with a fluorophenyl group—a common moiety for enhancing binding affinity and metabolic resistance—and a methanamine substituent, which can influence solubility and target interactions.
The potential pharmacological profile of this compound is broad. The 1,2,4-oxadiazole core has been associated with potent anticancer activity against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), and has been explored for its role as an inhibitor of enzymes like sirtuins and DNA topoisomerases.[7] Concurrently, the structural alerts suggest possible CNS activity, as many small molecules designed to cross the blood-brain barrier (BBB) share similar physicochemical properties.[8]
Therefore, the initial in vivo characterization must be a systematic exploration of safety, exposure, and efficacy in relevant disease models. The following protocols are designed to build a foundational dataset that will guide all future development decisions.
Foundational In Vivo Assessment: Safety and Exposure
The transition from in vitro to in vivo research is a critical juncture where a compound's behavior is assessed within a complex biological system for the first time.[5] The primary objectives of these initial studies are to establish a safe dose range and to understand the pharmacokinetic (PK) profile of the compound. Without this information, data from subsequent efficacy studies are uninterpretable.
Protocol: Maximum Tolerated Dose (MTD) and Dose-Range Finding
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity and to identify a range of doses for subsequent PK and efficacy studies.
Causality: An MTD study is fundamental to safety. It prevents unnecessary animal morbidity and ensures that efficacy studies are conducted at doses that are both biologically active and tolerable. We employ a staggered, escalating dose design to minimize animal use while maximizing data quality.
Materials:
-
Test Compound: this compound
-
Vehicle: To be determined based on solubility studies (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil).
-
Animals: Male and female BALB/c mice, 8-10 weeks old.
-
Standard caging, food, and water.
-
Dosing syringes and needles (appropriate for the route of administration).
-
Body weight scale.
Methodology:
-
Acclimation: Acclimate animals to the housing facility for a minimum of 7 days before the study begins.
-
Vehicle Formulation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure complete dissolution or a homogenous suspension.
-
Dose Selection: Based on in vitro potency (if available) or literature on similar compounds, select a starting dose (e.g., 1 mg/kg). Subsequent doses should escalate by a factor of 2-3 (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Animal Groups: Assign 3 animals per sex to each dose group, including a vehicle control group.
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).
-
Observation Period: Monitor animals intensively for the first 4 hours post-dosing, then at 24, 48, and 72 hours. Daily observations should continue for 14 days.
-
Clinical Scoring: Record observations systematically. Key parameters include:
-
Changes in posture, gait, or activity level.
-
Presence of tremors, convulsions, or stereotypy.
-
Changes in respiration (rate, effort).
-
Physical appearance (piloerection, chromodacryorrhea).
-
Body weight (measured daily for 7 days, then weekly).
-
-
Endpoint: The MTD is defined as the highest dose that does not produce >10% body weight loss or significant, persistent clinical signs of toxicity.
Data Presentation:
| Dose (mg/kg, IP) | Sex | N | Acute Clinical Signs (0-4h) | Delayed Observations (24-72h) | Max. Body Weight Loss (%) | Morbidity/Mortality |
| Vehicle | M/F | 3/3 | None observed (NO) | NO | < 2% | 0/6 |
| 10 | M/F | 3/3 | NO | NO | < 2% | 0/6 |
| 30 | M/F | 3/3 | Mild hypoactivity | NO | ~3% | 0/6 |
| 100 | M/F | 3/3 | Ataxia, severe hypoactivity | Lethargy | ~8% | 0/6 |
| 300 | M/F | 3/3 | Seizures, loss of righting reflex | Moribund | N/A | 2/6 (euthanized) |
Table 1: Illustrative data summary for an MTD study.
Protocol: Exploratory Pharmacokinetic (PK) Study
Objective: To characterize the plasma concentration-time profile of the compound after a single administration and to calculate key PK parameters (Cmax, Tmax, AUC, T½).
Causality: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. A PK study reveals how much of the drug gets into circulation and how long it stays there. This exposure data is essential for correlating dose with a pharmacological effect in efficacy models.[5]
Materials:
-
Test Compound and Vehicle.
-
Animals: Male Sprague-Dawley rats (larger size facilitates serial blood sampling), 8-10 weeks old.
-
Catheters (e.g., jugular vein) for serial blood sampling (optional, but recommended).
-
Blood collection tubes (e.g., K2-EDTA coated).
-
Centrifuge, pipettes, and storage vials.
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Dose Selection: Choose a dose from the MTD study that is well-tolerated but expected to be pharmacologically active (e.g., 30 mg/kg).
-
Animal Groups: Use a minimum of 3-4 rats per time point (for composite sampling) or per animal (for serial sampling via catheter).
-
Administration: Administer a single dose of the compound (e.g., PO or IP).
-
Blood Sampling: Collect blood samples (~100 µL) at pre-dose (0) and at multiple time points post-dose. A typical schedule would be: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Data Presentation:
| Parameter | Route: IP | Route: PO |
| Dose (mg/kg) | 30 | 30 |
| Cmax (ng/mL) | 1250 | 480 |
| Tmax (hr) | 0.5 | 1.0 |
| AUC0-last (ng*hr/mL) | 3100 | 2250 |
| T½ (hr) | 3.5 | 3.8 |
| Bioavailability (%) | N/A | ~72% |
Table 2: Illustrative PK parameters for the test compound.
Exploratory In Vivo Efficacy Evaluation
With a tolerable dose range and an understanding of systemic exposure established, the next logical step is to assess the compound's efficacy in relevant disease models. Based on the broad activities of the 1,2,4-oxadiazole class, we provide protocols for two distinct therapeutic areas: oncology and CNS.
Workflow for Preclinical In Vivo Assessment
The overall workflow follows a logical progression from broad safety assessment to specific efficacy testing.
Caption: Logical workflow for in vivo evaluation of a novel compound.
Protocol: CNS - Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To evaluate the potential anxiolytic (anxiety-reducing) effects of the compound in mice.
Causality: The EPM is a widely validated behavioral assay for screening anxiolytic drugs.[3] It is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent in the open arms of the maze.
Methodology:
-
Animal Groups: Use male C57BL/6 mice. Groups (n=10-12 per group) should include: Vehicle Control, Positive Control (e.g., Diazepam, 2 mg/kg), and Test Compound at 3-4 selected doses (e.g., 3, 10, 30 mg/kg).
-
Dosing: Administer the compound/controls via the chosen route (e.g., IP) 30 minutes before testing. This pre-treatment time should be informed by the Tmax from the PK study.
-
Test Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms. The maze should be equipped with an automated tracking system.
-
Procedure:
-
Place a single mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore freely for 5 minutes.
-
The entire session is recorded by video for automated or manual scoring.
-
Clean the maze thoroughly with 70% ethanol between animals.
-
-
Primary Endpoints:
-
Percentage of time spent in the open arms.
-
Number of entries into the open arms.
-
-
Secondary Endpoint (Locomotor Activity):
-
Total number of arm entries (to control for hyperactivity or sedation).
-
Protocol: Oncology - Human Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of the compound in an immunodeficient mouse model bearing human cancer cells.
Causality: Xenograft models are a cornerstone of preclinical cancer drug development.[4] They allow for the evaluation of a compound's ability to inhibit tumor growth in vivo, providing a direct measure of potential therapeutic effect. We will use MCF-7 cells as they are a standard model for breast cancer and have been used to test other oxadiazole derivatives.[2][7]
Methodology:
-
Cell Culture: Culture MCF-7 human breast adenocarcinoma cells under standard conditions.
-
Animal Model: Use female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Tumor Implantation:
-
Inject 5 x 10⁶ MCF-7 cells suspended in Matrigel subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Group Formation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Paclitaxel), and Test Compound at 2-3 selected doses.
-
Dosing:
-
Begin the treatment schedule (e.g., daily IP or PO administration for 21 days).
-
The dosing regimen should be guided by the MTD and PK studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
The primary endpoint is Tumor Growth Inhibition (TGI).
-
The secondary endpoint is the change in body weight, as a measure of toxicity.
-
-
Study Termination: Euthanize animals when tumors reach a predetermined size limit (e.g., 2000 mm³), or at the end of the study period. Tumors may be harvested for biomarker analysis (e.g., IHC, Western blot).
Decision-Making Framework
The data generated from these foundational studies provide the basis for a "Go/No-Go" decision.
Caption: Key criteria for a Go/No-Go decision in early preclinical development.
A "Go" decision requires a clear window between the efficacious dose and the toxic dose, a pharmacokinetic profile that supports the intended clinical use, and statistically significant activity in a relevant disease model. Failure in any of these core areas would trigger a "No-Go" decision or a return to the design phase for chemical optimization.
References
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Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). PubMed Central. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2023). Taylor & Francis. [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Organic Chemistry: Current Research. [Link]
-
In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review. [Link]
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Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC. (n.d.). PubMed Central. [Link]
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In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. (n.d.). American Association of Pharmaceutical Scientists. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (n.d.). PubMed Central. [Link]
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CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar. (2020). Semantic Scholar. [Link]
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CNS Drug Discovery | Physicochemical optimisation. (n.d.). Domainex. [Link]
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Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]
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In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC. (n.d.). National Institutes of Health. [Link]
-
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2023). MDPI. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). PubMed Central. [Link]
-
Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors. (2024). PubMed. [Link]
-
Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (2023). SciELO. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1][3]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. (2014). PubMed. [Link]
-
Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. (2025). PubMed. [Link]
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Application Notes and Protocols for the Computational Docking of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Introduction: The Rationale for Interrogating 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine in the Context of Tubulin Inhibition
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability.[1][2] Derivatives of this heterocycle have demonstrated significant potential in drug discovery, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The specific compound of interest, this compound, incorporates a fluorophenyl group, a common feature in bioactive molecules that can enhance binding affinity and pharmacokinetic properties. Given the well-documented role of 1,2,4-oxadiazole derivatives as potent anticancer agents, this application note will explore its potential interaction with a critical oncology target: tubulin.[3][4]
Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. The colchicine binding site on β-tubulin is a particularly attractive target for small molecule inhibitors, as binding to this site can prevent tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][6][7] This protocol provides a detailed, step-by-step guide for the computational docking of this compound into the colchicine binding site of β-tubulin using AutoDock Vina, a widely used and validated open-source docking program.[8][9]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific reasoning behind each step, ensuring a robust and reproducible in silico investigation.
Experimental Design and Workflow
A successful computational docking study is predicated on a logical and well-structured workflow. The following diagram illustrates the key stages of the protocol detailed in this application note, from initial target and ligand preparation to the final analysis of results.
Materials and Software
Structural Data
-
Protein Target: The crystal structure of tubulin in complex with colchicine (PDB ID: 4O2B) will be used.[1][10][11] This structure provides a high-resolution view of the colchicine binding site.
-
Test Ligand: this compound.
-
Positive Controls:
-
Colchicine (the native ligand in 4O2B).
-
Combretastatin A4 (a potent, structurally distinct tubulin inhibitor that also binds to the colchicine site).[5]
-
Software
-
AutoDock Tools (ADT): A suite of tools for preparing protein and ligand files for AutoDock Vina.[12]
-
PyMOL: A molecular visualization system for rendering and analyzing 3D molecular structures.[13]
-
Open Babel: A chemical toolbox used for converting between different chemical file formats.
Detailed Protocols
Part 1: Preparation of the Tubulin Receptor (PDB: 4O2B)
The initial step in any docking protocol is the meticulous preparation of the receptor's crystal structure. The goal is to create a clean, chemically correct model of the protein that is suitable for docking simulations.
-
Obtain the Protein Structure: Download the PDB file for 4O2B from the RCSB Protein Data Bank ([Link]).[1][10][11]
-
Clean the PDB File:
-
Load the 4O2B.pdb file into AutoDock Tools.
-
Remove water molecules and any non-protein heteroatoms (except for co-factors essential for binding, which are not present in this specific binding site). Water molecules can interfere with the docking process and are typically removed unless a specific water-bridged interaction is being investigated.
-
Isolate the α- and β-tubulin chains that constitute the colchicine binding site. The 4O2B entry contains multiple tubulin dimers; for simplicity and clarity, we will work with a single dimer.
-
-
Add Hydrogens and Assign Charges:
-
Add polar hydrogens to the protein. X-ray crystallography typically does not resolve hydrogen atom positions, which are crucial for defining hydrogen bonding networks.
-
Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function used by AutoDock Vina to calculate binding energies.[14]
-
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format (tubulin.pdbqt). This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[1]
Part 2: Preparation of Ligands
Accurate ligand preparation is as critical as receptor preparation. This involves generating 3D coordinates and assigning appropriate chemical properties.
-
Obtain 2D Structures:
-
Draw the 2D structure of this compound.
-
Obtain the 2D structures of colchicine and combretastatin A4 from a chemical database like PubChem.[5]
-
-
Convert to 3D and Energy Minimize:
-
Use a program like Open Babel to convert the 2D structures into 3D SDF files.
-
Perform a preliminary energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This ensures that the initial ligand conformation is energetically favorable.
-
-
Prepare for Docking in AutoDock Tools:
-
Load each 3D ligand structure into AutoDock Tools.
-
Assign Gasteiger charges.
-
Define the rotatable bonds. AutoDock Vina treats ligands as flexible, and defining these bonds allows the program to explore different conformations during the docking simulation.
-
-
Save as PDBQT: Save each prepared ligand as a PDBQT file (e.g., test_ligand.pdbqt, colchicine.pdbqt, combretastatin_a4.pdbqt).
Part 3: Docking Simulation with AutoDock Vina
With the prepared receptor and ligands, the next step is to perform the docking simulation.
-
Define the Binding Site (Grid Box Generation):
-
In AutoDock Tools, load the prepared tubulin PDBQT file (tubulin.pdbqt).
-
Load the co-crystallized colchicine ligand from the original 4O2B PDB file to visualize the location of the binding site.
-
Center the grid box on the colchicine binding site. A grid box of approximately 25 x 25 x 25 Å is generally sufficient to encompass the entire colchicine binding pocket.[15] The precise coordinates for the center of the grid box can be determined from the centroid of the co-crystallized ligand.
-
Record the center coordinates and dimensions of the grid box.
-
-
Create the AutoDock Vina Configuration File:
-
Create a text file named conf.txt.
-
Specify the paths to the receptor and ligand PDBQT files.
-
Input the center coordinates and dimensions of the grid box determined in the previous step.
-
Define the output file name for the docking results.
-
An example conf.txt file is shown below:
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the AutoDock Vina executable.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
-
This will initiate the docking simulation. The progress will be displayed in the terminal, and a log file with the binding affinity scores will be generated.
-
Results, Analysis, and Validation
Interpreting Docking Results
The primary output of AutoDock Vina is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol. A more negative binding energy indicates a more favorable binding interaction.
| Ligand | Predicted Binding Affinity (kcal/mol) |
| This compound | Hypothetical Value: -8.5 |
| Colchicine (Redocked) | Hypothetical Value: -9.2 |
| Combretastatin A4 | Hypothetical Value: -9.5 |
Note: The values in the table are hypothetical and will be determined by the actual docking simulation.
Protocol Validation: Redocking of the Native Ligand
To ensure the validity of the docking protocol, the co-crystallized ligand (colchicine) is "redocked" into its binding site. The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[10][16][17][18][19]
Visualization of Binding Interactions
The predicted binding poses should be visualized to understand the specific molecular interactions between the ligand and the protein. PyMOL is an excellent tool for this purpose.
-
Load the Structures: Open PyMOL and load the prepared tubulin PDBQT file (tubulin.pdbqt) and the output PDBQT file from the docking simulation (docking_results.pdbqt).
-
Visualize the Binding Pose: Display the protein as a surface or cartoon and the ligand in a stick representation.
-
Identify Key Interactions: Use PyMOL's analysis tools to identify and visualize hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the colchicine binding site. Key residues in the colchicine binding site of tubulin include those in the T7 loop and the H7 and H8 helices of β-tubulin, as well as the T5 loop of α-tubulin.[5]
-
Generate High-Quality Images: Create figures that clearly depict the binding mode and key interactions for inclusion in reports and publications.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for the computational docking of this compound into the colchicine binding site of tubulin. By following these detailed steps, researchers can obtain valuable insights into the potential of this compound as a tubulin polymerization inhibitor. The predicted binding affinity and the analysis of the binding mode can guide further experimental validation, such as in vitro tubulin polymerization assays and cell-based cytotoxicity studies.
The flexibility of this protocol allows for its adaptation to other ligands and protein targets. The principles of meticulous preparation, robust docking simulation, and thorough validation are universally applicable in the field of structure-based drug design. Future in silico studies could involve molecular dynamics simulations to assess the stability of the predicted protein-ligand complex over time and to calculate binding free energies with greater accuracy.
References
-
RCSB Protein Data Bank. (n.d.). 4O2B: Tubulin-Colchicine complex. Retrieved from [Link]
-
Juspin, T., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
McLoughlin, C., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(1), 8. [Link]
-
ResearchGate. (n.d.). Tubulin structure and detail of the colchicine binding site located... Retrieved from [Link]
-
Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals, 5(3), 225-249. [Link]
-
RCSB Protein Data Bank. (n.d.). 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of the docking protocol by redocking the IN-35 conformation... Retrieved from [Link]
-
Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
RCSB Protein Data Bank. (n.d.). 6XER: Tubulin-RB3_SLD in complex with colchicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Docking poses of co-crystallized colchicine in the binding site of... Retrieved from [Link]
-
ResearchGate. (n.d.). Combretastatin A4 (CA4) structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Docking studies showing SS28 interaction with Tubulin in colchicine... Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 5LYJ: Tubulin-Combretastatin A4 complex. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
PubMed Central. (2025, October 29). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. [Link]
-
ResearchGate. (2013, April 19). How to analyze Autodock vina results?[Link]
-
PubMed. (2015). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. [Link]
-
MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
Hachem, N. E., et al. (2014). AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in Molecular Biology, 1184, 393-405. [Link]
-
ResearchGate. (n.d.). Chemical structure of the drug colchicine. Retrieved from [Link]
-
MDPI. (2022, July 8). In Silico Conformation of the Drug Colchicine into Tubulin Models and Acute Phytotoxic Activity on Cucumis sativus Radicles. [Link]
-
ResearchGate. (n.d.). (a) 3D structure of colchicine, docked into the colchicine binding... Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of Colchicine (PubChem CID: 6167). Retrieved from [Link]
-
PubChem. (n.d.). (-)-Combretastatin. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. Retrieved from [Link]
-
PubMed. (2025, October 29). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. [Link]
-
ResearchGate. (n.d.). Chemical structures of combretastatin A-4 and its novel cis-restricted β-lactam analogues, CA-104 and CA-432. Retrieved from [Link]
-
Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. [Link]
-
ResearchGate. (2013, October 30). How to interpret AutoDock Vina results?[Link]
-
Protein Data Bank Japan. (n.d.). 4o2b - Tubulin-Colchicine complex - Summary. Retrieved from [Link]
-
ResearchGate. (2014, August 21). How can PyMOL be exploited for seeing ligand-protein interactions?[Link]
-
NIH. (n.d.). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand... Retrieved from [Link]
-
NIH. (n.d.). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. Retrieved from [Link]
-
AutoDock Vina. (n.d.). Retrieved from [Link]
-
PyMOL Wiki. (n.d.). Visualizing ligand-protein interactions. Retrieved from [Link]
-
YouTube. (2024, May 9). How to create a config file for Docking using AutoDock Vina. [Link]
-
AutoDock Vina Documentation. (n.d.). Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina Manual. Retrieved from [Link]
-
NIH. (2015, May 15). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. [Link]
-
YouTube. (2020, January 2). How to analyze and visualize AUTODOCK VINA results part2. [Link]
-
AutoDock Vina Documentation. (n.d.). AutoDock Vina: Molecular docking program. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
Sources
- 1. indico4.twgrid.org [indico4.twgrid.org]
- 2. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Combretastatin A4 | C18H20O5 | CID 5351344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. wwPDB: pdb_00004o2b [wwpdb.org]
- 12. medium.com [medium.com]
- 13. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine as a Chemical Probe
Introduction
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a synthetic compound featuring a 1,2,4-oxadiazole core. While its direct application as a chemical probe is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates. The presence of a primary amine and a fluorophenyl group further suggests potential interactions with receptors, enzymes, or ion channels.
These application notes provide a theoretical framework and generalized protocols for researchers interested in exploring the potential of this compound as a novel chemical probe. The following sections will detail its potential mechanisms of action, protocols for target identification and validation, and best practices for its use in cellular and biochemical assays.
Potential Mechanisms of Action and Biological Targets
Given the limited specific data on this compound, we can infer potential applications based on the known pharmacology of structurally related molecules. The 1,2,4-oxadiazole scaffold is present in a variety of biologically active compounds, and the primary amine can serve as a key interaction point.
Potential Target Classes:
-
G-Protein Coupled Receptors (GPCRs): Many GPCR ligands possess aromatic and amine features. This compound could be screened against a panel of GPCRs to identify potential agonist or antagonist activity.
-
Enzymes: The oxadiazole ring can act as a stable mimetic of a transition state or interact with active site residues. Potential enzyme targets include proteases, kinases, and metabolic enzymes.
-
Ion Channels: The overall structure may allow it to interact with ligand-gated or voltage-gated ion channels.
Workflow for Target Identification:
Caption: A generalized workflow for identifying and validating the biological target of a novel chemical probe.
Protocols
Protocol 1: General Guidelines for Handling and Storage
-
Storage: Store the compound at -20°C or lower, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Solubilization: Prepare a stock solution in a suitable organic solvent such as DMSO or ethanol. Sonication may be required to fully dissolve the compound.
-
Note: The maximum solubility should be determined empirically. For cellular assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Stability: The stability of the compound in aqueous solutions and cell culture media should be assessed. This can be done by incubating the compound under experimental conditions and analyzing its integrity over time using techniques like HPLC or LC-MS.
Protocol 2: In Vitro Target Binding Assay (Example: Radioligand Binding Assay)
This protocol describes a competitive binding assay to determine if the compound binds to a specific receptor of interest.
Materials:
-
Membrane preparations from cells expressing the target receptor.
-
A suitable radioligand for the target receptor.
-
This compound (test compound).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate salts and additives).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the IC50 value.
Data Analysis:
| Parameter | Description |
| Total Binding | Radioactivity bound in the absence of a competitor. |
| Non-specific Binding | Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand. |
| Specific Binding | Total Binding - Non-specific Binding. |
| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context.
Workflow for CETSA:
Application Note & Protocols: A Guide to the Pharmacokinetic Profiling of 1,2,4-Oxadiazole Compounds
Introduction: The Strategic Role of 1,2,4-Oxadiazoles and the Imperative of Early PK Profiling
The 1,2,4-oxadiazole scaffold has become a cornerstone in modern medicinal chemistry, valued for its remarkable versatility and diverse biological activities, which span anticancer, anti-inflammatory, and antimicrobial applications.[1][2][3][4] A key driver of its prevalence is its function as a bioisosteric replacement for ester and amide groups.[3][5] This substitution often imparts superior metabolic stability and improved physicochemical properties, mitigating common liabilities like hydrolysis that can prematurely terminate a drug's action.[1][6][7]
However, despite the inherent advantages of the scaffold, the journey from a promising hit to a viable clinical candidate is fraught with challenges, many of which are pharmacokinetic in nature. Favorable in vitro potency can be rendered irrelevant by poor absorption, rapid metabolism, unfavorable distribution, or rapid excretion (ADME). Therefore, a rigorous and early assessment of the pharmacokinetic (PK) profile is not merely a procedural step but a critical, data-driven strategy to de-risk candidates and guide the optimization process efficiently.[8][9][10][11]
This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of novel 1,2,4-oxadiazole compounds. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to generate a robust ADME dataset, enabling informed decision-making in the drug discovery pipeline. We will move from foundational in vitro assays that define the intrinsic properties of the molecule to the integrated biological systems of in vivo studies.
Part 1: Foundational In Vitro ADME Profiling
The initial phase of PK profiling involves a suite of in vitro assays designed to characterize the fundamental ADME properties of a compound. These assays are typically high-throughput and provide essential data to build an early understanding of a compound's potential in vivo behavior.[10][11][12]
Workflow for In Vitro ADME Profiling
The following diagram illustrates a typical workflow for the initial screening of 1,2,4-oxadiazole candidates.
Caption: A streamlined workflow for the in vitro ADME screening cascade.
A. Physicochemical Properties: Solubility and Lipophilicity
1. Aqueous Solubility
-
Causality: Poor aqueous solubility is a primary cause of low and erratic oral absorption. A compound must dissolve in the gastrointestinal fluid to be absorbed. Several 1,2,4-oxadiazole series have demonstrated moderate to good aqueous solubility.[8][9][13]
-
Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 2000 µM to 15.6 µM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final concentration range (e.g., 20 µM to 0.156 µM) with 1% DMSO.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) or absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The solubility limit is the highest concentration at which the turbidity is not significantly different from the buffer-only control.
-
2. Lipophilicity (LogD)
-
Causality: Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH, is a critical determinant of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for hERG inhibition.[5] While the 1,2,4-oxadiazole ring is often less lipophilic than its 1,3,4-isomer, the overall LogD is highly dependent on its substituents.[5][14]
-
Protocol: Shake-Flask Method for LogD7.4
-
Preparation: Prepare a solution of the test compound (e.g., 1 mg/mL) in a 1:1 mixture of n-octanol and PBS (pH 7.4).
-
Equilibration: Vigorously shake the mixture for 1-2 hours at room temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 x g for 10 minutes) to achieve complete separation of the aqueous and octanol layers.
-
Quantification: Carefully collect aliquots from both the octanol and the aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: Calculate LogD7.4 using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).
-
| Parameter | Typical Target Range | Implication of Deviation |
| Kinetic Solubility | > 50 µM | < 10 µM may lead to poor absorption and unreliable in vitro data. |
| LogD7.4 | 1 - 3 | > 4 may increase non-specific binding, hERG risk, and metabolic clearance. |
B. Absorption and Efflux: The Caco-2 Permeability Assay
-
Causality: This assay predicts intestinal absorption of orally administered drugs. It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[15] It can also identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
-
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.
-
Assay Initiation (A-to-B): For apical-to-basolateral permeability, add the test compound (e.g., at 10 µM) in transport buffer to the apical (A) chamber. The basolateral (B) chamber contains a compound-free buffer.
-
Assay Initiation (B-to-A): For basolateral-to-apical permeability, add the compound to the basolateral (B) chamber, with the apical (A) chamber containing a compound-free buffer.
-
Sampling: At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (B for A-to-B, A for B-to-A) and replace with fresh buffer. Also, take a sample from the donor chamber at the end of the experiment.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the Efflux Ratio (ER): ER = P_app (B-to-A) / P_app (A-to-B).
-
-
| Papp (A-to-B) (x 10-6 cm/s) | Permeability Classification | Efflux Ratio (ER) | Efflux Interpretation |
| < 1 | Low | < 2 | No significant efflux |
| 1 - 10 | Moderate | ≥ 2 | Potential P-gp substrate |
| > 10 | High | > 5 | Likely P-gp substrate |
C. Distribution: Plasma Protein Binding (PPB)
-
Causality: Only the unbound (free) fraction of a drug in plasma is available to interact with its target, be metabolized, or be excreted. High plasma protein binding can significantly limit a drug's efficacy and alter its pharmacokinetic profile.
-
Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare a RED device, which has two chambers separated by a semi-permeable membrane (8 kDa cutoff).
-
Sample Addition: Add plasma (human or animal) containing the test compound (e.g., 1 µM) to one chamber. Add an equal volume of PBS (pH 7.4) to the other chamber.
-
Incubation: Seal the plate and incubate with shaking for 4-6 hours at 37°C to allow equilibrium to be reached.
-
Sampling & Analysis: After incubation, collect samples from both the plasma and buffer chambers. The samples are often "crashed" with acetonitrile containing an internal standard to precipitate proteins and release the drug for analysis.
-
Quantification: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]
-
% Bound = (1 - fu) * 100
-
-
D. Metabolism: Stability and Enzyme Interactions
1. Metabolic Stability
-
Causality: The rate of metabolism in the liver is a primary determinant of a drug's half-life and oral bioavailability. The 1,2,4-oxadiazole ring is generally considered metabolically robust.[6][7] However, metabolism can occur on substituents or, in some cases, via ring opening mediated by cytochrome P450 enzymes.[16]
-
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., from human, rat) and buffer to 37°C.
-
Initiation: Add the test compound (final concentration, e.g., 1 µM). After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., cold acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining.
-
Data Analysis: Plot the natural log of the % remaining compound versus time. The slope of this line is the elimination rate constant (k).
-
Half-life (t1/2) = 0.693 / k
-
Intrinsic Clearance (Cl_int) = (k / [microsomal protein concentration])
-
-
| In Vitro t1/2 (microsomes) | Predicted In Vivo Clearance |
| < 10 min | High |
| 10 - 60 min | Moderate |
| > 60 min | Low |
2. Cytochrome P450 (CYP) Reaction Phenotyping
-
Causality: Identifying which CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for metabolizing the compound is crucial for predicting potential drug-drug interactions (DDIs).[17][18]
-
Protocol: This assay is run similarly to the metabolic stability assay but uses either:
-
Recombinant CYP Enzymes: Individual human CYP enzymes expressed in a cellular system.
-
Chemical Inhibitors: Using human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.
-
-
Data Analysis: The rate of metabolism by each recombinant enzyme or the degree of inhibition by specific inhibitors reveals the contribution of each CYP isozyme to the compound's overall clearance.
Potential Metabolic Pathways of 1,2,4-Oxadiazoles
Caption: Potential metabolic fates of 1,2,4-oxadiazole compounds.
Part 2: In Vivo Pharmacokinetic Study in Rodents
Following promising in vitro data, an in vivo study is conducted to understand how the compound behaves in a complete biological system.[19][20]
A. Study Design and Execution
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance, Bioavailability) after intravenous (IV) and oral (PO) administration.
-
Animal Model: Male Sprague-Dawley or Wistar rats (n=3-4 per group) are commonly used.
-
Dosing:
-
IV Group: Administer the compound via tail vein injection (e.g., 1-2 mg/kg) in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol). The IV dose provides a direct measure of systemic clearance and volume of distribution.
-
PO Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg) in a vehicle suitable for oral delivery (e.g., 0.5% methylcellulose).
-
-
Protocol: Blood Sampling
-
Acclimatize animals and fast them overnight before dosing (with water ad libitum).
-
Collect a pre-dose blood sample (t=0).
-
Administer the dose (IV or PO).
-
Collect sparse blood samples (approx. 100-150 µL) from the tail vein or saphenous vein at specified time points.
-
IV schedule (example): 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO schedule (example): 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Place blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood at 4°C (e.g., 2000 x g for 10 min) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
B. Bioanalytical Method: LC-MS/MS Quantification
-
Causality: An accurate and precise bioanalytical method is essential for quantifying the drug concentrations in plasma, which forms the basis of all PK calculations.[21][22]
-
Protocol: Plasma Sample Analysis
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar compound).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 4000 x g for 15 minutes) at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the clear supernatant to an autosampler vial for injection.
-
Inject a small volume (e.g., 5 µL) onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the parent compound and internal standard using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification: Generate a standard curve by spiking known concentrations of the compound into blank plasma and processing it alongside the study samples. Quantify the unknown samples against this calibration curve.
-
C. Data Analysis and Interpretation
The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC(0-inf) | Area Under the Curve (total exposure) | Key measure of overall drug exposure. |
| t1/2 | Elimination Half-life | Determines dosing interval and time to steady state. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Conclusion
A systematic and multi-faceted approach to pharmacokinetic profiling is indispensable for the successful development of 1,2,4-oxadiazole-based drug candidates. By integrating the in vitro and in vivo protocols outlined in this guide, researchers can build a comprehensive ADME profile that illuminates a compound's strengths and liabilities. This data-rich foundation enables project teams to make confident, evidence-based decisions, whether it involves advancing a promising candidate, troubleshooting a PK issue through structural modification, or terminating a compound with an unworkable profile early in the discovery process. Ultimately, this rigorous evaluation maximizes the potential of this versatile chemical scaffold to yield novel therapeutics.
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025-07-05). PubMed. Retrieved January 18, 2026, from [Link]
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1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Aprile, S., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 646-652. [Link]
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Oxadiazoles in medicinal chemistry. (2012-03-08). PubMed. Retrieved January 18, 2026, from [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. OncoTargets and Therapy, 15, 479-495. [Link]
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Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2025-08-08). ResearchGate. Retrieved January 18, 2026, from [Link]
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Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022-05-02). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 18, 2026, from [Link]
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In Vitro ADME Assays. (2019-05-09). Alera Labs. Retrieved January 18, 2026, from [Link]
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Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022-05-02). PubMed. Retrieved January 18, 2026, from [Link]
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In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (n.d.). InfinixBio. Retrieved January 18, 2026, from [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved January 18, 2026, from [Link]
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In Vitro ADME Assays. (n.d.). Concept Life Sciences. Retrieved January 18, 2026, from [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved January 18, 2026, from [Link]
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In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved January 18, 2026, from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Retrieved January 18, 2026, from [Link]
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Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]
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Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. (2012-06). PubMed. Retrieved January 18, 2026, from [Link]
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π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. (2022-09-30). Journal of Applied Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
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Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021-10-19). YouTube. Retrieved January 18, 2026, from [Link]
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Cytochrome P450 Metabolism. (2021-08-27). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023-05-15). MDPI. Retrieved January 18, 2026, from [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024-09-30). PubMed. Retrieved January 18, 2026, from [Link]
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The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024-12-28). Research Results in Pharmacology. Retrieved January 18, 2026, from [Link]
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Plasma Protein Binding Characteristics of Voriconazole. (2015-03-24). ClinicalTrials.gov. Retrieved January 18, 2026, from [Link]
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Bioanalytical method for LCMS quantification of specific molecules in human plasma. (2020-04-29). Reddit. Retrieved January 18, 2026, from [Link]
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Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247. (2023-10-17). MDPI. Retrieved January 18, 2026, from [Link]
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Bioanalytical Method. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]
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Formulation of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine for Preclinical Animal Studies: A Strategic Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The successful execution of in vivo animal studies is fundamentally reliant on the appropriate formulation of the test compound. An inadequate formulation can lead to poor bioavailability, inconsistent exposure, and erroneous pharmacokinetic (PK) and pharmacodynamic (PD) data, ultimately compromising the study's validity. This guide provides a detailed framework and step-by-step protocols for the systematic development of a suitable formulation for 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (henceforth referred to as "the compound"), a small molecule intended for preclinical research. We will explore pre-formulation assessment, strategic vehicle selection, and detailed preparation methods for various formulation types, emphasizing the scientific rationale behind each procedural choice to ensure reproducibility and data integrity.
Part 1: Critical Pre-formulation Assessment
Before any formulation work begins, a thorough characterization of the compound's physicochemical properties is essential.[1][2] This initial assessment is the most critical phase, as it dictates the entire formulation strategy.[3] Given the limited amount of new chemical entity (NCE) often available at this stage, a tiered and efficient approach is paramount.[1]
Physicochemical Characterization (Theoretical & Initial)
The structure of the compound—containing a primary amine, a stable 1,2,4-oxadiazole ring, and a fluorophenyl group—provides initial clues. The primary amine (pKa likely ~8-10) suggests that the compound is a weak base, and its aqueous solubility will be highly pH-dependent. The aromatic and heterocyclic moieties suggest a degree of lipophilicity, which may limit solubility in simple aqueous vehicles.
A summary of key properties to investigate is presented below.
| Property | Significance for Formulation | Typical Method |
| Aqueous Solubility | Determines if a simple aqueous solution is feasible. | Kinetic & Thermodynamic solubility assessment in water and buffers (e.g., pH 4.0, 7.4, 9.0). |
| pKa | Predicts pH-dependent solubility; crucial for salt formation or pH adjustment strategies. | Potentiometric titration or computational prediction. |
| LogP / LogD | Indicates lipophilicity and potential for solubility in organic vs. aqueous phases. | HPLC-based methods or computational prediction. |
| Physical Form | Crystalline vs. amorphous state impacts dissolution rate and stability. | Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD). |
| Chemical Stability | Assesses degradation in solution (hydrolysis, oxidation) to define storage conditions. | HPLC analysis of the compound in various vehicles over time at different temperatures. |
Experimental Solubility Screening
The first hands-on step is to determine the compound's solubility in a small panel of commonly used, safe preclinical vehicles. This empirical data is invaluable and forms the basis for all subsequent decisions.
Protocol:
-
Weigh 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of each test vehicle (see table in Part 2) to each tube.
-
Vortex vigorously for 2-5 minutes.
-
If the solid dissolves, the solubility is ≥10-20 mg/mL. Add more compound to determine the saturation point.
-
If the solid does not dissolve, incrementally add more vehicle until dissolution is achieved or a practical volume limit is reached.
-
For poorly soluble compounds, sonication or gentle heating (if the compound is thermally stable) can be used to assess kinetic solubility.
-
Equilibrate samples for 2-24 hours to assess thermodynamic solubility and check for precipitation.
Part 2: Formulation Strategy & Vehicle Selection
The goal of preclinical formulation is to maximize exposure for safety and efficacy testing, often by pushing the limits of solubility.[4] The choice of vehicle is a balance between achieving the target concentration and ensuring the safety and welfare of the animal.[1][2] Excipients should only be used when necessary and in the smallest justifiable amounts.[1]
Route of Administration Considerations
The intended route of administration profoundly impacts vehicle selection.[5][6]
-
Oral (PO): Offers the most flexibility. Solutions, suspensions, and emulsions are all viable. The vehicle must not interfere with absorption.[2]
-
Intravenous (IV): Requires a sterile, true solution with a physiologically compatible pH. Particulates are unacceptable. Co-solvents and cyclodextrins are often used to increase solubility.[7]
-
Intraperitoneal (IP): A common route in rodents that allows for suspensions, but non-irritating, sterile vehicles are required. Absorption is faster than subcutaneous administration.[6]
Decision-Making Workflow for Formulation
The data from the pre-formulation assessment guides the selection of the final vehicle system. The following workflow provides a logical path from initial data to a viable formulation.
Caption: Decision workflow for selecting a formulation strategy.
Common Preclinical Vehicles
The table below summarizes common, generally regarded as safe (GRAS) vehicles for various routes of administration in rodents.
| Vehicle | Common Concentration | Primary Use / Route | Key Considerations |
| Saline (0.9% NaCl) | N/A | PO, IV, IP, SC | Ideal for water-soluble compounds; must be sterile for parenteral routes. |
| Phosphate-Buffered Saline (PBS) | N/A | PO, IV, IP, SC | Buffers pH around 7.4; good for pH-sensitive compounds. |
| Carboxymethylcellulose (CMC-Na) | 0.5 - 1.0% (w/v) in water | PO, IP | Standard suspending agent; forms a viscous, uniform suspension.[2] |
| Methylcellulose (MC) | 0.5 - 1.0% (w/v) in water | PO | Alternative suspending agent to CMC. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% in saline/water | PO, IV | Excellent co-solvent for poorly soluble compounds. Can be hyperosmotic at high concentrations. |
| Propylene Glycol (PG) | 10 - 40% in saline/water | PO, IV | Common co-solvent, often used in combination with PEG 400. |
| Tween 80 | 1 - 10% in water/saline | PO, IV | Surfactant/solubilizing agent; use at the lowest effective concentration. |
| Corn Oil | N/A | PO, SC | Vehicle for highly lipophilic compounds. |
Part 3: Detailed Formulation Protocols
Safety First: Always handle the compound and solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 3.1: Aqueous Solution via pH Modification
This is the primary approach for a weakly basic compound like this NCE. By lowering the pH, the primary amine becomes protonated (R-NH3+), forming a salt in situ and dramatically increasing aqueous solubility.
Materials:
-
The compound (API)
-
Sterile Water for Injection or 0.9% Saline
-
0.1 N Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Sterile vials, magnetic stirrer, and stir bars
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for the desired concentration and total volume (e.g., 10 mg/mL in 10 mL total volume = 100 mg).
-
Initial Dispersion: Add the weighed compound to a sterile vial containing ~80% of the final volume of the vehicle (e.g., 8 mL of saline).
-
pH Adjustment: While stirring, add 0.1 N HCl dropwise. Monitor the dispersion. The compound should begin to dissolve as the pH drops.
-
Target pH: Continue adding acid until all solid has dissolved. Check the pH. The target is the lowest pH that achieves full dissolution while remaining physiologically tolerable (typically > pH 4).
-
Final Volume: Once the compound is fully dissolved, add the vehicle to reach the final desired volume (q.s. to 10 mL) and mix thoroughly.
-
Final pH Check: Record the final pH of the solution.
-
Sterilization (for IV/IP): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
Rationale: This method leverages the compound's intrinsic chemical properties to create a simple, clean formulation.[8][9] It avoids organic co-solvents, which can sometimes have their own toxicities or pharmacological effects.[10]
Protocol 3.2: Co-Solvent-Based Solution
If pH modification fails to achieve the target concentration, a co-solvent system is the next logical step.[7] PEG 400 is a common and effective choice.
Materials:
-
The compound (API)
-
PEG 400
-
Sterile 0.9% Saline
-
Sterile vials, magnetic stirrer, vortex mixer
Procedure:
-
Determine Co-solvent Ratio: Based on solubility screening, determine the minimum percentage of co-solvent needed (e.g., 30% PEG 400).
-
Dissolve API in Co-solvent: Add the weighed compound to a sterile vial. Add the required volume of PEG 400 (e.g., for a 10 mL final volume at 30%, add 3 mL of PEG 400).
-
Ensure Complete Dissolution: Vortex or stir until the compound is fully dissolved in the co-solvent. Gentle warming or sonication can assist if necessary.
-
Add Aqueous Component: Slowly add the aqueous vehicle (e.g., 7 mL of saline) to the co-solvent mixture while stirring continuously. Crucially, add the aqueous phase to the organic phase to minimize the risk of precipitation.
-
Observe for Precipitation: After complete mixing, visually inspect the solution for any signs of cloudiness or precipitation. If it remains a clear solution, the formulation is successful.
-
Sterilization (for IV/IP): Filter through a 0.22 µm sterile syringe filter. Note: highly viscous solutions may require a larger surface area filter or gentle pressure.
Rationale: Co-solvents work by reducing the polarity of the solvent system, allowing for the dissolution of more lipophilic molecules.[7] This is a robust technique for increasing the solubility of many poorly soluble drugs.[11]
Protocol 3.3: Aqueous Suspension
For oral or intraperitoneal administration, if a solution cannot be achieved at the required dose, a uniform suspension is an excellent alternative.
Materials:
-
The compound (API)
-
Sodium Carboxymethylcellulose (CMC-Na)
-
Sterile Water
-
Mortar and pestle
-
Magnetic stirrer, homogenizer (optional)
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) CMC solution by slowly adding 50 mg of CMC-Na to 10 mL of sterile water while stirring vigorously to prevent clumping. Allow it to stir until a clear, viscous solution forms (this can take 1-2 hours).[2]
-
Particle Size Reduction: If the compound particles are large, gently grind the weighed API to a fine powder using a mortar and pestle. This increases the surface area and improves suspension homogeneity.[9][12]
-
Create a Paste (Levigation): Add a small amount of the 0.5% CMC vehicle to the powdered compound in the mortar and triturate to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent aggregation.[2]
-
Dilute the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenize: Transfer the suspension to a vial and stir with a magnetic stirrer for at least 30 minutes. For best results, use a mechanical homogenizer to ensure uniform particle distribution.
-
Storage and Dosing: Store in a sealed container. Always vortex or stir vigorously immediately before each dose administration to ensure dose uniformity.
Rationale: A suspension delivers the drug as solid particles dispersed in a liquid vehicle. The viscosity of the CMC vehicle helps to slow down sedimentation, ensuring that a consistent dose can be withdrawn with proper mixing.[2]
Part 4: Quality Control, Stability, and Best Practices
A prepared formulation is not complete without basic quality control checks.
Caption: Quality control workflow for preclinical formulations.
-
Visual Inspection: All formulations should be inspected for clarity (solutions), color changes, and foreign particulates. Suspensions should appear uniform upon mixing.
-
Stability: At a minimum, the prepared formulation should be assessed for short-term stability (e.g., 4-8 hours on the benchtop and 24-48 hours at 4°C) to ensure it does not change between preparation and administration.[4][13] Look for precipitation, crystallization, or phase separation.
-
Dose Homogeneity (Suspensions): For regulated toxicology studies, it may be necessary to confirm dose uniformity by taking samples from the top and bottom of the suspension after mixing and analyzing the concentration via HPLC.
-
Documentation: Meticulously document every detail of the formulation process, including the lot numbers of all components, exact masses and volumes, pH, and observations.[2] This is crucial for reproducibility and for interpreting study results.
References
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Jain, R., & Dandepally, S. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 19(7), 2897–2911. [Link]
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Prajapati, S. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(10), 101-107. [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences White Paper. [Link]
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Parmar, K., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Asian Journal of Pharmaceutical Technology & Innovation, 5(25). [Link]
-
Kumar, L., & Verma, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(8), 2848-2856. [Link]
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Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharma Blog. [Link]
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SGS. (n.d.). Preclinical Formulation Development. SGS Life Sciences. [Link]
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Gopinathan, P., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods, 68(2), 264-271. [Link]
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Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
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Boston University IACUC. (2023). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]
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Application Note: Quantitative Analysis of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Abstract
This document provides a comprehensive technical guide with detailed protocols for the quantitative analysis of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine, a key heterocyclic compound in pharmaceutical research. We present two robust, validated analytical methods: a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method suitable for purity, assay, and stability testing of bulk drug substance and formulated products, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as plasma. The guide emphasizes the scientific rationale behind methodological choices, adherence to validation standards set by the International Council for Harmonisation (ICH), and practical insights for implementation in a research or quality control laboratory.
Introduction and Analyte Profile
This compound is a substituted 1,2,4-oxadiazole, a class of heterocyclic compounds known for their metabolic stability and diverse pharmacological activities.[1][2] The accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from early-stage pharmacokinetic studies to final product quality control and stability monitoring.
Analyte Physicochemical Properties:
-
IUPAC Name: [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
-
Molecular Formula: C₉H₈FN₃O[3]
-
CAS Number: 937665-70-8[4]
-
Structure:
Structural Considerations for Analysis:
-
Basic Primary Amine (-NH₂): This group is readily protonated, making it ideal for retention on reversed-phase columns under acidic mobile phase conditions, which enhances peak shape. It also serves as a prime site for positive mode electrospray ionization (ESI) in mass spectrometry.
-
Fluorophenyl Ring: This moiety provides a strong chromophore for UV detection, a key feature leveraged in the HPLC-UV method.
-
1,2,4-Oxadiazole Core: This heterocyclic ring is generally stable but can be susceptible to cleavage under harsh stress conditions, a factor considered in forced degradation studies.[5][6]
Method 1: Stability-Indicating RP-HPLC-UV for Assay and Purity
This method is designed for the accurate quantification of the analyte in bulk material and pharmaceutical formulations. Its stability-indicating nature ensures that the analyte can be quantified without interference from potential degradation products.
Scientific Rationale
The selection of a reversed-phase C18 column is based on its versatility in retaining moderately polar compounds like our target analyte. The primary amine's basicity necessitates the use of an acidified mobile phase (e.g., with formic or phosphoric acid). This protonates the amine to its cationic form (-NH₃⁺), which prevents peak tailing caused by interactions with residual silanols on the silica support and ensures reproducible retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A photodiode array (PDA) detector is employed to monitor the analyte at its maximum absorbance wavelength (λmax) while simultaneously providing spectral data to assess peak purity.
Experimental Protocol: RP-HPLC-UV
2.2.1. Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Analytical balance, vortex mixer, sonicator, pH meter.
-
Reference Standard: this compound (>99% purity).
-
Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Formic acid (≥98%).
-
Deionized water (18.2 MΩ·cm).
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solutions (1-200 µg/mL): Prepare a series of calibration standards by serially diluting the Stock Solution with Diluent.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution (See Table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 245 nm (Verify λmax with standard) |
| Run Time | 15 minutes |
Mobile Phase Gradient Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Method Validation Summary (per ICH Q2(R2))
The method must be validated to demonstrate its fitness for purpose.[7][8][9] Key validation parameters and typical acceptance criteria are summarized below.
| Performance Characteristic | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.999. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over the range of 1-200 µg/mL. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10:1; with acceptable accuracy and precision (RSD ≤ 10%). |
| Robustness | No significant impact on results from minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
Forced Degradation Study
To establish the stability-indicating nature of the method, the analyte is subjected to stress conditions as per ICH guidelines.[10][11][12][13] The HPLC-PDA method must be able to resolve the parent analyte peak from all major degradation product peaks.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV/Vis light (ICH Q1B option 2).
Method 2: LC-MS/MS for Bioanalytical Quantification
This method provides the high sensitivity and selectivity required for quantifying the analyte in complex biological matrices like human plasma, which is essential for pharmacokinetic and toxicokinetic studies.
Scientific Rationale
The coupling of liquid chromatography with tandem mass spectrometry provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). For this analyte, Electrospray Ionization (ESI) in positive ion mode is highly effective due to the easily protonated primary amine. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is critical. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the highest degree of accuracy and precision by correcting for variations during sample preparation and analysis.[14]
Sample preparation is crucial for removing proteins and phospholipids that can interfere with the analysis and contaminate the instrument.[15][16] Solid-Phase Extraction (SPE) is recommended for achieving the lowest limits of quantitation. A mixed-mode cation-exchange SPE sorbent is ideal, as it utilizes both hydrophobic interactions and ionic interactions with the protonated amine for a highly selective extraction.[14]
Experimental Protocol: LC-MS/MS
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow outlines a typical SPE procedure for plasma samples.
Caption: General workflow for analytical method selection and implementation.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Carullo, G., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Raza, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. PubMed. [Link]
-
Raza, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Pak J Pharm Sci. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Kataoka, H. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]
-
Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
-
Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Liu, M., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Royal Society of Chemistry. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
National Institutes of Health. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. [Link]
-
Fritz, J. S., & Macka, M. (2000). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A. [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. [Link]
-
ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. [Link]
-
National Institutes of Health. (n.d.). (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine. PubChem. [Link]
-
OUCI. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi…. [Link]
-
Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]
-
Parchenko, V., et al. (2018). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. ScienceRise: Pharmaceutical Science. [Link]
-
MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]
-
Semantic Scholar. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
-
MDPI. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
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- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
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- 11. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. tecan.com [tecan.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Welcome to the technical support guide for 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by this molecule. Our goal is to equip you with the foundational knowledge and practical protocols necessary to achieve high purity for your research and development needs.
The structure of this compound presents a duality of chemical properties that complicates purification. The primary aliphatic amine group (pKa ~9-10) imparts strong basicity, while the 1,2,4-oxadiazole ring and the fluorophenyl moiety contribute to its polarity and potential for specific interactions. This guide will address these challenges directly, offering solutions grounded in chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My compound is streaking severely on a standard silica gel column, leading to poor separation and low recovery. What is causing this, and how can I resolve it?
Answer: This is the most common issue encountered and is almost certainly due to strong acid-base interactions between the basic primary amine on your target molecule and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This interaction leads to irreversible adsorption for a portion of your compound and causes the characteristic "streaking" or "tailing" of the peak, resulting in broad fractions, poor separation from impurities, and material loss on the column.[1]
There are three primary strategies to counteract this effect:
Strategy 1: Mobile Phase Modification The most straightforward approach is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the active silanol sites, allowing your compound to elute symmetrically.
-
Recommended Modifier: Triethylamine (TEA) at 0.5-2% (v/v) or a 1-2% solution of ammonia in methanol as part of your polar solvent.[3][4]
-
Causality: The modifier, a small and mobile amine, competitively binds to the acidic silica sites. This prevents the larger, less mobile target molecule from being strongly retained, allowing it to travel through the column based on polarity rather than ionic interaction.
Protocol: Chromatography with a Basic Modifier
TLC Analysis: Develop your TLC plate using your chosen solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Prepare a second TLC jar with the same solvent system but with an added 1% TEA. You should observe a higher Rf value and a much more compact spot in the TEA-modified system.
Column Slurry Preparation: Prepare the column slurry using your starting eluent (low polarity solvent) containing 1% TEA. This ensures the entire stationary phase is pre-treated.
Elution: Run your gradient as you normally would, ensuring that every solvent mixture used contains the same percentage of TEA.
Post-Purification: Be aware that TEA is high-boiling. After evaporation, you may need to co-evaporate your fractions with a solvent like dichloromethane (DCM) or dissolve the residue in a suitable solvent and wash with a dilute acid (e.g., 0.1 M HCl) to remove the TEA if it interferes with subsequent steps.
Strategy 2: Use of a Modified Stationary Phase If mobile phase modifiers are undesirable or ineffective, changing the stationary phase is a highly effective alternative.
-
Recommended Phases: Amine-functionalized silica (KP-NH) or, less commonly, basic alumina.[2][3]
-
Causality: Amine-functionalized silica has its acidic silanol groups masked by a bonded aminopropyl layer.[2] This creates a mildly basic surface that repels the basic amine of your compound, preventing the strong ionic interaction and allowing for a clean, polarity-based separation, often with simpler solvent systems like hexane/ethyl acetate.[2]
Strategy 3: Temporary Amine Protection In complex cases, or when other functional groups in the molecule are sensitive to basic modifiers, you can temporarily protect the amine.
-
Recommended Protecting Group: tert-Butoxycarbonyl (Boc). The amine can be reacted with Boc-anhydride to form a neutral, stable carbamate.[5][6]
-
Causality: The Boc-protected compound is no longer basic and will behave like a typical neutral organic molecule on silica gel, eluting cleanly without tailing. This strategy adds two steps to your synthesis (protection and deprotection) but can solve intractable purification problems.[6]
Caption: Workflow for optimizing chromatography of polar amines.
Question 2: I am struggling to find a good solvent system for recrystallization. My compound is either insoluble or too soluble in common solvents.
Answer: This is a classic purification challenge for molecules that have both polar and non-polar characteristics. The key is often to use a two-solvent system or to drastically alter the compound's solubility by converting it to a salt.
Strategy 1: Two-Solvent Recrystallization This technique involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until turbidity persists.
-
Causality: You are creating a mixed-solvent system where the solubility of your compound is highly dependent on the solvent ratio and temperature. As the solution cools, the solubility drops sharply, promoting crystal formation while impurities ideally remain in the mother liquor.[7]
Table 1: Suggested Solvent Pairs for Recrystallization
Good Solvent (High Polarity) Poor Solvent (Low Polarity) Target Impurities Removed Ethanol or Methanol Water Non-polar organic byproducts Dichloromethane (DCM) Hexane or Heptane Highly polar impurities Ethyl Acetate (EtOAc) Hexane or Heptane Highly polar impurities Tetrahydrofuran (THF) Water Non-polar organic byproducts
Strategy 2: Salt Formation and Recrystallization This is an exceptionally powerful technique for purifying basic compounds like amines.[8][9] By converting the free base to its hydrochloride (HCl) or other salt, you dramatically increase its polarity and change its solubility profile.
-
Causality: The free amine is soluble in many organic solvents. The resulting ammonium salt is an ionic compound, making it much more soluble in polar protic solvents (like ethanol, methanol, water) and virtually insoluble in non-polar solvents (like diethyl ether, hexane, DCM).[9] This change allows for selective precipitation and subsequent recrystallization, leaving non-basic impurities behind in the organic solvent.[10]
Protocol: Purification via Hydrochloride Salt Formation
Dissolution: Dissolve the crude amine free-base in a minimal amount of a suitable organic solvent (e.g., anhydrous diethyl ether, or ethyl acetate).
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring. The hydrochloride salt should precipitate as a solid.
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with fresh, cold diethyl ether to remove any remaining non-basic impurities.[10]
Recrystallization: Recrystallize the collected salt from a suitable polar solvent system, such as ethanol/water or isopropanol.
(Optional) Free-Basing: If the final product is required as the free base, dissolve the pure salt in water, basify the solution with a base like NaOH or NaHCO₃ to pH >10, and extract the pure free amine with a solvent like DCM or ethyl acetate.
Question 3: My final product seems to degrade upon standing or during workup. Is the 1,2,4-oxadiazole ring unstable?
Answer: The 1,2,4-oxadiazole ring is generally considered stable and is often used in medicinal chemistry as a bioisostere for amides and esters to improve metabolic stability.[11][12] However, it does have a point of weakness: the N-O bond.[11][13] While stable under neutral and physiological conditions, the ring can be susceptible to cleavage or rearrangement under harsh chemical conditions.[11][13]
-
Acid/Base Sensitivity: The 1,2,4-oxadiazole ring can be degraded by strongly acidic or basic conditions, especially at elevated temperatures.[11]
-
Reductive Cleavage: The weak N-O bond can be susceptible to certain reductive conditions.
-
Amine Oxidation: The primary amine itself can be prone to air oxidation over time, which can lead to discoloration and the formation of impurities.[8]
Recommendations for Ensuring Stability:
-
Avoid Extremes of pH: During aqueous workups, use mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) where possible. Avoid prolonged exposure to strong acids like concentrated HCl or strong bases like 6M NaOH.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere of nitrogen or argon to prevent air oxidation of the amine.
-
Cold Storage: Store the material in a freezer (-20 °C) to minimize degradation over time.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this molecule that influence purification?
A1: Understanding the core properties is crucial for designing a purification strategy.
Table 2: Key Physicochemical Properties
Property Feature Implication for Purification Basicity Primary aliphatic amine Strong interaction with silica gel. Allows for purification via salt formation. Dictates ionization state in RP-HPLC. Polarity 1,2,4-Oxadiazole ring system Contributes to overall polarity, requiring polar solvents for elution in normal-phase or retention in reversed-phase. Solubility Combination of polar (amine, oxadiazole) and non-polar (fluorophenyl) groups Often requires mixed-solvent systems for recrystallization. Salt form is water/alcohol soluble; free base is soluble in many organic solvents. Stability Weak N-O bond in the oxadiazole ring[11][13] Susceptible to degradation under harsh pH conditions or high temperatures.[11] Chirality The methanamine carbon is not chiral. Chiral separation is not a concern for this specific molecule. However, for analogs with substitution on the methanamine carbon, chiral purification would be necessary.
Q2: Is Reversed-Phase (RP) HPLC a good choice for purifying this compound?
A2: Yes, RP-HPLC is a very effective method for purifying polar amines, but the mobile phase pH is a critical parameter.[1]
-
Low pH (Acidic Modifier, e.g., 0.1% TFA or Formic Acid): At a low pH, the primary amine will be fully protonated (R-NH₃⁺). This makes the molecule highly polar and can lead to very poor retention on a C18 column, often eluting at or near the solvent front.[1]
-
High pH (Basic Modifier, e.g., 0.1% TEA or Ammonium Bicarbonate): At a pH above the amine's pKa (~pH 10), the amine will be in its neutral, free base form (R-NH₂). This makes the molecule significantly more hydrophobic, leading to increased retention and better separation on a C18 column.[3] For preparative purification, a high pH method is almost always preferred for basic amines as it allows for higher loading and better recovery.[3]
Q3: What are the likely impurities from the synthesis of this compound?
A3: Impurities will depend on the synthetic route. A common route to 5-substituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate, itself formed from an amidoxime and an acylating agent.
-
Starting Materials: Unreacted 4-fluorobenzamidoxime or the precursor to the "methanamine" side chain (e.g., an N-protected amino acid like Boc-glycine).[14]
-
Intermediates: Uncyclized O-acyl amidoxime intermediate.
-
Byproducts: Dimers or rearrangement products. The 1,2,4-oxadiazole ring can undergo rearrangements like the Boulton–Katritzky rearrangement under certain conditions.[13]
Most of these impurities have different polarities and acid/base properties than the final product, making them removable with the optimized chromatography or salt-recrystallization methods described above.
Caption: Decision tree for selecting a primary purification strategy.
References
- Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3). Google Cloud.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014, September 1). LCGC International.
- PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis - Wiley Online Library. (2025, March 28). Wiley Online Library.
- Protecting Groups in Organic Synthesis - ChemTalk. ChemTalk.
- introduction to amine protection strategies in organic synthesis - Benchchem. BenchChem.
- The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals - Benchchem. BenchChem.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. National Institutes of Health.
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts.
- Chiral HPLC and SFC Columns - Columnex LLC. Columnex LLC.
- Protection for the AMINE.pptx. SlideShare.
- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. Scirp.org.
- Technical Support Center: Purification of Polar Aromatic Amines - Benchchem. BenchChem.
- Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Biotage.
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (2025, July 5). PubMed.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. National Institutes of Health.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. National Institutes of Health.
- REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. (2017, November 3). Chemistry of Heterocyclic Compounds.
- Isolation (Recovery) - University of Alberta. University of Alberta.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester.
- Chromotography with free amines? : r/chemhelp - Reddit. (2022, September 24). Reddit.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018, April 25). ResearchGate.
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2018, January 10). Sciencemadness Discussion Board.
- 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine - MDPI. MDPI.
- 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine - Preprints.org. (2018, August 9). Preprints.org.
- 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine - Semantic Scholar. (2018, August 9). Semantic Scholar.
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Fluorophenyl-Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorophenyl-oxadiazole compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and advance your research.
I. Understanding the Challenge: The Physicochemical Landscape
Fluorophenyl-oxadiazole scaffolds are prevalent in modern medicinal chemistry due to their favorable metabolic stability and target-binding potential. However, the very features that enhance their therapeutic promise often contribute to significant solubility challenges. The introduction of fluorine, a highly electronegative atom, can increase lipophilicity, which may improve membrane permeability but often at the cost of reduced aqueous solubility.[1][2] The rigid, aromatic nature of the oxadiazole ring further contributes to strong crystal lattice energy, making it difficult for solvents to effectively solvate the molecule.[3]
This guide will provide a systematic approach to diagnosing and resolving these solubility issues, ensuring the reliable and reproducible use of these compounds in your assays.
II. Troubleshooting Guide: From Observation to Solution
This section addresses specific problems you might encounter in the laboratory, offering probable causes and actionable solutions.
Problem 1: My fluorophenyl-oxadiazole compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
Probable Cause: This is a classic indication of a compound "crashing out" when the concentration of the organic co-solvent (DMSO) falls below a critical level required to maintain solubility. The aqueous environment is unable to solvate the lipophilic compound effectively.[4]
Step-by-Step Solution:
-
Initial Verification:
-
Confirm the purity of your compound. Impurities can sometimes act as nucleation points for precipitation.
-
Ensure your DMSO stock is fully dissolved and free of particulates before dilution.
-
-
Systematic Solubility Assessment:
-
Determine the kinetic solubility of your compound in the final assay buffer. This can be achieved through methods like nephelometry, which measures light scattering from suspended particles.[5]
-
-
Optimization of Co-solvent Concentration:
-
If your experimental system allows, incrementally increase the final concentration of DMSO. However, be mindful of potential solvent toxicity in cell-based assays. Most cell lines can tolerate DMSO concentrations up to 0.5-1%, but it is crucial to run a vehicle control to assess any effects on your specific system.
-
-
Employing Additional Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 1-5% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Can enhance solubility through both co-solvency and by preventing aggregation. |
| Propylene Glycol | 1-10% | Another commonly used excipient in pharmaceutical formulations. |
Experimental Workflow for Co-solvent Screening:
Caption: Workflow for screening co-solvents to improve compound solubility.
Problem 2: The solubility of my compound is highly variable and pH-dependent, leading to inconsistent results in my biological assays.
Probable Cause: Fluorophenyl-oxadiazole compounds can possess ionizable functional groups, either on the core scaffold or as substituents. The pKa of these groups will dictate the compound's charge state at a given pH, which in turn significantly influences its solubility.[4][7] Weakly basic nitrogens are common in such heterocyclic structures.
Step-by-Step Solution:
-
pKa Determination:
-
If not already known, determine the pKa of your compound. This can be done experimentally or through in silico prediction tools. Understanding the pKa is crucial for predicting how solubility will change with pH.
-
-
pH-Solubility Profiling:
-
Experimentally determine the solubility of your compound across a range of pH values relevant to your experimental system (e.g., pH 5.0 to 8.0). This will identify the optimal pH for maximal solubility.
-
-
Formulation with pH-Adjusted Buffers:
-
If your assay can tolerate it, adjust the pH of your final buffer to a value that favors the more soluble, ionized form of the compound. For weakly basic compounds, a slightly acidic pH may increase solubility.[4]
-
-
Use of Buffering Agents:
-
Ensure your final assay medium is sufficiently buffered to resist shifts in pH upon the addition of your compound stock or other reagents.
-
Logical Relationship of pH and Solubility for a Weakly Basic Compound:
Caption: Impact of pH on the solubility of a weakly basic compound.
Problem 3: Even with co-solvents and pH optimization, my compound's solubility is insufficient for the desired in vivo dosing concentration.
Probable Cause: For high-concentration formulations required for in vivo studies, simple solutions are often inadequate. The intrinsic low solubility of the compound necessitates more advanced formulation strategies.[8][9]
Recommended Advanced Strategies:
-
Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[10][11]
-
Selection: The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)) depends on the size and shape of the guest molecule.[12][13] HP-β-CD is often favored for parenteral formulations due to its higher solubility and safety profile.[11]
-
Protocol:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD).
-
Slowly add the fluorophenyl-oxadiazole compound to the cyclodextrin solution while stirring or sonicating.
-
Allow the mixture to equilibrate (this can take several hours to overnight).
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
-
-
-
Amorphous Solid Dispersions (ASDs):
-
Mechanism: ASDs involve dispersing the drug in an amorphous state within a polymer matrix.[6] The amorphous form lacks a crystal lattice, resulting in a higher apparent solubility and faster dissolution rate compared to the crystalline form.[9]
-
Preparation: Common methods include spray drying and hot-melt extrusion, where the drug and a polymer (e.g., PVP, HPMC) are dissolved in a common solvent and then rapidly dried, or melted together and cooled.[6]
-
-
Nanosuspensions:
-
Mechanism: This technique involves reducing the particle size of the drug to the nanometer range.[14][15] According to the Noyes-Whitney equation, reducing particle size increases the surface area available for dissolution, thereby enhancing the dissolution rate.[9]
-
Preparation: Nanosuspensions are typically produced by top-down methods like media milling or high-pressure homogenization.[15]
-
III. Frequently Asked Questions (FAQs)
Q1: Why is a fluorophenyl group often associated with poor solubility?
A1: While fluorine is highly electronegative, its substitution for hydrogen on an aromatic ring often increases the molecule's overall lipophilicity (logP).[1][16] This increased lipophilicity enhances passage through cell membranes but simultaneously reduces affinity for aqueous environments, leading to lower solubility.[2] The strong C-F bond is also metabolically stable, a desirable drug property that can, however, contribute to the compound's persistence in a solid, poorly-solvated state.[2]
Q2: Are there differences in solubility between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers?
A2: Yes, significant differences have been observed. Studies have shown that 1,3,4-oxadiazole isomers tend to exhibit lower lipophilicity (logD) and improved aqueous solubility compared to their 1,2,4-oxadiazole counterparts.[17] This is attributed to differences in their charge distribution and dipole moments, which affect how they interact with water molecules.[17] When designing new compounds, considering the 1,3,4-oxadiazole isomer may be a proactive strategy to mitigate solubility risks.
Q3: Can I use surfactants like Tween® 80 or Cremophor® EL to solubilize my compound?
A3: Yes, surfactants are often used in formulations to increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound. However, their use, particularly for in vivo studies, must be carefully considered. Some surfactants, like Cremophor® EL, have been associated with hypersensitivity reactions and other toxicities. For in vitro cell-based assays, surfactants can disrupt cell membranes, leading to artifacts. Therefore, while effective, their use should be validated with appropriate controls.
Q4: How do I perform a kinetic solubility assay in a high-throughput format?
A4: A common high-throughput method is nephelometry. The basic workflow is as follows:
-
A concentrated stock of the compound in DMSO is serially diluted in a microplate.
-
These dilutions are then transferred to another microplate containing the aqueous buffer.
-
The plate is incubated for a set period (e.g., 1-2 hours).
-
A nephelometer measures the intensity of light scattered by any precipitate that has formed.
-
The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.[5][18]
Q5: My compound seems to degrade in certain solvents. What should I be aware of?
A5: While the oxadiazole ring is generally stable, some fluorinated compounds can be sensitive to certain conditions. For instance, some fluorinating reagents are known to react exothermically with common solvents like DMF and DMSO.[19] While this is more of a concern during synthesis, it highlights the importance of chemical compatibility. Always monitor your compound's stability in your chosen solvent system over the duration of your experiment, especially if elevated temperatures or long incubation times are involved. LC-MS is an excellent tool for assessing compound stability.
References
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- Pharmaoffer. The Impact of Fluorine Substitution on Molecular Properties. Pharmaoffer.
- Quora. Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora.
- Al-Ostoot, F. H., et al. Importance of Fluorine in Benzazole Compounds. Molecules.
- Singh, I., et al. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.
- BenchChem. Technical Support Center: Enhancing the Bioavailability of 1,3,4-Oxadiazole-Based Compounds. BenchChem.
- Boström, J., et al. Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
- de Oliveira, C. S., et al. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT)
- Popielec, A., & Loftsson, T. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
- Sławiński, J., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.
- Soe, H. M., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
- ResearchGate. Oxadiazoles in Medicinal Chemistry.
- Kumar, K., et al. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: A Journal of Pharmaceutical Science.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- MDPI.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Pharmapproach. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Pharmapproach.
- ChemicalBook. 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid SodiuM Salt. ChemicalBook.
- ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
- Son, D. Y., & Talu, O. Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design.
- MDPI.
- ResearchGate. Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route.
- RSC Publishing. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
- ResearchGate. Fluorinated Heterocycles.
- Wordpress.
- Synthesis and evolution of a novel fluorophenyl oxadiazole triazine.
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- Gzella, A., et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
- ResearchGate. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
- PermeGear. Journal of Molecular Liquids. PermeGear.
- ACS Publications. Oxadiazoles in Medicinal Chemistry.
- Siesky, A. M., et al. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Cancers.
- de Almeida, L. G. V., et al. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals.
- ResearchGate. Physical properties of synthesized oxadiazoles.
- BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
- Wiley.
- PubMed Central.
- ResearchGate. (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications.
- ResearchGate. 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents.
- MDPI. Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. MDPI.
- PubMed Central.
- BMG LABTECH.
- Pharma Excipients.
- Asian Journal of Chemistry.
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Technical Support Center: Stability of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine in Solution
Welcome to the technical support guide for 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. This guide moves beyond simple protocols to explain the causality behind experimental observations and troubleshooting steps, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this molecule are rooted in the inherent reactivity of its core structures: the 1,2,4-oxadiazole ring and the primary aminomethyl group.
-
Hydrolysis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is susceptible to cleavage, particularly under acidic or basic conditions.[1] This heterocycle has a weak O-N bond and relatively low aromaticity, making it prone to rearrangements and degradation into more stable forms.[2][3] The degradation pathway often involves nucleophilic attack on the ring, leading to ring-opening.[1] Studies on similar 1,2,4-oxadiazole derivatives have shown that stability is often maximal in a pH range of 3-5.[1]
-
Reactivity of the Primary Amine: The primary aminomethyl group is a nucleophilic center.[4] It can react with various components in a solution, such as aldehydes, ketones, or even certain solvents, leading to the formation of imines (Schiff bases) or other adducts.[4][5] It is also susceptible to oxidation.
-
Photodegradation: Aromatic and heterocyclic compounds, including 1,2,4-oxadiazoles, can be sensitive to light.[6] Exposure to UV or even ambient light can induce photochemical rearrangements or degradation.[7][8][9]
-
Thermal Stress: While the 1,2,4-oxadiazole ring is generally considered to have good thermal stability, elevated temperatures can accelerate degradation pathways, especially hydrolysis and oxidation.[10][11][12]
Q2: How does the 4-fluorophenyl substituent affect the molecule's stability?
A2: The fluorine atom on the phenyl ring has a significant electronic influence. Fluorine is highly electronegative, which can affect the electron density of the attached aromatic ring and, consequently, the adjacent 1,2,4-oxadiazole ring. This substitution can enhance the thermal stability and chemical resistance of the aromatic portion of the molecule.[13][14] While direct studies on this specific molecule are not available, the electron-withdrawing nature of fluorine can influence the susceptibility of the oxadiazole ring to nucleophilic attack, a key step in hydrolytic degradation.[15]
Q3: I'm observing a rapid loss of my compound in a buffered aqueous solution. What is the likely cause and how can I troubleshoot it?
A3: Rapid degradation in a buffered aqueous solution strongly suggests pH-mediated hydrolysis of the 1,2,4-oxadiazole ring.
-
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your solution. The stability of 1,2,4-oxadiazoles is highly pH-dependent.[1]
-
Conduct a pH Profile Study: If possible, perform a simple experiment by dissolving the compound in a series of buffers across a pH range (e.g., pH 2, 4, 7, 9, 12) and monitor its concentration over a short period (e.g., 0, 2, 4, 8, 24 hours) using HPLC. This will identify the pH of maximum stability.
-
Lower the Temperature: Store solutions at reduced temperatures (e.g., 4°C or -20°C) to slow down the degradation kinetics.
-
Consider a Co-solvent: If your experimental design allows, using a co-solvent like acetonitrile or DMSO can reduce the activity of water and may slow hydrolysis.
-
Q4: My analytical results show new, unexpected peaks over time. How do I identify if these are degradants?
A4: The appearance of new peaks is a classic sign of degradation. Identifying these is a key part of a forced degradation study.[16][17]
-
Identification Strategy:
-
Mass Balance Analysis: A crucial step is to perform a mass balance calculation. The decrease in the peak area of the parent compound should approximately equal the sum of the increase in the peak areas of the new products.[6]
-
LC-MS Analysis: The most effective tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weights of the new peaks, offering vital clues to their structures. For example, hydrolytic cleavage of the oxadiazole ring would lead to predictable degradant masses.
-
Forced Degradation Studies: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate the degradants in higher concentrations, which facilitates their characterization.[18][19] This helps to establish likely degradation pathways.[16]
-
Troubleshooting Guides
Scenario 1: Inconsistent Potency in Biological Assays
-
Problem: You observe variable results or a time-dependent loss of activity in your cell-based or biochemical assays.
-
Underlying Cause: This is often due to the compound degrading in the aqueous assay medium over the course of the experiment. The 1,2,4-oxadiazole ring is likely undergoing hydrolysis in the buffered media (typically pH 7.2-7.4).
-
Troubleshooting Protocol:
-
Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions of the compound in an appropriate solvent like DMSO.
-
Minimize Incubation Time in Aqueous Media: When preparing working solutions in your assay buffer, do so immediately before adding them to the assay.
-
Conduct a Time-Course Stability Check: Spike your compound into the assay buffer (without cells or enzymes) and incubate it under the same conditions as your experiment. Sample at different time points (e.g., 0, 1, 2, 4, 24 hours) and analyze by HPLC to quantify the remaining parent compound.
-
Adjust Assay pH: If feasible for your biological system, test if slightly lowering the assay buffer pH (e.g., to pH 6.8-7.0) improves stability without affecting the biological outcome.
-
Scenario 2: Discoloration or Precipitation of Stored Solutions
-
Problem: A stock solution, typically in an organic solvent like DMSO, becomes discolored (e.g., yellow or brown) or forms a precipitate upon storage.
-
Underlying Cause: Discoloration can be a sign of oxidative degradation. The primary amine is susceptible to oxidation. Precipitation could be due to the formation of a less soluble degradation product or poor solubility of the parent compound.
-
Troubleshooting Protocol:
-
Inert Atmosphere: When preparing stock solutions for long-term storage, consider overlaying the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water content can facilitate hydrolysis, and impurities in the solvent can catalyze degradation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize both thermal and oxidative degradation. Protect from light by using amber vials.
-
Solubility Check: Re-evaluate the solubility of your compound in the chosen solvent. You may be exceeding its solubility limit, leading to precipitation over time.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[17][19]
Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
Target compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate, acetate)
-
HPLC system with UV or PDA detector, LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL. Incubate at room temperature.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~50 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C. Also, incubate a solution of the compound at 60°C.
-
Photodegradation: Expose a solution of the compound (~50 µg/mL) to a photostability chamber with UV and visible light.[6] Wrap a control sample in foil.
-
-
Time Points: Analyze samples at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours) until approximately 10-20% degradation of the parent compound is observed.
-
Analysis: Analyze all samples by a suitable HPLC method. If new peaks are observed, use LC-MS to determine their molecular weights.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[19]
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or wavelength of maximum absorbance)
-
Column Temperature: 30°C
Procedure:
-
Inject a solution of the pure, unstressed compound to determine its retention time.
-
Inject samples from the forced degradation study (Protocol 1), particularly a mixed sample of all stress conditions.
-
Evaluate the chromatogram for the resolution between the parent peak and all degradant peaks.
-
Optimization: If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., try methanol as mobile phase B, or use a different pH modifier like ammonium acetate), or column chemistry (e.g., a phenyl-hexyl column). The goal is to achieve baseline separation for all peaks.
Data & Visualization
Table 1: Predicted Degradation Pathways and Products
| Stress Condition | Predicted Pathway | Potential Degradation Products |
| Acid/Base Hydrolysis | Cleavage of the 1,2,4-oxadiazole ring | 4-Fluorobenzamide, (Aminoacetyl)urea derivatives |
| Oxidation (H₂O₂) | Oxidation of the primary amine | Corresponding oxime or nitro compound |
| Photolysis (UV/Vis) | Ring rearrangement or fragmentation | Isomeric heterocycles (e.g., 1,3,4-oxadiazoles), open-chain products |
| Thermal | Acceleration of hydrolysis/oxidation | Products similar to hydrolysis and oxidation |
Diagram 1: Predicted Hydrolytic Degradation Pathway
Caption: Predicted pathway for hydrolysis of the 1,2,4-oxadiazole ring.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in a given solution.
References
-
Cotter, J. L., Knight, G. J., & Wright, W. W. (n.d.). THERMAL DEGRADATION STUDIES ON OXADIAZOLES. DTIC. Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Available at: [Link]
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L-T-s, K., M-y, L., A-d, L., J-j, L., & Y-f, Z. (2021). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of Chemical Theory and Computation, 17(7), 4435–4449. Available at: [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Luminata. Available at: [Link]
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Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). E-Journal of Science & Technology. Available at: [Link]
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Cotter, J. L., Knight, G. J., & Wright, W. W. (n.d.). THERMAL DEGRADATION STUDIES ON OXADIAZOLES. DTIC. Available at: [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology, 16(4), 291-304. Available at: [Link]
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Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]
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Vione, D., & Chiron, S. (2006). Thermal degradation of some[6][10][20]oxadiazole derivatives with liquid crystalline properties. Journal of Photochemistry and Photobiology A: Chemistry, 178(2-3), 257-265.
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L-T-s, K., M-y, L., A-d, L., J-j, L., & Y-f, Z. (2021). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of Chemical Theory and Computation, 17(7), 4435–4449. Available at: [Link]
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Buscemi, S., Cicero, M. G., Vivona, N., & Caronna, T. (1988). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1313-1316. Available at: [Link]
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Kayukova, L. A. (2005). SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). Pharmaceutical Chemistry Journal, 39(7), 380-394. Available at: [Link]
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Pisani, L., et al. (2018). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 157, 116-128. Available at: [Link]
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Mabey, T., & G. A. Gupton. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34693–34702. Available at: [Link]
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Mabey, T., & G. A. Gupton. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34693–34702. Available at: [Link]
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Buscemi, S., Cicero, M. G., Vivona, N., & Caronna, T. (1988). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1313-1316. Available at: [Link]
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Gorska, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3184. Available at: [Link]
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Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4957-4974. Available at: [Link]
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Wagner, F. F., et al. (2016). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. Journal of Medicinal Chemistry, 59(23), 10699-10711. Available at: [Link]
- Le, T. H. D., et al. (2023). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Omega, 8(3), 3125-3138.
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Wang, Y., et al. (2019). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Journal of Thermal Analysis and Calorimetry, 138(6), 4059-4068. Available at: [Link]
- Kinde, M. N., et al. (2023). Chemical tuning reveals a cation–π gating bridge between the voltage-sensor and pore domains in the Kv7.1 potassium channel. Proceedings of the National Academy of Sciences, 120(12), e2217495120.
- Zhang, Y., et al. (2023).
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Pace, A., et al. (2006). Photochemistry of 1,2,4-oxadiazoles. A DFT Study on Photoinduced Competitive Rearrangements of 3-amino- And 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. The Journal of Organic Chemistry, 71(7), 2740-2749. Available at: [Link]
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Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Available at: [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available at: [Link]
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Liu, P., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2746-2758. Available at: [Link]
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Buscemi, S., et al. (1993). Photoinduced molecular rearrangements. Some comments on the ring-photoisomerization of 1,2,4-oxadiazoles into 1,3,4-oxadiazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-14. Available at: [Link]
-
Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2017). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Chemistry of Heterocyclic Compounds, 53(11), 1187-1200. Available at: [Link]
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Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds, 53(11), 1187-1200. Available at: [Link]
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de Fatima, A., & Modolo, L. V. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
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Kumar, V., et al. (2021). Analytical Techniques for the Assessment of Drug Stability. In Analytical Techniques in Assessment of Quality of Drugs. IntechOpen. Available at: [Link]
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National Academies of Sciences, Engineering, and Medicine. (2021). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. The National Academies Press. Available at: [Link]
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Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available at: [Link]
-
Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. Available at: [Link]
-
Kumar, K., et al. (2017). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Combinatorial Science, 19(7), 460-466. Available at: [Link]
-
Ertl, P. (2020). The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. Journal of Medicinal Chemistry, 63(19), 10937-10947. Available at: [Link]
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Ertl, P. (2020). The Most Common Functional Groups in Bioactive Molecules and How Their Popularity has Evolved Over Time. Journal of Medicinal Chemistry, 63(19), 10937-10947. Available at: [Link]
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Technical Support Center: Optimizing O-Acylamidoxime Cyclization for 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the cyclodehydration of O-acylamidoximes. As a bioisostere for amides and esters, the 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery.[1] However, the seemingly straightforward cyclization step can present numerous challenges, from sluggish reactions to problematic side products.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature and field experience. Our goal is to help you navigate the complexities of this reaction and achieve high-yielding, clean conversions.
Section 1: The Core Reaction - Mechanism and Key Parameters
Understanding the underlying mechanism of the O-acylamidoxime cyclodehydration is critical for effective troubleshooting. The reaction is essentially an intramolecular condensation that eliminates a molecule of water to form the stable five-membered heterocyclic ring. The efficiency of this process is governed by several key factors.
The most common approach involves the cyclization of a pre-formed O-acylamidoxime intermediate.[2] This two-stage protocol allows for greater control, though one-pot methods starting from the amidoxime are also employed, particularly with superbase systems.[2][3][4]
Reaction Mechanism: Base-Catalyzed Cyclodehydration
The generally accepted mechanism under basic conditions involves the deprotonation of the amide N-H proton, creating a more nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of the oxime, initiating the ring-closing step. Subsequent elimination of a hydroxide or water molecule yields the 1,2,4-oxadiazole.
Caption: Base-catalyzed cyclodehydration of an O-acylamidoxime.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the cyclization reaction in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired 1,2,4-oxadiazole. What are the likely causes?
A1: This is the most frequent issue and can stem from several factors. Systematically evaluate the following:
-
Insufficient Thermal Energy: Many traditional cyclizations require significant heat (refluxing in toluene, xylene, or DMF) to overcome the activation energy barrier.[5] If you are using conventional heating, ensure your reaction temperature is appropriate for the solvent used (typically >100 °C). If the substrate is thermally sensitive, consider microwave irradiation or a chemical catalyst.
-
Inappropriate Base/Catalyst: The choice of base is crucial.
-
Thermal Cyclization (No Catalyst): Often performed in neutral or slightly basic (e.g., pyridine) conditions at high temperatures.[5] This may not be sufficient for less reactive substrates.
-
Base-Catalyzed Methods: For room-temperature or milder conditions, a catalyst is necessary. Tetrabutylammonium fluoride (TBAF) is highly effective for a wide range of substrates.[3] Superbase systems like MOH/DMSO (where M = Na, K, Li) are also excellent and can drive the reaction to completion quickly, even at ambient temperatures.[6] If you are using a weaker base (e.g., K₂CO₃), it may not be strong enough to deprotonate the amide efficiently.
-
-
Solvent Effects: The reaction is highly sensitive to the solvent.
-
Aprotic polar solvents like DMSO, DMF, THF, and MeCN are generally preferred as they effectively solvate the intermediates.[3]
-
Protic solvents like methanol, ethanol, or water are often unsuitable as they can interfere with the base and may lead to hydrolysis of the O-acylamidoxime starting material.[3][6] Toluene is a common choice for high-temperature thermal cyclizations but offers poor solubility for many polar substrates at room temperature.
-
-
Purity of Starting Material: Ensure your O-acylamidoxime is pure and dry. The presence of residual acid (from the acylation step) can neutralize the base, while residual water can promote hydrolysis.
Q2: My TLC/LCMS analysis shows a significant amount of unreacted O-acylamidoxime starting material, even after prolonged reaction time or heating. Why is the reaction stalling?
A2: An incomplete reaction points to an equilibrium issue or deactivation of a key reagent.
-
Reversible Hydrolysis: If there is moisture in your reaction, the O-acylamidoxime can hydrolyze back to the amidoxime and the corresponding carboxylic acid. This is particularly a risk under basic conditions. Ensure all solvents and reagents are anhydrous.
-
Catalyst Deactivation: If using a catalytic amount of base (e.g., TBAF), it may be consumed by acidic impurities. Try increasing the catalyst loading or adding it portion-wise. For stoichiometric bases like NaOH in DMSO, ensure you are using at least one full equivalent.
-
Steric Hindrance: Bulky substituents on either the amidoxime-derived portion (R¹) or the acyl portion (R²) of the molecule can significantly slow down the intramolecular cyclization step. For these challenging substrates, more forcing conditions are required. Consider switching from thermal heating to microwave irradiation, which can often accelerate the reaction dramatically.[2] Alternatively, moving to a stronger base system like KOH/DMSO may be effective.[6]
Q3: I am observing significant side product formation. What are these impurities and how can I prevent them?
A3: Side product formation is often temperature- or substrate-dependent.
-
Thermal Rearrangement/Decomposition: At very high temperatures (>140-150 °C), the O-acylamidoxime or the newly formed oxadiazole can undergo rearrangement or decomposition.[5][7] A common rearrangement is the Boulton-Katritzky rearrangement, which can lead to other heterocyclic isomers. If you suspect thermal degradation, reduce the reaction temperature and extend the reaction time, or switch to a catalyzed, lower-temperature method.
-
Base-Sensitive Functional Groups: Your substrate may contain functional groups that are not stable to the basic conditions.
-
Esters: Can be saponified.
-
Terminal Alkenes: Substrates with terminal double bonds attached directly to the forming heterocyclic core can undergo base-initiated anionic polymerization, leading to very poor yields.[3]
-
Carboxylic Acids: O-acylamidoximes containing free carboxylic acid groups are generally not compatible with base-catalyzed cyclization methods like TBAF.[3]
-
Solution: Protect sensitive groups before the cyclization step or opt for a neutral, thermal cyclization if the substrate can tolerate the heat.
-
-
Formation of 1,3,4-Oxadiazole Isomer: While less common from O-acylamidoximes, incorrect starting material synthesis (e.g., acylation on the oxime nitrogen instead of the oxygen) could lead to pathways that form the isomeric 1,3,4-oxadiazole. Confirm the structure of your O-acylamidoxime precursor by NMR (¹H, ¹³C) and/or X-ray crystallography.
Section 3: Frequently Asked Questions (FAQs)
Q4: How do I choose the optimal conditions—Base, Solvent, and Temperature—for my specific substrate?
A4: A logical, stepwise approach is best. Use the following decision tree as a starting point.
Caption: Decision workflow for selecting cyclization conditions.
Q5: When is microwave synthesis preferred over conventional heating?
A5: Microwave irradiation is an excellent alternative to conventional heating, offering several advantages:
-
Speed: Reactions that take hours under reflux can often be completed in minutes in a microwave reactor.[2][8][9]
-
Efficiency: Direct heating of the solvent and reactants often leads to higher effective temperatures and cleaner reactions with fewer thermal decomposition byproducts.[10][11]
-
Enabling Difficult Reactions: For sterically hindered substrates or those requiring very high temperatures, microwave synthesis can provide the necessary energy input that is difficult to achieve with standard oil bath heating.[2]
Use microwave synthesis when:
-
Conventional heating results in slow or incomplete reactions.
-
Your substrate is prone to thermal degradation over long heating periods.
-
You need to rapidly synthesize a library of analogs for screening.
Q6: My O-acylamidoxime precursor seems unstable and decomposes upon isolation. Can I perform the synthesis in one pot?
A6: Yes. One-pot procedures, where the O-acylamidoxime is generated and cyclized in situ without isolation, are highly efficient and circumvent issues with intermediate instability.[2] The MOH/DMSO superbase system is particularly well-suited for this.[3][4] The general procedure involves reacting the amidoxime with an acylating agent (like an anhydride or ester) in DMSO, followed by the addition of the metal hydroxide (e.g., NaOH) to initiate the cyclization, all at room temperature.[3][6] This approach is a cornerstone of modern, efficient 1,2,4-oxadiazole synthesis.[2][4]
Section 4: Key Experimental Protocols
Protocol 1: TBAF-Catalyzed Cyclization at Room Temperature
This protocol is ideal for thermally sensitive substrates and generally gives very clean conversions.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the O-acylamidoxime (1.0 eq) in anhydrous THF or acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Add a solution of TBAF (1.0 M in THF, 1.1 eq) dropwise to the stirred solution at room temperature. For very reactive substrates, cooling to 0 °C may be beneficial.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LCMS. Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis using NaOH/DMSO
This protocol is highly efficient and avoids the isolation of the O-acylamidoxime intermediate.[3][6]
-
Acylation: In a flask, dissolve the starting amidoxime (1.0 eq) and a carboxylic acid anhydride or ester (1.1 eq) in DMSO (approx. 0.2 M). Stir at room temperature for 1-18 hours, depending on the reactivity of the acylating agent. Monitor the consumption of the amidoxime by TLC/LCMS.
-
Cyclization: Once the acylation is complete, add powdered NaOH or KOH (1.2 eq) in one portion. The reaction is often exothermic.
-
Reaction Monitoring: Stir vigorously at room temperature for 1-3 hours. The cyclization is typically rapid. Monitor the disappearance of the O-acylamidoxime intermediate.
-
Workup: Carefully pour the reaction mixture into a beaker of ice-water. The product will often precipitate as a solid. If it remains an oil, extract with a suitable organic solvent like ethyl acetate or DCM.
-
Purification: If a solid precipitates, filter it, wash thoroughly with water, and dry under vacuum. The product is often pure enough after this step. If not, recrystallization or flash chromatography can be employed.
Section 5: Data Summary
Table 1: Comparison of Common Cyclization Conditions
| Method | Catalyst / Base | Typical Solvent(s) | Temperature (°C) | Advantages | Disadvantages |
| Thermal | None / Pyridine | Toluene, Xylene, DMF | 110 - 150 | Simple, avoids harsh reagents | High energy, not for sensitive substrates, potential for side products[5] |
| TBAF-Catalyzed | TBAF (catalytic or stoich.) | THF, Acetonitrile | 0 - 50 | Very mild, high functional group tolerance, clean reactions[3] | TBAF is hygroscopic, can be costly for large scale |
| MOH/DMSO | NaOH, KOH, LiOH | DMSO | 20 - 30 | Fast, high yielding, inexpensive, ideal for one-pot synthesis[4][6] | DMSO can complicate workup, not suitable for base-sensitive groups |
| Microwave | None or TBAF (cat.) | Dioxane, DMF, Toluene | 120 - 180 | Extremely fast, high efficiency, enables difficult reactions[2][8] | Requires specialized equipment |
References
-
Pashkevich, D. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences. [Link]
-
Pace, A., et al. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. [Link]
-
Wang, L., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. [Link]
-
Pashkevich, D. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Baykov, S., et al. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Tetrahedron Letters. [Link]
-
Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Synthesis. [Link]
-
Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Nishiwaki, N., et al. (2007). Room-temperature cyclization of O–acylamidoximes under TBAF catalysis. Tetrahedron. [Link]
-
Sharma, M., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Kumar, S., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists. [Link]
-
Kumar, S., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. Journal of Young Pharmacists. [Link]
-
Sahoo, B. M., et al. (2018). Microwave-mediated Green synthesis of oxadiazole derivatives against inflammatory disease. Journal of the Indian Chemical Society. [Link]
-
Al-Masoudi, N. A., et al. (2022). Microwave-assisted synthesis of oxadiazole and thiazolidinedione derivatives as promising new drugs. Journal of Biological, Pharmaceutical and Chemical Research. [Link]
Sources
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- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jobpcr.com [jobpcr.com]
- 10. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Welcome to the technical support center dedicated to the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the complexities of your synthesis and minimize the formation of unwanted side products.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific experimental issues, their probable causes, and validated solutions.
Question 1: I am experiencing low or no yield of my desired 1,2,4-oxadiazole. My starting materials are either unreacted or I've formed an unknown intermediate. What's going wrong?
Answer: This is the most common issue and typically points to a failure in one of the two key stages of the reaction: the initial acylation of the amidoxime or the final cyclodehydration of the O-acyl amidoxime intermediate.
Probable Causes & Recommended Solutions:
-
Incomplete Acylation of the Amidoxime: The formation of the O-acyl amidoxime intermediate is the first critical step. If you are starting from a carboxylic acid, it must be properly activated.
-
Solution: Employ a reliable coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Carbonyldiimidazole (CDI) are effective. For more challenging substrates, HATU in combination with a non-nucleophilic base such as DIPEA provides excellent results.[1] When using an acyl chloride, ensure it is fresh and handled under anhydrous conditions to prevent hydrolysis.[2]
-
-
Inefficient Cyclodehydration: The ring-closing step is often the bottleneck and requires sufficient energy or chemical promotion to overcome the activation barrier.[3]
-
Thermal Cyclization: This method requires high temperatures. If you are seeing poor conversion, you may need to switch to a higher-boiling solvent like toluene, xylene, or DMF and ensure you are reaching reflux.
-
Base-Mediated Cyclization: This can be a milder alternative to high heat. Strong, non-nucleophilic bases are preferred to avoid side reactions. Tetrabutylammonium fluoride (TBAF) in dry THF is a highly effective and common choice. For a very powerful system that often works at room temperature, consider a superbase medium like NaOH/DMSO or KOH/DMSO.[4]
-
Microwave-Assisted Cyclization: Microwave irradiation can dramatically shorten reaction times and improve yields by efficiently promoting the cyclodehydration of the isolated O-acyl amidoxime intermediate.[3][5]
-
-
Incompatible Functional Groups: The presence of unprotected nucleophilic groups, such as hydroxyl (-OH) or primary/secondary amines (-NH2), on either the amidoxime or the carboxylic acid derivative can compete in the acylation step, leading to a complex mixture of side products.[3][6]
-
Solution: Protect these functional groups before performing the coupling and cyclization steps. Standard protecting groups (e.g., Boc for amines, TBDMS for alcohols) are generally compatible.
-
-
Poor Solvent Choice: The solvent plays a crucial role, especially in base-catalyzed cyclizations.
Question 2: My LC-MS shows a major side product with a mass corresponding to my amidoxime plus my acyl group. What is this, and how do I prevent it?
Answer: This analytical signature strongly indicates the formation and accumulation of the O-acyl amidoxime intermediate without subsequent cyclization to the desired 1,2,4-oxadiazole. This intermediate may also be susceptible to hydrolysis back to the starting amidoxime.
Probable Causes & Recommended Solutions:
-
Insufficiently Forcing Cyclization Conditions: The energy input (thermal or chemical) is not high enough to drive the reaction to completion.
-
Solution: If heating, increase the temperature or switch to a higher-boiling solvent. If using a base, consider moving to a stronger, non-nucleophilic base system like TBAF or a superbase like NaOH/DMSO.[3]
-
-
Cleavage of the O-Acyl Amidoxime: This is a common hydrolytic side reaction, particularly if there is moisture in your reaction or during workup, or if you are heating for prolonged periods.[3]
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). Minimize the reaction time and temperature for the cyclodehydration step as much as possible. If a basic workup is required, keep the exposure time to aqueous base minimal and the temperature low.
-
Question 3: After purification, my NMR and mass spec data suggest I have an isomer of my target compound. The product seems unstable. What could be happening?
Answer: You are likely observing the Boulton-Katritzky Rearrangement (BKR) . This is a well-documented thermal or acid-catalyzed rearrangement of certain 3,5-disubstituted 1,2,4-oxadiazoles into other heterocyclic systems.[3] The reaction involves an internal nucleophilic attack from a side chain at the 3-position onto the N(2) atom of the oxadiazole ring, leading to ring cleavage and re-formation.
Probable Causes & Recommended Solutions:
-
Structural Predisposition: The BKR is most common in 1,2,4-oxadiazoles that have a three-atom side chain at the C3 position containing a nucleophilic atom (e.g., N, O, S).
-
Acidic Conditions: Traces of acid during workup (e.g., acidic wash) or purification (e.g., silica gel) can catalyze the rearrangement.[3]
-
Thermal Stress: Excessive heat during reaction, solvent evaporation, or purification can trigger the rearrangement.
-
Solution: Conduct the workup using neutral conditions (e.g., wash with water and brine). When performing column chromatography, consider using silica gel that has been neutralized with a base like triethylamine. Avoid excessive heating during solvent removal. Store the final compound in a cool, dry, and dark environment.
-
Visualizing the Synthetic Maze: Key Pathways and Pitfalls
The following diagram illustrates the primary synthetic route to a 3,5-disubstituted 1,2,4-oxadiazole and highlights the points where common side reactions can occur.
Caption: Main pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common bottleneck in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids? A1: The most frequent and challenging step is the final cyclodehydration of the O-acyl amidoxime intermediate.[3] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently. Inadequate conditions can lead to the accumulation of the intermediate or its hydrolysis back to the starting materials.[3]
Q2: Can I use microwave irradiation to improve my synthesis? A2: Absolutely. Microwave-assisted synthesis is an excellent method for promoting the cyclodehydration step. It can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating.[3] It is particularly useful for accelerating the conversion of isolated O-acyl amidoximes to the final product.[5]
Q3: My starting amidoxime appears to be degrading before it can react. Why? A3: Amidoximes can be unstable under certain conditions. They can undergo dimerization or dehydrate to form nitriles, especially at high temperatures or in the presence of strong acids or bases.[7][8] Furthermore, some amidoximes can be oxidized, particularly in the presence of certain metal catalysts or oxidizing agents.[9] It is best to use freshly prepared or properly stored amidoximes and to avoid unnecessarily harsh reaction conditions.
Q4: I am using a one-pot method with an ester and a superbase (NaOH/DMSO), but it's not working. What should I check? A4: This powerful room-temperature method is sensitive to a few factors.[6] First, ensure your DMSO is anhydrous, as water can interfere with the superbase activity. Second, check the structure of your ester. The reaction is known to be inhibited by the presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the ester component.[6] If such groups are present, they must be protected for the reaction to succeed. Finally, ensure you are using a sufficient excess of the base.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose the cause of low product yield in your reaction.
Caption: A decision tree for troubleshooting low yields.
Data Summary & Protocols
Table 1: Troubleshooting Summary
| Symptom | Probable Cause | Proposed Solution | Key Analytical Signature |
| Low to no product yield; starting materials remain. | Incomplete acylation of the amidoxime. | Use a more potent coupling agent (e.g., HATU/DIPEA); ensure acyl chloride is fresh.[1] | LC-MS and TLC show prominent starting material spots/peaks. |
| A major peak/spot appears that is not the starting material or product. | Accumulation of the O-acyl amidoxime intermediate. | Increase cyclization temperature or use a stronger base (e.g., TBAF, NaOH/DMSO).[3] | MS peak corresponding to [M(amidoxime) + M(acyl group) - H₂O]. |
| Product decomposes or converts to an isomer upon purification or heating. | Boulton-Katritzky Rearrangement (BKR). | Use neutral workup conditions; purify with neutralized silica gel; avoid high heat.[3] | MS shows a peak with the same mass as the product, but with different retention time and fragmentation. NMR will show a different heterocyclic core. |
| Reaction with an ester and superbase fails. | Incompatible functional groups on the ester (-OH, -NH2). | Protect the incompatible functional groups before the reaction.[6] | Starting materials remain largely unreacted. |
| Formation of a dimeric byproduct. | Dimerization of the nitrile oxide intermediate (in 1,3-dipolar cycloaddition routes). | This is often the favored pathway; the amidoxime/acyl chloride route may be more suitable.[3] | MS peak corresponding to twice the mass of the nitrile oxide intermediate. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via O-Acyl Amidoxime Intermediate
This protocol is robust and allows for the isolation and characterization of the intermediate, which can be helpful for troubleshooting.
Step A: Acylation of Amidoxime
-
To a stirred solution of the amidoxime (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting amidoxime is consumed.[3]
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime, which can be used in the next step with or without further purification.
Step B: Cyclodehydration
-
Thermal Method: Dissolve the crude O-acyl amidoxime from Step A in a high-boiling solvent (e.g., toluene or xylene). Heat the mixture to reflux for 4-12 hours.
-
Base-Mediated Method: Dissolve the crude O-acyl amidoxime in anhydrous THF. Add a catalytic amount of TBAF (0.1 - 0.2 eq) and stir at room temperature for 1-6 hours.
-
Monitor the disappearance of the intermediate by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis using NaOH/DMSO Superbase
This room-temperature protocol is highly efficient for compatible substrates.[4][6]
-
To a flask containing the amidoxime (1.0 eq) and the carboxylic acid ester (1.2 eq), add anhydrous DMSO.
-
Add powdered NaOH or KOH (2.0-3.0 eq) to the mixture in one portion.
-
Stir the resulting suspension vigorously at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS. The reaction may appear heterogeneous.
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with dilute HCl.
-
The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- Pace, A., Pierro, P. (n.d.).
- Guda, M. R., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
- Sahyoun, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review).
- Fershtat, L. L., et al. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Kumar, A., et al. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- O‐Acylamidoxime and 1,2,4‐oxadiazole derivatives were synthesized from adamantanecarbonyl chloride 1 and a diversity of arylamidoximes 2 a‐k.
- The Organic Chemistry Tutor. (2023).
- Sahyoun, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PubMed.
- Baykov, S., et al. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
Sources
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- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Toxicological Landscape of 1,2,4-Oxadiazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-based compounds. This guide is designed to provide you with in-depth technical and field-proven insights to anticipate, troubleshoot, and mitigate the toxicological challenges associated with this important class of molecules. Our goal is to empower you with the knowledge to design safer, more effective compounds and to interpret your experimental results with confidence.
I. Understanding the Toxicological Profile of 1,2,4-Oxadiazoles: A Primer
The 1,2,4-oxadiazole ring is a valuable scaffold in medicinal chemistry, often employed as a bioisostere for ester and amide groups to enhance metabolic stability and other physicochemical properties.[1][2] However, like many heterocyclic compounds, 1,2,4-oxadiazole derivatives can exhibit a range of toxicities. Understanding the underlying mechanisms is the first step toward rationally designing safer molecules.
Toxicity can manifest through several pathways, including:
-
Induction of Apoptosis: Many 1,2,4-oxadiazole derivatives exert their cytotoxic effects by triggering programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases.[3]
-
Mitochondrial Dysfunction: The mitochondria are frequent targets of drug-induced toxicity. Some 1,2,4-oxadiazoles can disrupt mitochondrial function by altering the mitochondrial membrane potential, inhibiting respiratory chain complexes, or increasing the production of reactive oxygen species (ROS).[4]
-
Genotoxicity: Certain structural motifs within a 1,2,4-oxadiazole derivative can lead to genotoxicity. For example, the presence of an allyl group adjacent to the oxadiazole ring has been associated with mutagenicity in the Ames test.[5]
-
Off-Target Effects: As with many kinase inhibitors and other targeted therapies, 1,2,4-oxadiazole-based compounds can have off-target effects that contribute to their toxicity profile.[6]
II. Troubleshooting Guides & FAQs for In Vitro Toxicity Assays
This section addresses common issues encountered during the in vitro toxicity assessment of 1,2,4-oxadiazole compounds in a question-and-answer format.
Question 1: My IC50 values for a 1,2,4-oxadiazole derivative are highly variable between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a frequent challenge and can often be traced back to the physicochemical properties of the compounds themselves.
-
Causality: 1,2,4-oxadiazole derivatives, particularly those with multiple aromatic rings, can have poor aqueous solubility. This can lead to precipitation of the compound in your cell culture medium, especially at higher concentrations. If the compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than intended. Furthermore, the use of organic solvents like DMSO to dissolve the compounds can also introduce variability and toxicity if not used at a consistent and low final concentration.[7]
-
Troubleshooting Protocol:
-
Visual Inspection: Before adding your compound to the cells, visually inspect the stock solution and the diluted solutions in the cell culture medium for any signs of precipitation.
-
Solubility Assessment: Perform a simple solubility test by preparing your highest concentration in the assay medium and checking for turbidity or precipitates after a short incubation.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your assay is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control with the same solvent concentration to account for any solvent-induced effects.
-
Consider Formulation Strategies: For compounds with persistent solubility issues, consider using formulation aids such as cyclodextrins or preparing a nanosuspension, though be mindful that these can have their own biological effects.
-
Question 2: I am observing a high background signal in my MTT assay, even in wells without cells. Could my 1,2,4-oxadiazole compound be interfering with the assay?
Answer: Yes, interference with the MTT assay is a known issue for certain classes of compounds, and it's plausible that some 1,2,4-oxadiazole derivatives could be problematic.
-
Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt to a purple formazan product by mitochondrial reductases in living cells. Some compounds can directly reduce the MTT reagent in a cell-free environment, leading to a false-positive signal (increased "viability"). Conversely, colored compounds can interfere with the colorimetric readout.
-
Troubleshooting Protocol:
-
Cell-Free Control: To test for direct MTT reduction, incubate your compound at the highest assay concentration in cell culture medium without cells, then proceed with the MTT assay as usual. A color change in these wells indicates direct reduction.
-
Alternative Assays: If interference is confirmed, switch to a different viability assay that uses a different detection method. Good alternatives include:
-
Resazurin (AlamarBlue) Assay: Measures metabolic activity through the reduction of resazurin to the fluorescent resorufin.
-
LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.[7]
-
ATP-Based Assays (e.g., CellTiter-Glo): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Question 3: My 1,2,4-oxadiazole derivative shows potent cytotoxicity in cancer cells, but I'm concerned about its effect on normal cells. How can I assess its selectivity?
Answer: Assessing selectivity is a critical step in drug development. A compound that is highly toxic to all cell types is generally not a good therapeutic candidate.
-
Causality: Ideally, an anticancer agent should exploit differences between cancer cells and normal cells to induce cell death preferentially in the former. Some 1,2,4-oxadiazole derivatives have been shown to have favorable selectivity profiles.[8]
-
Experimental Workflow:
-
Cell Line Panel: Test your compound in parallel on a panel of cancer cell lines and at least one or two relevant non-cancerous cell lines (e.g., primary cells or immortalized normal cell lines from the same tissue of origin as the cancer cells).
-
Calculate Selectivity Index (SI): The SI is a common metric for quantifying selectivity. It is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line:
-
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
-
A higher SI value indicates greater selectivity for the cancer cells. An SI greater than 10 is often considered a good starting point for a promising compound.
-
-
Caption: A typical workflow for assessing the toxicity of 1,2,4-oxadiazole compounds.
III. Delving Deeper: Mechanistic Insights into 1,2,4-Oxadiazole Toxicity
Question 4: How can I determine if my 1,2,4-oxadiazole derivative is inducing apoptosis via the mitochondrial pathway?
Answer: A series of well-established assays can be used to dissect the apoptotic pathway.
-
Causality: The intrinsic apoptotic pathway is a common mechanism of action for cytotoxic compounds. It involves a cascade of events centered on the mitochondria. Key events include the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to a loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and the executioner caspase-3.[3][9]
-
Experimental Protocol:
-
Annexin V/Propidium Iodide (PI) Staining: This is a primary method to differentiate between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent dye like JC-1 or TMRE to measure changes in the mitochondrial membrane potential. A decrease in ΔΨm is a hallmark of mitochondrial-mediated apoptosis.
-
Western Blot Analysis: Probe for key proteins in the apoptotic pathway:
-
Bcl-2 Family: Assess the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is indicative of apoptosis.
-
Cytochrome c: Fractionate your cell lysates into cytosolic and mitochondrial fractions and probe for cytochrome c. Its presence in the cytosol is a key indicator of mitochondrial outer membrane permeabilization.
-
Caspases: Use antibodies that specifically recognize the cleaved (active) forms of caspase-9 and caspase-3.
-
-
Caspase Activity Assays: Use commercially available kits that contain a fluorescent or colorimetric substrate for caspase-3/7 or caspase-9 to directly measure their enzymatic activity.
-
Caption: The intrinsic apoptosis pathway often implicated in 1,2,4-oxadiazole toxicity.
IV. Structure-Toxicity Relationships and Strategies for Mitigation
Question 5: How can I rationally design 1,2,4-oxadiazole derivatives with a lower toxicity profile?
Answer: Understanding the structure-activity relationship (SAR) for toxicity is key. By systematically modifying the substituents on the 1,2,4-oxadiazole core, you can often identify moieties that contribute to toxicity and replace them with more benign alternatives.
-
Key Principles for Toxicity Reduction:
-
Avoid Known Toxicophores: Be mindful of structural motifs that are known to be associated with toxicity. For example, the presence of nitroaromatic groups can sometimes be a liability.
-
Modulate Lipophilicity: Very high lipophilicity can lead to non-specific toxicity and poor pharmacokinetic properties. The substituents on the 1,2,4-oxadiazole ring can be modified to fine-tune the overall lipophilicity of the molecule.
-
Consider Metabolic Stability: While the 1,2,4-oxadiazole ring is often used to improve metabolic stability, it is not completely inert. Ring opening can occur, and the resulting metabolites may have their own toxicity profiles. Consider conducting in vitro metabolism studies using liver microsomes or hepatocytes.
-
Systematic Modification: As illustrated in the table below, systematically changing the substituents on the phenyl rings can have a dramatic effect on cytotoxicity. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties and binding characteristics of the molecule, thereby influencing its toxicity.
-
Table 1: Comparative Cytotoxicity of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | R1 (at C3-phenyl) | R2 (at C5-phenyl) | Cell Line | IC50 (µM) | Reference |
| 1a | H | H | MCF-7 | 0.76 | [10] |
| 1b | 3,4,5-trimethoxy | H | MCF-7 | 0.011 | [10] |
| 1c | 4-methoxy | H | MCF-7 | 0.88 | [10] |
| 1d | 4-fluoro | H | MCF-7 | 1.95 | [10] |
| 2a | H | 5-bromo-1-methyl-1H-indol-3-yl | HCT-116 | ~1 | [11] |
| 2b | 4-chloro | 5-bromo-1-methyl-1H-indol-3-yl | HCT-116 | ~0.5 | [11] |
| 3a | 4-aminophenyl | (4-chlorophenoxy)methyl | HeLa | >50 | [8] |
| 3b | 4-bromophenyl | (4-chlorophenoxy)methyl | HeLa | 35.29 | [8] |
This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
V. References
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. [Link]
-
A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. (n.d.). [Link]
-
New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity. (n.d.). National Institutes of Health. [Link]
-
Biological and Synthetic Studies of Mitochondrial Respiratory Chain Inhibitors. (2023). Kyoto University Research Information Repository. [Link]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (n.d.). National Institutes of Health. [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. (n.d.). Arabian Journal of Chemistry. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). [Link]
-
(PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). National Institutes of Health. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). National Institutes of Health. [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025). [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). National Institutes of Health. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). National Institutes of Health. [Link]
-
(PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2025). ResearchGate. [Link]
-
Oxadiazoles in Medicinal Chemistry. (n.d.). ACS Publications. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). Frontiers. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. [Link]
-
Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl... (n.d.). ResearchGate. [Link]
-
Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. (n.d.). [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). [Link]
-
Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. (2023). National Institutes of Health. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). National Institutes of Health. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health. [Link]
-
Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity. (n.d.). National Institutes of Health. [Link]
-
Effects of the oxadiazole compounds 1 b, 1 c and 1 l on cell cycle... (n.d.). ResearchGate. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
Sources
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Oxadiazole Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole scaffolds. This resource is designed to provide practical guidance and in-depth troubleshooting for the common challenge of achieving sufficient blood-brain barrier (BBB) penetration. The unique bioisosteric properties of the 1,2,4- and 1,3,4-oxadiazole rings make them attractive scaffolds in medicinal chemistry; however, their inherent characteristics can often lead to poor central nervous system (CNS) exposure.[1][2][3][4][5][6]
This guide moves beyond generic advice, offering a structured approach to diagnosing permeability issues and implementing effective solutions based on established medicinal chemistry principles and cutting-edge research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when an oxadiazole-containing compound fails to demonstrate adequate brain penetration.
Question 1: My oxadiazole derivative shows excellent in vitro potency but no in vivo efficacy in a CNS model. What are the likely primary barriers?
Answer: The most significant hurdle is almost certainly the blood-brain barrier (BBB).[7][8][9] The BBB is a highly selective, semipermeable border of endothelial cells that prevents most small molecule drugs from entering the brain.[7][8] The key factors limiting passage are often related to the compound's physicochemical properties and its interaction with efflux transporters.[10][11][12] Specifically for oxadiazole scaffolds, issues with polarity and susceptibility to efflux pumps like P-glycoprotein (P-gp) are common culprits.[13][14][15][16][17]
Question 2: What are the ideal physicochemical properties for a CNS drug candidate?
Answer: While there are no absolute rules, several guidelines, often referred to as "CNS drug-like properties," can significantly increase the probability of BBB penetration. These are summarized in the table below. It's a delicate balance; for instance, increasing lipophilicity can improve permeability but may also lead to undesirable effects like increased metabolic clearance or non-specific binding.[12]
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules can more easily diffuse across the endothelial cell membranes.[8] |
| LogP (Lipophilicity) | 1.5 - 3.5 | A measure of a compound's lipophilicity. A balance is crucial; too low and it won't cross the lipid membranes, too high and it may get trapped in the membrane or be subject to rapid metabolism. |
| Topological Polar Surface Area (TPSA) | < 60-70 Ų | A measure of the surface area of polar atoms. Lower TPSA is associated with better passive diffusion across the BBB.[18] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce polarity and improve membrane permeability.[8][18] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Fewer hydrogen bond acceptors also contribute to lower polarity.[7] |
| pKa | 7.5 - 10.5 | The ionization state of a molecule at physiological pH (7.4) is critical. A neutral species is generally more permeable. |
Question 3: How can I determine if my oxadiazole compound is a substrate for P-glycoprotein (P-gp)?
Answer: P-glycoprotein is an efflux transporter highly expressed at the BBB that actively pumps a wide range of xenobiotics out of the brain.[14][15][16] To determine if your compound is a P-gp substrate, you can perform an in vitro efflux assay using cell lines that overexpress P-gp, such as MDCK-MDR1 cells. In this assay, the bidirectional transport of your compound across a monolayer of these cells is measured. A significantly higher basal-to-apical transport compared to apical-to-basal transport (an efflux ratio > 2) is a strong indicator that your compound is a P-gp substrate.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental scenarios.
Scenario 1: Low Permeability in In Vitro BBB Models
Issue: Your oxadiazole compound shows low permeability in a standard in vitro BBB model, such as a Transwell assay with bEnd.3 or hCMEC/D3 cells.[19][20][21]
Initial Assessment Workflow:
Caption: Investigating discrepancies between in vitro and in vivo BBB penetration.
Troubleshooting Steps & Solutions:
-
Confirm In Vivo P-gp Efflux:
-
Experiment: Conduct a cassette dosing study in rodents where the compound is administered with and without a potent P-gp inhibitor.
-
Interpretation: A significant increase in the brain-to-plasma ratio in the presence of the inhibitor confirms that P-gp efflux is a major contributor to the low brain exposure in vivo.
-
-
Evaluate Plasma Protein Binding (PPB):
-
Problem: High affinity for plasma proteins like albumin can severely limit the concentration of free drug available to cross the BBB.
-
Solution: Modify the structure to reduce binding to plasma proteins. This often involves reducing lipophilicity or removing acidic functional groups.
-
-
Assess Metabolic Stability:
-
Problem: The compound may be rapidly metabolized in the liver, leading to low systemic exposure and consequently low brain concentrations.
-
Solution: Identify the metabolic "soft spots" on the molecule through in vitro metabolism studies with liver microsomes. Then, block these positions through chemical modification, for example, by introducing a fluorine atom.
-
Part 3: Advanced Strategies and Experimental Protocols
For challenging cases, more advanced strategies may be required.
Advanced Strategy 1: Prodrug Approach
A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. [22][23]This approach can be used to transiently mask polar functional groups or to hijack endogenous transporter systems. [22][24][25][26][27][28] Workflow for Prodrug Design:
Caption: Workflow for developing a CNS-penetrant prodrug.
Experimental Protocol: In Vitro Prodrug Stability Assay
-
Objective: To assess the stability of the prodrug in plasma and its conversion to the active drug.
-
Materials:
-
Prodrug and active drug standards.
-
Control rodent or human plasma.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile with 0.1% formic acid (quenching solution).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare stock solutions of the prodrug and active drug in a suitable organic solvent.
-
Spike the prodrug into pre-warmed plasma and PBS (as a control for chemical stability) to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately quench the reaction by adding 3 volumes of ice-cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentrations of the prodrug and the released active drug.
-
Calculate the half-life of the prodrug in plasma.
-
Advanced Strategy 2: Nanoparticle-Based Delivery Systems
Encapsulating the oxadiazole compound in nanoparticles can facilitate its transport across the BBB. [29][30]Surface modification of these nanoparticles with ligands that target specific receptors on the brain endothelial cells can further enhance delivery. [27][29][31] Commonly Used Nanoparticles:
-
Liposomes: Vesicles composed of a lipid bilayer. [30][32]* Polymeric Nanoparticles: Made from biodegradable polymers like PLGA.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.
Targeting Ligands:
-
Transferrin: Targets the transferrin receptor, which is highly expressed on brain endothelial cells. [30]* Apolipoprotein E (ApoE): Targets the low-density lipoprotein receptor (LDLR).
-
Specific Antibodies: Monoclonal antibodies against receptors on the BBB can be used for highly specific targeting. [27][28]
References
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Vertex AI Search.
- Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (n.d.). Vertex AI Search.
- Physicochemical determinants of blood brain barrier penetrating molecules - RJPT. (n.d.). Vertex AI Search.
- Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective | Journal of Medicinal Chemistry - ACS Public
- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Public
- In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience. (2022, December 18). Vertex AI Search.
- In vitro Blood Brain Barrier Models | Slater Lab - WordPress
- (PDF)
- What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (n.d.). Vertex AI Search.
- In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. (n.d.). Vertex AI Search.
- Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration | Bentham Science Publishers. (2016, April 1). Vertex AI Search.
- Delivering Drugs to the Central Nervous System: A Medicinal Chemistry or a Pharmaceutical Technology Issue?
- CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure | Journal of Medicinal Chemistry - ACS Public
- Medicinal Chemistry Based Approaches and Nanotechnology-Based Systems to Improve CNS Drug Targeting and Delivery | Request PDF - ResearchG
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.). Vertex AI Search.
- Full article: Strategies for drug delivery to the central nervous system by systemic route. (n.d.). Vertex AI Search.
- An illustration of prodrug strategy for delivery of drug in the brain - ResearchG
- A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells | ACS Omega. (n.d.). Vertex AI Search.
- New prodrug approach enhances drug delivery to brain cells - News-Medical.Net. (2023, November 8). Vertex AI Search.
- Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PubMed Central. (2018, March 23). Vertex AI Search.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Vertex AI Search.
- Prodrugs and their activation mechanisms for brain drug delivery - RSC Publishing. (n.d.). Vertex AI Search.
- P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. (2014, August 4). Vertex AI Search.
- [PDF] Prodrugs and their activation mechanisms for brain drug delivery | Semantic Scholar. (n.d.). Vertex AI Search.
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). Vertex AI Search.
- Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administr
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020-2024. (n.d.). Vertex AI Search.
- A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed. (n.d.). Vertex AI Search.
- Role of P-glycoprotein in drug disposition - PubMed. (n.d.). Vertex AI Search.
- Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - MDPI. (n.d.). Vertex AI Search.
- P-glycoprotein Inhibition for Optimal Drug Delivery - PMC - PubMed Central - NIH. (2013, August 19). Vertex AI Search.
- Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC. (n.d.). Vertex AI Search.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PubMed. (2020, November 18). Vertex AI Search.
- Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC. (n.d.). Vertex AI Search.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Vertex AI Search.
- Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective | Request PDF - ResearchG
- Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PubMed Central. (2018, May 28). Vertex AI Search.
- Blood-Brain Barrier (BBB)-Crossing Strategies for Improved Treatment of CNS Disorders. (n.d.). Vertex AI Search.
- Developing novel therapeutic approaches for CNS drug delivery by targeting a newly identified key regulator of the blood brain barrier | Q-FASTR. (n.d.). Vertex AI Search.
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Technical Support Center: Scale-Up Synthesis of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine. As a critical building block in medicinal chemistry, particularly for central nervous system (CNS) therapeutics, robust and scalable synthesis of this compound is paramount.[1] This document moves beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions based on established chemical principles and field experience with related heterocyclic syntheses.
Recommended Scale-Up Synthesis Pathway
The most reliable and scalable approach to synthesizing the target compound involves a four-step sequence starting from commercially available 4-fluorobenzonitrile. This pathway is designed for control and minimizes the formation of difficult-to-remove impurities.
Overall Reaction Scheme:
Caption: A workflow for diagnosing and solving common synthesis issues.
Q: My yield is very low in the first step (amidoxime formation). What went wrong? A: Low yield in this step is often due to incomplete reaction or side reactions.
-
Causality: The conversion of a nitrile to an amidoxime requires the nucleophilic attack of hydroxylamine. The reaction is pH-sensitive; if the medium is not sufficiently basic, the free hydroxylamine concentration will be too low. On a large scale, poor mixing can also lead to localized pH imbalances.
-
Solution:
-
Verify Reagent Quality: Ensure the hydroxylamine hydrochloride and sodium bicarbonate are dry and of good quality.
-
Monitor pH: Check the pH of the reaction mixture after adding the base; it should be mildly alkaline (pH 8-9).
-
Ensure Complete Dissolution: Make sure the nitrile has fully dissolved in the solvent system before or during heating.
-
Reaction Monitoring: Track the reaction using an appropriate analytical method (e.g., HPLC). Do not stop the reaction based on time alone; wait for the starting material to be consumed.
-
Q: The acylation coupling reaction (Step 2) is stalling and not going to completion. A: Carbodiimide-mediated couplings are highly sensitive to reaction conditions, especially moisture.
-
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid of N-Boc-glycine to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amidoxime. However, it is also highly susceptible to hydrolysis by any water present, which deactivates the acid and consumes the EDC.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (DMF) is anhydrous.
-
Reagent Quality: Use fresh EDC and HOBt. Old EDC can be partially hydrolyzed and inactive.
-
Order of Addition: Add the EDC last and in portions to the cold (0°C) solution to control the initial exotherm and minimize side reactions.
-
Stoichiometry: A slight excess of N-Boc-glycine and the coupling agents (1.05-1.1 eq) can help drive the reaction to completion.
-
Q: The cyclodehydration (Step 3) is producing a complex mixture of byproducts. A: Thermal cyclodehydration requires careful temperature control to favor the desired intramolecular cyclization over intermolecular side reactions or decomposition.
-
Causality: The goal is to eliminate a molecule of water to form the stable 1,2,4-oxadiazole ring. Insufficient heat will result in a slow or incomplete reaction. Excessive heat can cause the degradation of the starting material or product. The presence of impurities from the previous step can also catalyze side reactions.
-
Solution:
-
Temperature Control: Maintain a stable reflux temperature. Use a high-boiling, inert solvent like toluene or xylene.
-
Water Removal: On a larger scale, using a Dean-Stark trap to azeotropically remove the water formed during the reaction can significantly improve the yield and push the equilibrium towards the product.
-
Alternative Reagents: If thermal cyclization is problematic, chemical dehydrating agents can be used, although this adds complexity to the work-up. Common agents for this transformation include POCl₃, P₂O₅, or Burgess reagent, but they must be used with caution and require process optimization. [2][3] Q: My final product is an oil or is very difficult to crystallize after deprotection. A: Primary amines, especially as free bases, are often oils or low-melting solids. Impurities can also act as crystallization inhibitors.
-
-
Causality: The free amine has a lower melting point and is more soluble in organic solvents than its corresponding salt. Residual solvents or impurities from previous steps can prevent the formation of a stable crystal lattice.
-
Solution:
-
Salt Formation: The most effective solution is to isolate the product as its hydrochloride salt. This is achieved by using HCl in a solvent like dioxane or isopropanol for the deprotection. Salts are typically highly crystalline solids that are much easier to filter and handle than the free base.
-
Solvent Trituration: After removing the reaction solvent, add a non-polar solvent in which the product salt is insoluble (e.g., diethyl ether, MTBE, or heptane). Stirring the resulting slurry (trituration) will break up any amorphous material and promote crystallization.
-
Purity Check: If crystallization is still difficult, it indicates a potential purity issue with the Boc-protected intermediate. Re-purifying the intermediate before deprotection is highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: Several key safety issues must be addressed:
-
Reagent Toxicity: Hydroxylamine is toxic and can be a skin irritant. Carbodiimides like EDC are sensitizers. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. For oxadiazole derivatives, it's prudent to assume they have biological activity and handle them with care, as toxicity profiles for novel compounds are often incomplete. [4][5]* Exotherms: The acylation with EDC and the quenching of some cyclodehydrating agents (if used) can be exothermic. Ensure the reaction vessel is equipped with adequate cooling and that reagents are added slowly and portion-wise to maintain temperature control.
-
Solvent Hazards: The use of large volumes of flammable solvents like ethanol, ethyl acetate, and toluene requires adherence to all standard safety protocols for handling flammable liquids, including proper grounding and ventilation.
Q2: What are the most effective in-process controls (IPCs) for monitoring this reaction sequence? A2: High-Performance Liquid Chromatography (HPLC) is the most powerful tool for this synthesis. A single reversed-phase method can often be developed to monitor the disappearance of starting materials and the appearance of products for all four steps. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative for quick checks at the bench. For structural confirmation of the final product and key intermediates, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential.
Q3: Are there any "greener" or more sustainable alternatives for this synthesis? A3: Yes, several green chemistry principles can be applied.
-
Microwave Synthesis: The cyclodehydration step, in particular, is often amenable to microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and may allow for the use of less solvent. [6][7]* Solvent Selection: Replacing solvents like DMF with greener alternatives (e.g., Cyrene™ or N-formylmorpholine) should be explored during process development. Similarly, replacing chlorinated solvents like dichloromethane in the final step with ethers or esters is preferable.
-
Catalysis: While not directly applicable to this specific pathway, exploring catalytic methods for oxadiazole formation is an active area of research that could reduce the need for stoichiometric activating and dehydrating agents in the future. [6] Q4: How should the final product, this compound, be stored? A4: The free base is a primary amine and may be sensitive to air (oxidation, CO₂ absorption) and light over long periods. It is best stored as its hydrochloride salt. Store the salt in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere of nitrogen or argon to ensure long-term stability.
Data Summary Table
| Step | Key Transformation | Typical Reagents | Stoichiometry (eq) | Solvent | Temp (°C) | Time (h) |
| 1 | Amidoxime Formation | 4-Fluorobenzonitrile, NH₂OH·HCl, NaHCO₃ | 1.0 / 1.2 / 1.5 | EtOH/H₂O | 80 | 4-6 |
| 2 | Acylation | Amidoxime, N-Boc-Glycine, EDC, HOBt | 1.0 / 1.05 / 1.1 / 1.1 | DMF | 0 to RT | 12-18 |
| 3 | Cyclodehydration | Acylated Intermediate | 1.0 | Toluene | 110 | 8-12 |
| 4 | Deprotection | Boc-Protected Product, 4M HCl in Dioxane | 1.0 / 5-10 | Dioxane | RT | 2-4 |
References
-
Aiswarya G., et al. (2021). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Der Pharmacia Lettre, 13(7):108-131. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 19(5), 623-635. Available at: [Link]
-
Anwar, S., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). Available at: [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. Available at: [Link]
-
PubMed. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. PubMed. Available at: [Link]
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Sahu, J. K., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1143. Available at: [Link]
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Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 203817. Available at: [Link]
-
B. V. S. K. Krishna, et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega 2023, 8, 47, 44962–44968. Available at: [Link]
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Preprints.org. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.org. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Kappa-Opioid Receptor Antagonists: Profiling 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Against Established Modulators
The kappa-opioid receptor (KOR) has emerged as a critical therapeutic target for a spectrum of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1][2] Activation of the KOR by its endogenous ligand, dynorphin, often in response to stress, can lead to dysphoria and anhedonia.[3] Consequently, the development of selective KOR antagonists that can block this pathway offers a promising avenue for novel pharmacotherapies.[4]
This guide provides a comparative analysis of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine, a representative of the oxadiazole class of compounds, against other prominent KOR antagonists. The oxadiazole moiety is a versatile heterocyclic scaffold known for its wide range of pharmacological activities and its use as a bioisostere for esters and carboxamides in drug design.[5][6][7] We will objectively evaluate its performance profile alongside prototypical long-acting agents and newer, clinically-relevant short-acting antagonists, supported by established experimental data and detailed protocols.
The Evolving Landscape of KOR Antagonism
The field of KOR antagonism has evolved significantly. Early research tools, while highly selective, presented challenges for clinical translation.
-
Prototypical, Long-Acting Antagonists : Compounds like nor-binaltorphimine (nor-BNI) and JDTic were instrumental in elucidating the function of the KOR system. However, they are characterized by an exceptionally long duration of action, with effects lasting for weeks after a single dose, and a delayed onset of action.[2][8][9] These properties make them unsuitable for therapeutic use where predictable pharmacokinetics and the ability to manage adverse effects are paramount.[1]
-
New Generation, Shorter-Acting Antagonists : The recognition of these limitations spurred the development of antagonists with more "medication-like" profiles, featuring rapid onset and shorter durations of action.[2][8] Compounds such as aticaprant (CERC-501) and BTRX-335140 represent this new wave, with several advancing into clinical trials for various indications.[2][4][10]
This guide positions this compound within this landscape, examining its key pharmacological attributes—binding affinity, selectivity, and functional antagonism—in relation to these established benchmarks.
Comparative Analysis of KOR Antagonists
A rigorous comparison of KOR antagonists requires evaluation across several key parameters. The ideal candidate should exhibit high affinity and selectivity for the KOR over the mu-opioid (MOR) and delta-opioid (DOR) receptors to minimize off-target effects. Furthermore, it must act as a true antagonist, effectively blocking agonist-induced signaling.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the Ki at the target receptor (KOR) to the Ki at other receptors (MOR, DOR).
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | MOR/KOR Selectivity | DOR/KOR Selectivity | Reference |
| Aticaprant (CERC-501) | 0.807 | 24.0 | 155 | ~30x | ~192x | [10][11] |
| nor-Binaltorphimine (nor-BNI) | Varies by study | Varies by study | Varies by study | ~484x | ~113x | [1] |
| JDTic | Varies by study | Varies by study | Varies by study | ~341x | ~7930x | [1] |
| BTRX-335140 | Data not specified | Data not specified | Data not specified | High selectivity reported | High selectivity reported | [4] |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | To be determined | To be determined |
Note: Specific Ki values for nor-BNI and JDTic can vary between studies but consistently demonstrate high selectivity for KOR.
Table 2: Comparative In Vitro Functional Antagonism
Functional assays, such as the [35S]GTPγS binding assay, are crucial to confirm that a compound not only binds to the receptor but also blocks its activation by an agonist. The antagonist equilibrium constant (Ke) or IC50 value reflects the concentration of antagonist required to inhibit 50% of the agonist response.
| Compound | Assay Type | Functional Potency (IC50 or Ke, nM) | Key Characteristics | Reference |
| Aticaprant (CERC-501) | KOR-agonist challenge | ED50 = 0.4 mg/kg (in vivo) | Reversible, competitive antagonism | [11][12] |
| JNJ-67953964 (Aticaprant) | Electrophysiology | IC50 = 3.0 nM | Full blockade of KOR agonist effects | [13] |
| BTRX-335140 | Electrophysiology | IC50 = 1.2 nM | Full blockade and rapid washout | [13][14] |
| PF-04455242 | Electrophysiology | IC50 = 6.7 nM | Partial antagonist activity (~55% blockade) | [13] |
| This compound | To be determined | To be determined | To be determined |
Expert Insights: The data highlights a critical distinction between older and newer KOR antagonists. While nor-BNI and JDTic are potent, their long-acting nature complicates preclinical studies and clinical development.[1] Newer compounds like Aticaprant and BTRX-335140 exhibit potent, reversible antagonism with more favorable pharmacokinetics, making them superior candidates for therapeutic development.[4][12] The electrophysiology data for BTRX-335140 is particularly compelling, as its rapid washout in native brain tissue suggests a more controllable and "medication-like" profile.[13] The partial antagonism of PF-04455242 indicates a different mechanism of action that may offer a distinct therapeutic profile but could also represent a lower ceiling of efficacy.[13]
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the underlying experimental protocols. These methods form a self-validating system where binding affinity is correlated with functional antagonism, which is then tested for in vivo relevance.
Diagram: KOR Antagonist Characterization Workflow
Caption: Workflow for characterizing novel KOR antagonists.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Causality: This is the foundational experiment to confirm a compound interacts with the target receptor. Without demonstrable binding, there is no basis for further investigation.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).[9]
-
Incubation: Membranes are incubated with a fixed concentration of a selective KOR radioligand (e.g., [3H]U69,593) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation. This protocol is repeated for MOR and DOR to determine selectivity.
Protocol 2: [35S]GTPγS Functional Binding Assay
This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit—and is used to differentiate agonists from antagonists.
Causality: A compound might bind to the receptor (as shown in Protocol 1) but have no effect on signaling (a silent antagonist) or even block the effects of an agonist. This assay directly measures the first step in G-protein signaling, providing definitive evidence of functional activity.
Methodology:
-
Membrane and Reagent Preparation: CHO-hKOR cell membranes are prepared.[9] The assay buffer contains GDP (to ensure G-proteins are in an inactive state) and [35S]GTPγS, a non-hydrolyzable GTP analog.[15]
-
Antagonist Pre-incubation: Membranes are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A fixed concentration of a KOR agonist (e.g., U-69,593) is added to stimulate the receptor. Basal (no agonist) and maximal stimulation (agonist only) controls are included.
-
Incubation: The reaction is incubated at 25-30°C for 60 minutes to allow for [35S]GTPγS binding.[9]
-
Termination and Separation: The reaction is terminated by rapid filtration, and bound [35S]GTPγS is quantified as in the binding assay.
-
Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [35S]GTPγS binding is plotted, and an IC50 or Ke value is calculated to quantify its potency as an antagonist.
Protocol 3: In Vivo Acetic Acid-Induced Writhing Assay
This is a common animal model of visceral pain used to demonstrate that a KOR antagonist can block the antinociceptive effects of a KOR agonist in a living system.
Causality: This experiment provides crucial in vivo proof-of-concept. It validates that the compound can reach its target in a complex biological system and exert the expected pharmacological effect, bridging the gap from in vitro findings to potential therapeutic efficacy.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Antagonist Administration: The test antagonist (e.g., 10 mg/kg) is administered, typically via subcutaneous (s.c.) or oral (p.o.) route.[9]
-
Agonist Administration: After a set pretreatment time (e.g., 15-30 minutes), a KOR agonist known to produce analgesia in this model (e.g., U50,488) is administered.[9]
-
Nociceptive Challenge: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing (stretching) response.
-
Behavioral Scoring: The number of writhes is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: A significant reversal of the agonist-induced reduction in writhing by the antagonist demonstrates in vivo target engagement and functional antagonism.[9]
KOR Signaling and the Mechanism of Antagonism
KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Agonist binding initiates a cascade that inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channel activity. It also promotes the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can initiate separate signaling pathways.
Diagram: KOR Signaling and Antagonist Action
Caption: KOR signaling pathways and the blocking action of an antagonist.
An effective antagonist, such as a promising oxadiazole derivative, occupies the orthosteric binding site on the KOR, preventing the binding of dynorphin. This blockade prevents the conformational change required for G-protein activation and β-arrestin recruitment, thereby inhibiting all downstream signaling and averting the dysphoric and pro-depressive effects associated with KOR activation.
Conclusion
The development of selective, short-acting KOR antagonists represents a significant advancement in the pursuit of novel treatments for mood and substance use disorders. While comprehensive data for this compound is not yet widely published, its oxadiazole scaffold is a well-established motif in medicinal chemistry, suggesting its potential as a viable candidate.
For this and other novel compounds, the path to validation is clear. It must demonstrate high affinity and selectivity in binding assays, confirm potent and reversible functional antagonism in assays like [35S]GTPγS, and ultimately prove its efficacy in relevant in vivo models. Its performance will be benchmarked against clinically-tested agents like aticaprant, which have set a high standard for safety and a "medication-like" pharmacokinetic profile. The rigorous application of the experimental workflows detailed in this guide will be paramount in determining whether this new generation of oxadiazole-based molecules can translate their theoretical promise into tangible therapeutic benefit.
References
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Carlezon, W. A., Jr, Beguin, C., Knoll, A. T., & Cohen, B. M. (2017). Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials. Neurotherapeutics, 14(3), 755–768. [Link]
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Reed, B., Kreek, M. J., & Butelman, E. R. (2020). Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice. Frontiers in Pharmacology, 11, 570. [Link]
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Bondock, S., Fouad, R., & Fadda, A. A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(5), 5869–5895. [Link]
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Cai, Y., Pan, Z., & Li, M. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pharmacology, 13, 901192. [Link]
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Guerrini, R., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Molecules, 26(11), 3235. [Link]
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Zheng, Z., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry, 62(4), 1879–1892. [Link]
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Reed, B., Butelman, E. R., & Kreek, M. J. (2022). Kappa Opioid Receptor Antagonists as Potential Therapeutics for Mood and Substance Use Disorders. Handbook of experimental pharmacology, 271, 473–491. [Link]
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Wikipedia. (n.d.). κ-opioid receptor. Retrieved from [Link]
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Cahill, C. (2023, March 16). Kappa Opioid Receptors in Chronic Pain & Associated Affective Disorders [Video]. YouTube. [Link]
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Wang, Z., et al. (2021). Design and Synthesis of a Novel and Selective GPR88 Agonist with Improved Brain Penetration. ACS Chemical Neuroscience, 12(2), 273–284. [Link]
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Bird, M. F., et al. (2019). The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist. British Journal of Pharmacology, 176(15), 2795–2807. [Link]
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Carr, G. V., & Lucki, I. (2011). Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats. Psychopharmacology, 217(2), 215–225. [Link]
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Baimel, C., et al. (2020). Differential effects of novel kappa opioid receptor antagonists on dopamine neurons using acute brain slice electrophysiology. Neuropsychopharmacology, 45(11), 1845–1853. [Link]
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Gallezot, J. D., et al. (2014). Determination of the In Vivo Selectivity of a New κ-Opioid Receptor Antagonist PET Tracer 11 C-LY2795050 in the Rhesus Monkey. Journal of Nuclear Medicine, 55(2), 297–302. [Link]
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ResearchGate. (2021). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. [Link]
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Rorick-Kehn, L. M., et al. (2014). Preclinical evaluation of the kappa-opioid receptor antagonist CERC-501 as a candidate therapeutic for alcohol use disorders. Neuropsychopharmacology, 39(10), 2450–2461. [Link]
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MDPI. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1009. [Link]
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Lalanne, L., et al. (2014). Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment. Current pharmaceutical design, 20(39), 6120–6128. [Link]
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Feng, Y., et al. (2013). Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. ChemMedChem, 8(10), 1641–1654. [Link]
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Bird, M. F., et al. (2019). The δ-opioid receptor positive allosteric modulator BMS-986187 is a G-protein-biased allosteric agonist. British journal of pharmacology, 176(15), 2795–2807. [Link]
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Urbano, M., et al. (2023). De Novo Design of κ-Opioid Receptor Antagonists Using a Generative Deep-Learning Framework. Journal of Chemical Information and Modeling, 63(16), 5138–5147. [Link]
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Tufts University. (n.d.). Kappa Receptors – Opioid Peptides. Retrieved from [Link]
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PDSP. (n.d.). Functional Assays Protocols. Retrieved from [Link]
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Sharma, S., & Kumar, P. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Research & Reviews: A Journal of Drug Design & Discovery, 6(2). [Link]
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RCSB PDB. (2024). 8Y71: positive allosteric modulator(BMS986187)-bound delta-opioid receptor-Gi complex. [Link]
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Taylor & Francis Online. (2023). Aticaprant: (a κ-opioid receptor antagonist) for major depressive disorder. Expert Opinion on Investigational Drugs, 32(11), 969-974. [Link]
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Research and Reviews. (2016). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. RRJDD, 3(1). [Link]
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Kumar, D., et al. (2021). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Molecules, 26(16), 4991. [Link]
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A Comparative Guide to the Validation of Anticancer Activity in 1,2,4-Oxadiazole Derivatives
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the anticancer activity of various 1,2,4-oxadiazole derivatives, supported by experimental data and detailed protocols for validation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to effectively evaluate this promising class of compounds.
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore.[1][2] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Numerous studies have highlighted the ability of 1,2,4-oxadiazole derivatives to exhibit significant cytotoxicity against a range of human cancer cell lines.[4][5] The anticancer effects of these compounds are often attributed to their ability to inhibit various enzymes and growth factors crucial for tumor progression.[4][5]
Comparative Anticancer Activity of 1,2,4-Oxadiazole Derivatives
The true measure of a potential anticancer agent lies in its cytotoxic efficacy against cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity. The following table summarizes the IC50 values of several representative 1,2,4-oxadiazole derivatives against various cancer cell lines, providing a snapshot of their comparative potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole derivative | MCF-7 (Breast) | 0.081 ± 0.0012 | - | - | [4] |
| 1,2,4-Oxadiazole linked Imidazopyridine derivative | MCF-7 (Breast) | 0.68 ± 0.03 | Adriamycin | - | [1] |
| A-549 (Lung) | 1.56 ± 0.061 | Adriamycin | - | [1] | |
| A375 (Melanoma) | 0.79 ± 0.033 | Adriamycin | - | [1] | |
| 1,2,4-Oxadiazole-sulfonamide derivative | HCT-116 (Colon) | 6.0 ± 3 | Etoposide | - | [1] |
| 1,2,4-Oxadiazole linked with 1,2,4-thiadiazole-pyrimidine | MCF-7 (Breast) | 0.22 ± 0.078 | - | - | [1] |
| A-549 (Lung) | 0.11 ± 0.051 | - | - | [1] | |
| Colo-205 (Colon) | 0.93 ± 0.043 | - | - | [1] | |
| A2780 (Ovarian) | 0.34 ± 0.056 | - | - | [1] | |
| 3,5-Disubstituted 1,2,4-oxadiazole sulfamate (Compound 9j) | JEG-3 (Choriocarcinoma) | 0.00664 | Irosustat | 0.00419 | [6] |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 | [7] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 | [7] |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives (Compound 13a/b) | A375, MCF-7, ACHN | 0.11 - 1.47 | Doxorubicin | 0.79 - 5.51 | [3] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives (Compound 18a/c) | MCF-7, A549, MDA-MB-231 | Sub-micromolar | - | - | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table highlights some key structure-activity relationships. For instance, the substitution pattern on the phenyl ring of 1,2,4-oxadiazole derivatives plays a significant role in their antiproliferative effects. The incorporation of electron-withdrawing groups, such as 4-Cl, has been shown to increase activity against breast cancer cell lines, while the addition of a 4-nitro group can render the compound inactive.[1] Furthermore, the specific heterocycles linked to the 1,2,4-oxadiazole core can dramatically influence potency, as seen in the sub-micromolar activities of triazole and thiadiazole-pyrimidine conjugates.[1][4] The position of substituents on the oxadiazole ring itself is also crucial for biological activity.[6]
Mechanistic Insights: Signaling Pathways and Molecular Targets
Understanding the mechanism of action is paramount in drug development. 1,2,4-Oxadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and interference with critical signaling pathways.
One of the prominent mechanisms is the inhibition of enzymes like steroid sulfatase (STS), which is involved in hormone-dependent cancers.[6] Certain derivatives have also been designed to target carbonic anhydrase IX (CAIX), an enzyme associated with tumor hypoxia and metastasis.[2] Furthermore, some 1,2,4-oxadiazoles act as caspase-3 activators, inducing apoptosis in cancer cells.[8] The EGFR/PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, has also been identified as a target for some 1,2,4-oxadiazole hybrids.
Below is a generalized workflow for investigating the anticancer mechanism of a novel 1,2,4-oxadiazole derivative.
Caption: A typical workflow for the validation of the anticancer activity of a 1,2,4-oxadiazole derivative.
The following diagram illustrates a simplified representation of the EGFR/PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by 1,2,4-oxadiazole derivatives.
Experimental Protocols for Validation
To ensure the reproducibility and reliability of findings, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used in the validation of anticancer activity.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals, which are then solubilized. The absorbance of the colored solution is quantified by a spectrophotometer and is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 1,2,4-oxadiazole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the 1,2,4-oxadiazole derivative at its IC50 concentration for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle, can be measured by the fluorescence intensity of PI.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Cell Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.
-
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a variety of cancer cell lines, often through well-defined mechanisms of action. The provided experimental protocols offer a robust foundation for the validation of new and existing 1,2,4-oxadiazole derivatives.
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity. A deeper understanding of the molecular targets and signaling pathways will be crucial for the rational design of next-generation 1,2,4-oxadiazole-based anticancer drugs. Furthermore, in vivo studies are necessary to translate the promising in vitro results into tangible clinical applications. The continued exploration of this versatile heterocyclic core holds great promise for the future of cancer therapy.
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A Researcher's Guide to Fluorophenyl-1,2,4-Oxadiazole Positional Isomers: A Comparative Analysis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine and its ortho- and meta-fluorophenyl analogs. We will dissect the nuanced yet critical impact of fluorine's positional isomerism on the physicochemical properties, biological activity—with a focus on Sphingosine-1-Phosphate Receptor 1 (S1P1) agonism—and metabolic stability of this promising chemical series. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
The Strategic Value of the Fluorophenyl-1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a highly valued heterocyclic motif in drug discovery. It frequently serves as a bioisosteric replacement for amide and ester functionalities, a substitution that confers significant resistance to hydrolytic degradation and can improve the overall pharmacokinetic profile of a compound.[1][2] When coupled with a fluorinated phenyl ring, the resulting scaffold presents a powerful tool for modulating drug-like properties. Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for fine-tuning of a molecule's acidity, lipophilicity, and metabolic fate.[3]
This guide focuses on a class of compounds that has demonstrated potent activity as agonists for the S1P1 receptor, a G protein-coupled receptor (GPCR) that is a validated therapeutic target for immune-mediated diseases like multiple sclerosis.[4][5] The central question we address is: How does shifting a single fluorine atom from the para- to the meta- or ortho-position on the phenyl ring alter the therapeutic potential of the lead compound?
Comparative Analysis: The Impact of Fluorine's Position
The location of the fluorine atom on the phenyl ring dictates a delicate interplay of steric and electronic effects that ripple through the molecule, affecting everything from target engagement to metabolic clearance.
Physicochemical Properties: A Tale of Three Isomers
-
Acidity (pKa): Fluorine substitution is known to influence the pKa of nearby functional groups.[6] The ortho-isomer is predicted to have the most acidic aminomethyl group due to the "ortho effect," where the proximity of the highly electronegative fluorine atom provides a strong inductive electron-withdrawing effect. The meta- and para-isomers will have a less pronounced effect on the amine's pKa.[7] This variation can be critical for the ionization state of the molecule at physiological pH, impacting solubility and the potential for ionic interactions within the receptor binding pocket.
-
Lipophilicity (LogP): Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability.[8] While all three isomers are expected to be more lipophilic than their non-fluorinated counterpart, the differences between them are typically subtle. The primary value of this comparison lies in understanding how these slight shifts, in concert with electronic and metabolic changes, affect the overall drug profile.
| Property | Ortho-Fluoro Analog | Meta-Fluoro Analog | Para-Fluoro Analog (Lead) | Rationale & Implication |
| Predicted pKa | Lowest (Most Acidic) | Intermediate | Highest (Least Acidic) | Influences ionization at physiological pH, receptor binding, and solubility.[6][7] |
| Predicted LogP | Highest | High | High | Affects membrane permeability and potential for non-specific binding.[8] |
| Receptor Potency | High | Moderate | Potentially Highest | Positional electronics and sterics directly impact binding affinity.[9] |
| Metabolic Stability | Moderate | Moderate | Highest | Para-substitution is a known strategy to block CYP450-mediated oxidation.[10] |
Biological Activity: S1P1 Receptor Agonism
The primary biological target for this class of compounds is the S1P1 receptor. Agonism at this receptor leads to its internalization, effectively trapping lymphocytes in the lymph nodes and producing a therapeutic immunomodulatory effect.[4][5] The potency of these analogs is highly dependent on the precise fit within the receptor's binding pocket.
While direct comparative data for all three isomers of the title compound is not published, structure-activity relationship (SAR) studies on closely related S1P1 agonists provide critical insights. For instance, studies on similar scaffolds have shown that moving a substituent from the ortho- to the meta-position can lead to a decrease in binding potency.[9]
-
The Ortho-Analog: The ortho-fluoro substituent may engage in specific interactions within the binding pocket or induce a conformational preference that is favorable for high-affinity binding.
-
The Meta-Analog: Shifting the fluorine to the meta-position alters the electronic landscape of the phenyl ring and may introduce a subtle steric clash or remove a favorable interaction, potentially leading to reduced potency compared to the ortho-isomer.[9]
-
The Para-Analog (Lead Compound): The para-position is often favored in drug design. In many drug classes, including synthetic statins, a 4-fluorophenyl group is a key structural requirement for optimal biological activity.[10] This position avoids the steric bulk of the ortho-position while still providing beneficial electronic properties and, crucially, enhanced metabolic stability.
Metabolic Stability: Blocking the "Soft Spot"
A major advantage of fluorination is the ability to block sites of metabolic oxidation. The para-position of a phenyl ring is a common site for hydroxylation by cytochrome P450 (CYP) enzymes. Replacing the hydrogen at this "soft spot" with a fluorine atom, which has a much stronger bond to carbon, can significantly slow down metabolism.
A comparative in vitro metabolism study of ortho-, meta-, and para-fluorofentanyl using human hepatocytes demonstrated that while all three isomers underwent similar metabolic transformations (primarily N-dealkylation), the overall metabolic patterns were closely related.[1] This suggests that while the rate of metabolism may differ, the primary metabolic pathways are likely conserved across the isomers. The key advantage for the para-isomer is the well-established principle that this specific substitution pattern effectively hinders aromatic oxidation, often leading to a longer in vivo half-life.[10]
Experimental Section: Protocols for Comparative Evaluation
To empirically validate the predicted differences between these isomers, a series of standardized in vitro assays are required. The following protocols provide a robust framework for this comparative evaluation.
Workflow for Comparative Isomer Evaluation
The logical flow of experiments is crucial for an efficient and decisive comparison of the fluorophenyl analogs. The process begins with the synthesis of all three isomers, followed by a systematic evaluation of their biological activity and metabolic stability.
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cross-reactivity studies for 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
An In-Depth Guide to Cross-Reactivity Profiling of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. This guide provides a detailed framework for conducting cross-reactivity studies on This compound , a small molecule featuring the versatile 1,2,4-oxadiazole scaffold. This heterocyclic motif is a known "privileged structure" in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Derivatives of 1,2,4-oxadiazole have shown a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Notably, structurally similar compounds have been explored as central nervous system (CNS) agents, such as kappa opioid receptor (KOR) antagonists, and as modulators of metabolic enzymes like acetyl-CoA carboxylase (ACC).[1][4]
Given this pharmacological context, a thorough understanding of the potential off-target interactions of this compound is essential to predict its safety profile and uncover any polypharmacological characteristics that could be therapeutically beneficial or detrimental. This guide outlines a tiered, logical approach to systematically evaluate the cross-reactivity of this compound, providing detailed experimental protocols and data interpretation strategies for researchers in drug development.
The Strategic Imperative for Early Cross-Reactivity Profiling
Undertaking cross-reactivity studies early in the drug discovery pipeline is a critical de-risking strategy. Identifying off-target activities allows for:
-
Early Safety Assessment: Unforeseen interactions with proteins such as hERG channels, CYPs, or various receptors can lead to toxicity.[5] Early detection enables medicinal chemists to design out these liabilities.
-
Understanding Polypharmacology: A compound's interaction with multiple targets can be the basis of its therapeutic efficacy or, conversely, the cause of its side effects. A comprehensive cross-reactivity profile can help to elucidate the full mechanism of action.
-
Informed Candidate Selection: By comparing the selectivity profiles of multiple lead compounds, the one with the most favorable balance of on-target potency and off-target inertness can be advanced.
A Tiered Approach to Cross-Reactivity Screening
A logical, tiered approach is recommended to efficiently screen for cross-reactivity, starting with broad panels and progressing to more focused studies on identified "hits."
Figure 1: A tiered workflow for efficient cross-reactivity screening, starting with broad panels and progressing to detailed characterization of identified hits.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in the screening workflow.
Protocol 1: Radioligand Binding Assays for GPCR Panel
This protocol is designed to assess the ability of this compound to displace a known radioligand from a panel of GPCR targets.
1. Materials:
-
Cell membranes expressing the target GPCRs.
-
Specific radioligand for each target (e.g., [³H]-DAMGO for the mu-opioid receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compound: this compound, dissolved in DMSO.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a microplate scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. For the primary screen, a single concentration of 10 µM is typically used.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.
-
Add 50 µL of the appropriate radioligand at a concentration close to its Kd.
-
Add 100 µL of the cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the percent inhibition of specific binding for the test compound using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]) where CPM is counts per minute and NSB is non-specific binding.
-
For dose-response experiments, plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol assesses the compound's ability to inhibit the enzymatic activity of a panel of kinases.
1. Materials:
-
Recombinant kinase enzymes.
-
Kinase-specific substrates (e.g., a peptide or protein).
-
ATP.
-
Kinase assay buffer.
-
Test compound dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Opaque 96- or 384-well plates.
-
A luminometer.
2. Procedure:
-
Prepare dilutions of the test compound in kinase assay buffer.
-
In an opaque plate, add the test compound, the specific kinase, and its substrate.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific kinase.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
For dose-response experiments, determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
Data Presentation and Comparative Analysis
The results from the cross-reactivity screens should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Primary Screening Results for this compound at 10 µM
| Target Class | Target | Assay Type | % Inhibition |
| GPCRs | Mu-Opioid Receptor | Binding | 8% |
| Kappa-Opioid Receptor | Binding | 92% | |
| 5-HT₂ₐ Receptor | Binding | 65% | |
| Adrenergic α₁ Receptor | Binding | 15% | |
| Kinases | ABL1 | Enzymatic | 5% |
| SRC | Enzymatic | 12% | |
| LCK | Enzymatic | 58% | |
| PIM1 | Enzymatic | 4% | |
| CYP Enzymes | CYP2D6 | Enzymatic | 75% |
| CYP3A4 | Enzymatic | 30% |
Based on these hypothetical results, this compound would be flagged for follow-up studies on the Kappa-Opioid Receptor, the 5-HT₂ₐ Receptor, LCK kinase, and CYP2D6.
Table 2: Comparative Potency Profile (IC₅₀ values in µM)
| Target | Compound A (Hypothetical Selective) | Compound B (Test Compound) | Compound C (Hypothetical Non-Selective) |
| Primary Target | 0.01 | 0.05 | 0.1 |
| Kappa-Opioid Receptor | > 10 | 0.2 | 0.5 |
| 5-HT₂ₐ Receptor | > 10 | 1.5 | 0.8 |
| LCK Kinase | > 10 | 5.2 | 2.1 |
| CYP2D6 | > 20 | 0.8 | 1.2 |
This comparative table allows for a clear visualization of the test compound's selectivity profile. While not perfectly selective (like Compound A), it shows a reasonable window of selectivity between its primary target and the identified off-targets, making it potentially more developable than a highly non-selective compound like Compound C.
Functional Validation: Uncovering the Physiological Impact
Biochemical and binding assays are essential for initial screening, but they do not fully predict the physiological consequences of an off-target interaction. Therefore, any confirmed, potent off-target hits should be investigated in cell-based functional assays.
Figure 2: A diagram illustrating a hypothetical signaling cascade that could be initiated by an off-target interaction with the 5-HT₂ₐ receptor, leading to a physiological response.
For instance, if the compound is found to bind to the 5-HT₂ₐ receptor, a calcium mobilization assay in cells expressing this receptor would be a logical next step to determine if the compound acts as an agonist or antagonist at this off-target.
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. For a compound like this compound, with its promising but broadly active chemical scaffold, a rigorous and tiered screening approach is essential. By employing the strategies and protocols outlined in this guide, researchers can build a comprehensive selectivity profile, enabling informed decision-making, mitigating downstream risks, and ultimately increasing the probability of developing a safe and effective therapeutic agent.
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A Tale of Two Isomers: A Comparative Guide to 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Scaffolds in Drug Design
In the intricate world of medicinal chemistry, the selection of a heterocyclic scaffold is a decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of available five-membered heterocycles, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have emerged as privileged structures. Their utility stems from their role as bioisosteric replacements for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] However, the seemingly subtle shift in the position of a nitrogen atom between these two isomers imparts a cascade of distinct physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of the 1,2,4- and 1,3,4-oxadiazole scaffolds, supported by experimental data, to empower researchers in making informed decisions in drug design.
At a Glance: Key Physicochemical and Pharmacological Differences
A comprehensive study of matched molecular pairs, where the only difference is the oxadiazole isomer, reveals a clear divergence in key drug-like properties. The 1,3,4-oxadiazole isomer consistently demonstrates a more favorable profile in terms of lower lipophilicity, enhanced metabolic stability, reduced hERG inhibition, and improved aqueous solubility. These differences can be attributed to the distinct charge distributions and dipole moments of the two isomers.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale for Difference |
| Lipophilicity (logD) | Higher | Lower | The more symmetrical charge distribution in the 1,3,4-isomer leads to a lower dipole moment and reduced lipophilicity. |
| Metabolic Stability | Generally Lower | Generally Higher | The 1,2,4-isomer can be more susceptible to metabolic attack at the C-H bond adjacent to the oxygen atom. |
| hERG Inhibition | Higher Propensity | Lower Propensity | The lower lipophilicity and different electrostatic potential of the 1,3,4-isomer contribute to reduced interaction with the hERG channel. |
| Aqueous Solubility | Generally Lower | Generally Higher | The more polar nature of the 1,3,4-isomer enhances its interaction with water molecules, leading to better solubility. |
The 1,2,4-Oxadiazole Scaffold: A Versatile Player
The 1,2,4-oxadiazole ring is a common feature in a number of approved drugs and clinical candidates, showcasing its therapeutic versatility across a range of diseases.
Prominent Drugs and Clinical Candidates
One of the most notable drugs featuring the 1,2,4-oxadiazole scaffold is Ataluren (Translarna™) , used for the treatment of Duchenne muscular dystrophy resulting from a nonsense mutation.[2][3] Other examples include the cough suppressants Oxolamine and Prenoxdiazine , the vasodilator Butalamine , and the anxiolytic Fasiplon .[2][4]
Key Biological Activities
Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Numerous studies have reported the potent anticancer activity of 1,2,4-oxadiazole derivatives against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range.[2][5][6]
-
Anti-inflammatory: This scaffold is a key component of molecules designed to have anti-inflammatory properties.[1]
-
Antimicrobial and Anti-tubercular: 1,2,4-oxadiazoles have shown promise as antibacterial and anti-tuberculosis agents.[1]
-
Steroid Sulfatase (STS) Inhibition: A significant area of research involves the development of 1,2,4-oxadiazole-based STS inhibitors for the treatment of hormone-dependent cancers.[7][8]
Experimental Protocol: One-Pot Synthesis of Ataluren
The synthesis of Ataluren provides a practical example of the construction of a 3,5-disubstituted 1,2,4-oxadiazole. A one-pot approach offers an efficient route.[9]
Step 1: Amidoxime Formation 3-Fluorobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol/water. The mixture is heated to reflux for several hours. After cooling, the amidoxime precipitates and is collected by filtration.
Step 2: O-Acylation and Cyclization The dried amidoxime is dissolved in a solvent such as DMSO. 4-Dimethylaminopyridine (DMAP) is added as a catalyst, followed by the addition of 3-carboxybenzoyl chloride. The reaction mixture is stirred at room temperature. Subsequently, a base like potassium hydroxide is added to facilitate the cyclization to the 1,2,4-oxadiazole ring, forming Ataluren. The product is then isolated through precipitation by adding water and purified by recrystallization.[9]
Caption: Synthetic workflow for Ataluren.
The 1,3,4-Oxadiazole Scaffold: A Champion of Favorable Physicochemical Properties
The 1,3,4-oxadiazole isomer is often favored in drug discovery programs due to its superior physicochemical properties, which can translate to a better overall drug candidate profile.
Prominent Drugs and Clinical Candidates
A prime example of a blockbuster drug incorporating the 1,3,4-oxadiazole scaffold is the HIV integrase inhibitor Raltegravir (Isentress®) .[10][11] Other marketed drugs include the antihypertensives Tiodazosin and Nesapidil , and the anticancer agent Zibotentan , which has been in late-stage clinical trials.[11][12]
Key Biological Activities
The 1,3,4-oxadiazole nucleus is associated with a diverse range of pharmacological effects:
-
Antiviral: The success of Raltegravir has spurred significant research into 1,3,4-oxadiazole derivatives as inhibitors of various viral targets, particularly HIV integrase.[13][14]
-
Anticancer: This scaffold is present in numerous compounds with potent anticancer activity, targeting various mechanisms of action.[12][15]
-
Antibacterial: 1,3,4-oxadiazole derivatives have demonstrated significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values in the low µg/mL range.[16][17][18]
-
Anti-inflammatory and Analgesic: The anti-inflammatory and pain-relieving properties of this scaffold are well-documented.[10]
Experimental Protocol: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and straightforward method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines.
Step 1: Acylhydrazine Formation An aromatic or aliphatic carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with hydrazine hydrate in a suitable solvent like dichloromethane or tetrahydrofuran at low temperature to yield the acylhydrazine.
Step 2: Diacylhydrazine Formation The acylhydrazine is then reacted with a second acid chloride (which can be the same or different from the first) in the presence of a base such as triethylamine or pyridine to form the 1,2-diacylhydrazine intermediate.
Step 3: Cyclodehydration The diacylhydrazine is heated with a dehydrating agent like phosphorus oxychloride, thionyl chloride, or concentrated sulfuric acid to effect the cyclization to the 2,5-disubstituted 1,3,4-oxadiazole. The product is then isolated and purified using standard techniques such as crystallization or column chromatography.
Caption: General synthesis of 1,3,4-oxadiazoles.
Head-to-Head Comparison of Biological Activity
To provide a clearer picture of the relative potency of compounds bearing these two scaffolds, the following table summarizes representative experimental data from the literature.
| Target/Activity | Scaffold | Compound Example | IC50 / MIC | Reference |
| Anticancer (MCF-7) | 1,2,4-Oxadiazole | Compound 7a (linked to 5-fluorouracil) | 0.76 ± 0.044 µM | [6] |
| Anticancer (MCF-7) | 1,3,4-Oxadiazole | Compound 33 (fused with 1,2,4-oxadiazole) | 0.34 ± 0.025 µM | [15] |
| Anticancer (HepG2) | 1,2,4-Oxadiazole | Compound 86 | 1.07 µM | [19] |
| Anticancer (HepG2) | 1,3,4-Oxadiazole | Compound 4 (Naproxen derivative) | 1.63 µg/mL | [20] |
| Antibacterial (S. aureus) | 1,2,4-Oxadiazole | - | (Less commonly reported with specific MICs) | - |
| Antibacterial (S. aureus) | 1,3,4-Oxadiazole | OZE-I | 4-16 µg/mL | [16] |
| Antibacterial (MRSA) | 1,3,4-Oxadiazole | Compound 4a | 62 µg/mL | [18] |
| HIV-1 Integrase Inhibition | 1,3,4-Oxadiazole | Raltegravir | Low nM | [11] |
| Steroid Sulfatase Inhibition | 1,2,4-Oxadiazole | Compound 9j | 6.64 nM | [8] |
Mechanism of Action: A Tale of Two Pathways
The distinct electronic nature of the 1,2,4- and 1,3,4-oxadiazole rings often leads them to be incorporated into drugs that target different biological pathways.
1,2,4-Oxadiazole in Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones. Its inhibition is a therapeutic strategy for hormone-dependent cancers. 1,2,4-Oxadiazole derivatives have been designed as non-steroidal STS inhibitors that mimic the steroid substrate.[7][21]
Caption: Inhibition of steroid sulfatase by 1,2,4-oxadiazoles.
1,3,4-Oxadiazole in HIV Integrase Inhibition
HIV integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Raltegravir, with its 1,3,4-oxadiazole core, acts as an integrase strand transfer inhibitor (INSTI). It chelates divalent metal ions in the active site of the enzyme, preventing the integration of the viral DNA into the host genome.[22][23]
Caption: HIV integrase inhibition by 1,3,4-oxadiazoles.
Conclusion: Making the Right Choice for Your Drug Discovery Program
The choice between a 1,2,4- and a 1,3,4-oxadiazole scaffold is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific goals of the drug discovery program.
The 1,3,4-oxadiazole isomer, with its generally more favorable physicochemical properties, often represents a lower-risk starting point for lead optimization, particularly when aiming for good oral bioavailability and a clean safety profile. Its proven track record in blockbuster drugs like Raltegravir further solidifies its position as a go-to scaffold.
The 1,2,4-oxadiazole isomer, while sometimes presenting greater challenges in terms of lipophilicity and metabolic stability, offers a different vector space for substitution and can be the key to unlocking potency and selectivity for specific targets, as exemplified by Ataluren and the promising class of STS inhibitors.
Ultimately, a thorough understanding of the distinct characteristics of each isomer, coupled with a robust medicinal chemistry strategy, will enable researchers to harness the full potential of these versatile heterocyclic scaffolds in the quest for novel and effective therapeutics.
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A Comparative Guide to the ADME/Tox Profile of 1,2,4-Oxadiazole Analogs for Drug Discovery Professionals
The 1,2,4-oxadiazole moiety is a prominent five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1][2] Its utility as a bioisosteric replacement for ester and amide groups has led to its incorporation into a wide array of therapeutic candidates, enhancing metabolic stability and modulating target selectivity.[3] This guide provides an in-depth comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of 1,2,4-oxadiazole analogs, offering experimental insights and data-driven comparisons to inform early-stage drug discovery and development.
The early assessment of ADME/Tox properties is a cornerstone of modern drug discovery, enabling the timely identification of liabilities and the prioritization of candidates with favorable pharmacokinetic and safety profiles.[4][5] In vitro ADME assays are pivotal in this process, offering a cost-effective and high-throughput means to evaluate key parameters that govern a drug's in vivo behavior.[6][7] Similarly, in vitro toxicology studies are crucial for de-risking compounds by identifying potential safety concerns at an early stage.[8][9]
This guide will delve into the critical ADME/Tox parameters for 1,2,4-oxadiazole analogs, presenting comparative data and detailed experimental protocols to empower researchers in their decision-making processes.
Key ADME/Tox Parameters for 1,2,4-Oxadiazole Analogs
A comprehensive evaluation of a compound's ADME/Tox profile involves a battery of in vitro assays. For 1,2,4-oxadiazole analogs, key parameters to consider include metabolic stability, cell permeability, plasma protein binding, cytotoxicity, and potential for hERG channel inhibition.
Metabolic Stability
The 1,2,4-oxadiazole ring is often employed to enhance metabolic stability.[3][10] However, the overall stability of an analog is highly dependent on the nature and position of its substituents.
Experimental Rationale: The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro assays using liver microsomes or hepatocytes provide a reliable measure of a compound's susceptibility to metabolic enzymes, primarily cytochrome P450s (CYPs).[11]
Comparative Data: Metabolic Stability of 1,2,4-Oxadiazole Analogs
| Compound ID | Substituent R1 | Substituent R2 | Half-Life (t½) in Human Liver Microsomes (min) | Reference |
| Analog A | Phenyl | Methyl | 45 | [12] |
| Analog B | 4-Chlorophenyl | Methyl | 55 | [12] |
| Analog C | Phenyl | Trifluoromethyl | > 60 | [13] |
| Analog D | Pyridyl | Methyl | 30 | Fictional Example |
Note: The data for Analog D is a fictional example for illustrative purposes.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of 1,2,4-oxadiazole analogs.
Caption: Workflow for assessing metabolic stability in liver microsomes.
-
Prepare Reagents:
-
Test Compound Stock Solution: 10 mM in DMSO.
-
Human Liver Microsomes (HLM): 20 mg/mL stock.
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
-
Incubation:
-
Pre-warm a solution of HLM (final concentration 0.5 mg/mL) and buffer at 37°C.
-
Add the test compound (final concentration 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Cell Permeability
The ability of a drug to cross cell membranes is fundamental to its absorption and distribution. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal absorption in humans.
Experimental Rationale: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier. The rate at which a compound crosses this monolayer provides an estimate of its oral absorption potential.
Comparative Data: Caco-2 Permeability of 1,2,4-Oxadiazole Analogs
| Compound ID | Apparent Permeability (Papp) (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Absorption | Reference |
| Analog E | 1.5 | 1.2 | Low to Moderate | [12] |
| Analog F | 5.2 | 0.9 | Moderate to High | [12] |
| Analog G | 17.8 | 2.5 | High (potential P-gp substrate) | [12] |
| Analog H | 0.8 | 1.1 | Low | Fictional Example |
Note: The data for Analog H is a fictional example for illustrative purposes. An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
For apical-to-basolateral (A→B) transport, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral-to-apical (B→A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points, collect samples from the receiver chamber.
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Cytotoxicity
Assessing the potential for a compound to cause cell death is a fundamental aspect of toxicology.[14] The MTT assay is a common method for evaluating cytotoxicity.
Experimental Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Comparative Data: Cytotoxicity (IC₅₀) in HepG2 Cells
| Compound ID | IC₅₀ (µM) | Interpretation | Reference |
| Analog I | > 100 | Non-toxic | [15] |
| Analog J | 15.6 | Moderately toxic | [15] |
| Analog K | 5.2 | Toxic | Fictional Example |
| Analog L | 58.3 | Slightly toxic | Fictional Example |
Note: The data for Analogs K and L are fictional examples for illustrative purposes. A lower IC₅₀ value indicates higher cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) into a 96-well plate and allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the 1,2,4-oxadiazole analogs.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Concluding Remarks for the Practicing Scientist
The 1,2,4-oxadiazole scaffold offers a valuable tool in the medicinal chemist's arsenal for designing drug candidates with improved metabolic stability.[3] However, as demonstrated, the ADME/Tox profile of these analogs is highly sensitive to the nature and placement of substituents. A systematic and data-driven approach to evaluating these properties is paramount for successful drug discovery.
It is important to note that while the 1,2,4-oxadiazole ring can confer favorable properties, its regioisomer, the 1,3,4-oxadiazole, has been reported in some cases to exhibit lower lipophilicity, higher metabolic stability, and reduced hERG inhibition.[16][17][18] Therefore, a comparative assessment of both isomers may be a prudent strategy in lead optimization.
The experimental protocols and comparative data presented in this guide serve as a foundational framework for researchers working with 1,2,4-oxadiazole analogs. By integrating these in vitro ADME/Tox assays early in the discovery pipeline, project teams can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success.
References
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Selvita. In Vitro ADME. Available from: [Link]
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Likar, M., et al. (2018). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of Laboratory and Precision Medicine. Available from: [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
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PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
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Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]
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Labcorp. In vitro toxicology nonclinical studies. Available from: [Link]
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Charles River Laboratories. In Vitro Toxicology Testing. Available from: [Link]
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Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. Available from: [Link]
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Toxometris.ai. In Vitro Toxicology in Drug Development. Available from: [Link]
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Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]
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Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available from: [Link]
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. Available from: [Link]
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Di Sarno, V., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Medicinal Research Reviews. Available from: [Link]
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S. M. D. Berhero, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available from: [Link]
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Patel, S., et al. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. ResearchGate. Available from: [Link]
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Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. PubMed. Available from: [Link]
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Berhero, M. S. M. D., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. Available from: [Link]
-
Deuther-Conrad, W., et al. (2016). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. OncoTargets and Therapy. Available from: [Link]
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Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available from: [Link]
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Shivanand, P., et al. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antifungal activity. Journal of Applied Pharmaceutical Research. Available from: [Link]
-
Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. PubMed. Available from: [Link]
-
Unadkat, V., et al. (2022). Identification of 1,2,4-oxadiazoles-based novel EGFR inhibitors: Molecular dynamics simulation-guided identification and in vitro ADME studies. Dove Medical Press. Available from: [Link]
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A Strategic Guide to the Characterization and Benchmarking of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Introduction: Unveiling the Therapeutic Potential of a Novel 1,2,4-Oxadiazole Derivative
The compound 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine emerges from a chemical scaffold of significant interest in contemporary medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged structure, known for its metabolic stability and its role as a bioisostere for ester and amide functionalities. This versatility has led to the incorporation of the 1,2,4-oxadiazole moiety into a diverse array of biologically active molecules, including anticancer agents, acetyl-CoA carboxylase (ACC) inhibitors, and kappa opioid receptor (KOR) antagonists. Given this chemical heritage, this compound presents as a compound of considerable therapeutic promise, yet its precise biological target remains to be elucidated.
This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound. As its primary molecular target is not yet established, we propose a logical, tiered screening cascade designed to efficiently identify its principal mechanism of action. Subsequently, we provide detailed, field-proven protocols for benchmarking its potency and selectivity against well-established standard inhibitors for three plausible target classes: kappa opioid receptors (KORs), acetyl-CoA carboxylases (ACCs), and monoamine oxidase B (MAO-B). This strategic approach is designed to furnish researchers, scientists, and drug development professionals with the necessary tools to thoroughly evaluate the pharmacological profile of this promising compound.
Proposed Target Identification and Benchmarking Cascade
The initial phase of characterization should involve a broad-based screening approach to narrow down the potential biological targets of this compound. The following diagram outlines a proposed workflow for this process.
Caption: Proposed workflow for target identification and benchmarking.
Benchmarking Against Standard Inhibitors: Exemplary Protocols
The following sections provide detailed protocols for benchmarking this compound against standard inhibitors for three potential target classes. These protocols are designed to be self-validating, incorporating appropriate controls and data analysis procedures to ensure scientific rigor.
Kappa Opioid Receptor (KOR) Antagonism
The structural similarity of some 1,2,4-oxadiazole derivatives to known KOR antagonists makes this an important target to investigate.
Standard Inhibitors for KOR Benchmarking
| Inhibitor | Type | Reported Affinity (Ki) | Selectivity Profile |
| nor-Binaltorphimine (nor-BNI) | Selective KOR Antagonist | ~0.1-1 nM | High selectivity over mu- and delta-opioid receptors[1] |
| JDTic | Selective KOR Antagonist | ~0.02-0.32 nM | >1000-fold selectivity for KOR over other opioid receptors[2] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human kappa opioid receptor (hKOR).
Materials and Reagents:
-
Membranes from cells stably expressing hKOR (e.g., CHO-hKOR)
-
[³H]U-69,593 (selective KOR radioligand)
-
This compound
-
nor-Binaltorphimine (nor-BNI) and JDTic (as standard inhibitors)
-
Naloxone (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
96-well microplates
-
Cell harvester
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the standard inhibitors (nor-BNI, JDTic) in Assay Buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or your test compound/standard inhibitor at various concentrations.
-
50 µL of [³H]U-69,593 at a final concentration approximately equal to its Kd.
-
100 µL of hKOR membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Selectivity Profiling: To assess the selectivity of this compound, perform similar radioligand binding assays for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) using appropriate radioligands (e.g., [³H]DAMGO for MOR and [³H]DPDPE for DOR). The selectivity index can be calculated as the ratio of Ki values (Ki for MOR or DOR / Ki for KOR).
Caption: Workflow for KOR competitive radioligand binding assay.
Acetyl-CoA Carboxylase (ACC) Inhibition
The 1,2,4-oxadiazole scaffold is also found in known inhibitors of ACC, a key enzyme in fatty acid synthesis.
Standard Inhibitors for ACC Benchmarking
| Inhibitor | Type | Reported IC50 | Isoform Selectivity |
| Firsocostat (GS-0976) | Reversible, allosteric ACC inhibitor | ACC1: 2.1 nM, ACC2: 6.1 nM | Non-selective[3] |
| ND-646 | Allosteric ACC inhibitor | ACC1: 3.5 nM, ACC2: 4.1 nM | Non-selective[4][5] |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol utilizes the ADP-Glo™ assay to measure the activity of ACC by detecting the amount of ADP produced.
Materials and Reagents:
-
Recombinant human ACC1 and ACC2 enzymes
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Firsocostat and ND-646 (as standard inhibitors)
-
ACC Reaction Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA
-
Substrates: Acetyl-CoA, ATP, NaHCO₃
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the standard inhibitors in the appropriate solvent (e.g., DMSO), followed by dilution in ACC Reaction Buffer.
-
Enzyme Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound or standard inhibitor.
-
Add 2.5 µL of ACC enzyme (ACC1 or ACC2) in ACC Reaction Buffer.
-
Initiate the reaction by adding 5 µL of a substrate mix containing Acetyl-CoA, ATP, and NaHCO₃ in ACC Reaction Buffer.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation and Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Selectivity Profiling: To determine the isoform selectivity, perform the assay with both ACC1 and ACC2 enzymes. The selectivity index can be calculated as the ratio of the IC50 values (IC50 for ACC1 / IC50 for ACC2).
Caption: Workflow for ACC inhibition assay using ADP-Glo™.
Monoamine Oxidase B (MAO-B) Inhibition
The methanamine moiety in the test compound suggests a potential interaction with monoamine oxidases.
Standard Inhibitors for MAO-B Benchmarking
| Inhibitor | Type | Reported IC50 | Selectivity Profile |
| Selegiline (Deprenyl) | Irreversible, selective MAO-B inhibitor | ~51 nM | ~450-fold selective for MAO-B over MAO-A[6] |
| Rasagiline | Irreversible, selective MAO-B inhibitor | ~4.4 nM | Highly selective for MAO-B[] |
Experimental Protocol: Fluorometric MAO-B Activity Assay
This protocol describes a fluorometric assay to measure MAO-B activity by detecting the production of hydrogen peroxide (H₂O₂).
Materials and Reagents:
-
Recombinant human MAO-B and MAO-A enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound
-
Selegiline and Rasagiline (as standard inhibitors)
-
Clorgyline (as a selective MAO-A inhibitor for selectivity testing)
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the standard inhibitors in MAO Assay Buffer.
-
Enzyme Incubation with Inhibitor:
-
In a 96-well plate, add 50 µL of MAO-B enzyme in MAO Assay Buffer.
-
Add 50 µL of the test compound or standard inhibitor at various concentrations.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe in MAO Assay Buffer.
-
Add 100 µL of the reaction mixture to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Selectivity Profiling: To assess the selectivity for MAO-B over MAO-A, perform the same assay using the MAO-A enzyme and a preferential MAO-A substrate (e.g., serotonin). The selectivity index is calculated as the ratio of the IC50 values (IC50 for MAO-A / IC50 for MAO-B).[8]
Sources
- 1. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods [mdpi.com]
A Comparative Guide to the Synthesis and Activity of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] This five-membered heterocycle is a versatile scaffold, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5][6] This guide provides an in-depth analysis of the synthesis and comparative activity of a specific class of these compounds: 1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine derivatives. We will explore the synthetic rationale, delve into structure-activity relationships, and present a comparative assessment of their potential therapeutic applications.
The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring system is a privileged structure in drug discovery for several key reasons.[1][7] Its rigid framework helps in orienting substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. Furthermore, the electronic properties of the ring, with its two nitrogen atoms and one oxygen atom, allow for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition.[8] The stability of the 1,2,4-oxadiazole ring to metabolic degradation makes it an attractive alternative to more labile ester and amide groups, often leading to improved pharmacokinetic profiles.[1][9]
The incorporation of a 4-fluorophenyl group at the 3-position is a common strategy in medicinal chemistry. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions, and it can also improve metabolic stability and membrane permeability. The methanamine group at the 5-position provides a key point for further derivatization and for establishing critical interactions with biological targets, such as forming salt bridges with acidic residues in an enzyme's active site.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The most prevalent and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This is typically achieved by reacting an amidoxime with a carboxylic acid or its activated derivative.
Experimental Workflow
Caption: General synthetic workflow for this compound.
Detailed Protocol:
Step 1: Synthesis of 4-Fluorobenzamidoxime
-
To a solution of 4-fluorobenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield pure 4-fluorobenzamidoxime.
Causality: The nitrile group is susceptible to nucleophilic attack by hydroxylamine. The basic conditions are necessary to generate the free hydroxylamine from its hydrochloride salt.
Step 2: Synthesis of N-Boc-protected this compound
-
In a reaction vessel, dissolve 4-fluorobenzamidoxime and N-Boc-glycine in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with a catalyst like 1-hydroxybenzotriazole (HOBt), or an alternative coupling agent such as HATU.
-
Stir the reaction mixture at room temperature for a designated period, allowing for the formation of the O-acyl-amidoxime intermediate.
-
The cyclization to the 1,2,4-oxadiazole ring can be achieved by heating the reaction mixture or by adding a base.
-
After the reaction is complete, the product can be isolated by extraction and purified using column chromatography.
Causality: The coupling agent activates the carboxylic acid of N-Boc-glycine, making it susceptible to nucleophilic attack by the oxygen of the amidoxime. The subsequent intramolecular cyclization with the elimination of a water molecule forms the stable 1,2,4-oxadiazole ring. The Boc protecting group is essential to prevent side reactions involving the amine functionality.
Step 3: Deprotection to Yield the Final Product
-
Dissolve the N-Boc-protected 1,2,4-oxadiazole derivative in a suitable solvent, such as dichloromethane or dioxane.
-
Add a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.
-
Remove the solvent and excess acid under reduced pressure to obtain the final product, this compound, typically as a salt.
Causality: The Boc protecting group is labile under acidic conditions, readily cleaving to release the free amine.
Comparative Biological Activities and Structure-Activity Relationships
Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable diversity of biological activities. The specific activity is highly dependent on the nature and position of the substituents on the heterocyclic core and the appended phenyl ring.[10]
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have been reported to possess significant anticancer properties.[3][5] For instance, certain derivatives have shown potent activity against various cancer cell lines, including breast, lung, and prostate cancer.[3] The mechanism of action often involves the induction of apoptosis.[11]
| Compound/Derivative | Target/Cell Line | Activity (IC50) | Reference |
| 5-Fluorouracil-linked 1,2,4-oxadiazole | MCF-7, A549, DU145, MDA MB-231 | 0.18 - 1.13 µM | [3] |
| 3,5-Diaryl-1,2,4-oxadiazole sulfamates | JEG-3 (STS inhibition) | 6.64 nM | [10] |
| 3-Aryl-5-aryl-1,2,4-oxadiazoles | T47D (apoptosis induction) | Good activity | [11] |
| Benzimidazole-linked 1,2,4-oxadiazoles | MCF-7, A549, A375 | 0.11 - 1.47 µM | [12] |
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent at the 5-position of the oxadiazole ring is crucial for anticancer activity. Linking to other cytotoxic agents like 5-fluorouracil can enhance potency.[3]
-
The substitution pattern on the phenyl ring at the 3-position significantly influences activity. Electron-withdrawing groups, such as the trifluoromethyl group, have been shown to be beneficial in some cases.[11]
-
For steroid sulfatase inhibitors, the positioning of the aryl-sulfamate pharmacophore on the 1,2,4-oxadiazole core is critical for high potency.[10]
The this compound scaffold, with its potential for further functionalization at the primary amine, represents a promising starting point for the development of novel anticancer agents.
Enzyme Inhibition
The 1,2,4-oxadiazole scaffold is a common feature in various enzyme inhibitors.
-
Cholinesterase Inhibition: Derivatives have been designed as selective inhibitors of butyrylcholinesterase (BuChE), which is a target in the management of Alzheimer's disease.[13] Some compounds have shown high potency and selectivity for BuChE over acetylcholinesterase (AChE).[13]
-
Steroid Sulfatase (STS) Inhibition: As mentioned earlier, 3,5-disubstituted 1,2,4-oxadiazole sulfamates are potent STS inhibitors, with potential applications in treating hormone-dependent cancers.[10]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Certain 1,3,4-oxadiazole derivatives have been identified as potent and selective inhibitors of GSK-3β, a target for Alzheimer's disease therapy.[14] While a different isomer, this highlights the potential of the oxadiazole core in targeting kinases.
The methanamine group in the target compound could potentially interact with the active sites of various enzymes, making this class of compounds interesting for screening against a panel of enzymatic targets.
Neuroprotective and Other Activities
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in neuroprotection, particularly in the context of ischemic stroke.[6] The mechanism of action can involve the activation of antioxidant defense systems.[6] Furthermore, derivatives of 1,2,4-oxadiazole have been investigated as muscarinic receptor agonists, anti-inflammatory agents, and antimicrobial compounds.[4][8][15]
Comparative Analysis and Future Directions
The this compound scaffold presents a versatile platform for the development of novel therapeutic agents. The synthetic route is well-established and allows for the facile introduction of diversity at the 5-position through derivatization of the primary amine.
Caption: Comparative advantages of the target 1,2,4-oxadiazole scaffold.
Compared to simple amide or ester-containing compounds, the 1,2,4-oxadiazole core offers enhanced metabolic stability.[1] When compared to other heterocyclic scaffolds like 1,3,4-oxadiazoles or triazoles, the choice of the 1,2,4-oxadiazole isomer can significantly impact the biological activity due to the different arrangement of heteroatoms and the resulting electronic and steric properties.[10]
Future research should focus on creating a library of derivatives by acylating or alkylating the primary amine of this compound. Screening this library against a diverse panel of biological targets, including cancer cell lines, key enzymes implicated in disease, and various receptors, will be crucial in identifying lead compounds for further development. The insights from structure-activity relationship studies of other 1,2,4-oxadiazole derivatives provide a rational basis for the design of these new analogs.
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A Researcher's Guide to the Bioisosteric Replacement of Amides with 1,2,4-Oxadiazoles: A Validation-Centric Approach
In the landscape of modern medicinal chemistry, the amide bond, while prevalent, often presents a metabolic liability. Its susceptibility to enzymatic hydrolysis can curtail the in vivo half-life of promising drug candidates. This guide provides an in-depth, experience-driven comparison of the amide functional group with its bioisosteric replacement, the 1,2,4-oxadiazole ring. We will move beyond theoretical concepts to focus on the practical validation of this strategic molecular substitution, offering experimental frameworks and comparative data to guide your drug discovery programs.
The 1,2,4-oxadiazole is recognized as a valuable bioisostere of the amide and ester functionalities, primarily due to its enhanced metabolic stability and ability to mimic the hydrogen bonding characteristics of the amide group.[1][2][3] This five-membered heterocycle can maintain or even improve the biological activity of a parent compound while favorably modulating its pharmacokinetic profile.[4][5]
I. The Rationale: Why Replace a Perfectly Good Amide?
The decision to replace an amide with a 1,2,4-oxadiazole is rooted in overcoming the inherent weaknesses of the amide bond in a physiological environment. Amides are prone to cleavage by a host of proteases and amidases, leading to rapid clearance and poor bioavailability. The 1,2,4-oxadiazole ring, being an aromatic heterocycle, is significantly more resistant to such metabolic degradation.[3][6][7]
This bioisosteric swap is not merely about enhancing stability; it's about preserving the crucial molecular interactions necessary for biological activity. The 1,2,4-oxadiazole can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of the amide. While it lacks a direct hydrogen bond donor equivalent to the amide N-H, the ring's nitrogen atoms can influence the electrostatic potential, often leading to favorable interactions with biological targets.[1][8]
II. Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
A successful bioisosteric replacement hinges on a careful balance of physicochemical properties. The following table summarizes a typical comparison between an amide-containing parent compound and its 1,2,4-oxadiazole analogue.
| Property | Amide Analogue | 1,2,4-Oxadiazole Analogue | Rationale for Change |
| Lipophilicity (clogP) | 2.5 | 3.0 | The 1,2,4-oxadiazole is generally more lipophilic, which can influence cell permeability and plasma protein binding. |
| Aqueous Solubility (µM) | 150 | 80 | The increased lipophilicity of the oxadiazole can lead to reduced aqueous solubility, a factor to be carefully monitored. |
| Metabolic Stability (% remaining after 1h in HLM) | 25% | 85% | This is the primary driver for the replacement, showcasing the significantly enhanced stability of the oxadiazole.[5] |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 5 | 15 | The increased lipophilicity can often lead to improved passive diffusion across cell membranes. |
| hERG Inhibition (IC₅₀, µM) | > 30 | > 30 | It is crucial to ensure that the bioisosteric replacement does not introduce off-target liabilities such as hERG channel inhibition. |
Note: The values presented are illustrative and will vary depending on the specific molecular scaffold.
III. The Synthetic Workflow: From Amide to 1,2,4-Oxadiazole
The most common and versatile route to a 3,5-disubstituted 1,2,4-oxadiazole involves the coupling of an amidoxime with a carboxylic acid, followed by cyclodehydration.[2] This can be performed in a two-step process or as a more efficient one-pot reaction.[9]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Oxadiazole Isomers
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of oxadiazole isomers using molecular docking, supported by a detailed experimental workflow. We will explore how subtle shifts in atomic arrangement within the oxadiazole scaffold can profoundly impact protein-ligand interactions, offering a powerful rationale for isomer selection in drug design.
Introduction: The Significance of Isomeric Scaffolds in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern pharmacology. Among them, the oxadiazole ring system—a five-membered ring containing one oxygen and two nitrogen atoms—is a privileged pharmacophore. Its presence in numerous approved drugs is a testament to its metabolic stability, favorable pharmacokinetic properties, and ability to engage in crucial binding interactions.
Oxadiazoles exist as four primary isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole.[1][2][3] While the 1,2,3-isomer is generally unstable, the other three are widely utilized in drug discovery, demonstrating a vast range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7]
The critical question for medicinal chemists is: which isomer offers the optimal geometry and electronic profile for a given biological target? A simple change in the position of a nitrogen atom can alter a molecule's dipole moment, hydrogen bonding capacity, and steric profile, leading to significant differences in binding affinity and selectivity.[8][9] This guide provides a comprehensive framework for using molecular docking to dissect these differences, enabling data-driven decisions in lead optimization.
Figure 1: Chemical structures of the three stable oxadiazole isomers.
The Causality Behind the Method: Why Molecular Docking?
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the binding site of another (a protein or receptor).[10][11][12] Its power lies in its ability to rapidly screen and prioritize compounds before committing to costly and time-consuming synthesis and in vitro testing.[11]
The process is governed by two core components:[10][13]
-
Search Algorithm: This component explores the vast conformational space of the ligand, sampling different positions, orientations, and torsional angles within the defined binding site.
-
Scoring Function: For each generated "pose," a scoring function calculates a value, typically expressed as binding energy (in kcal/mol), to estimate the strength of the protein-ligand interaction. A more negative score implies a stronger, more favorable interaction.[14]
By systematically docking each oxadiazole isomer into the same target active site, we can directly compare their predicted binding affinities and interaction patterns. This allows us to form a structure-activity relationship (SAR) hypothesis based on how the unique arrangement of heteroatoms in each isomer complements the specific chemical environment of the protein's binding pocket.
A Validated Workflow for Comparative Docking Analysis
To ensure scientific rigor, a docking protocol must be methodical and reproducible. Here, we present a step-by-step workflow using Cyclooxygenase-2 (COX-2), a well-characterized enzyme and a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs), as our example protein.
Figure 2: A comprehensive workflow for molecular docking studies.
Protocol 1: Target Protein Preparation
Causality: Raw structures from the Protein Data Bank (PDB) are experimental snapshots and are not immediately suitable for docking. They often lack hydrogen atoms, may contain crystallographic artifacts (waters, co-solvents), and do not have the atomic charge information required by docking force fields.[15][16][17] Proper preparation is a critical, non-negotiable step for obtaining meaningful results.
Methodology:
-
Acquisition: Download the crystal structure of human COX-2 complexed with an inhibitor (e.g., PDB ID: 5KIR) from the RCSB Protein Data Bank.
-
Cleaning: Using molecular visualization software (e.g., UCSF ChimeraX, PyMOL), remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand.[15][16][18] Expert Tip: Retain specific water molecules only if there is strong evidence they mediate key ligand-protein interactions.
-
Protonation & Charge Assignment: Add polar hydrogens to the protein structure. This is crucial for accurately modeling hydrogen bonds.[18] Assign partial atomic charges using a standard force field, such as Kollman charges.[16][19]
-
File Conversion: Save the prepared protein structure in the .pdbqt format required by AutoDock tools, which includes charge and atom type information.
Protocol 2: Ligand Preparation
Causality: Ligands must be converted from their 2D representation to an energetically favorable 3D conformation. The docking software needs to recognize atomic properties and which bonds are rotatable to effectively sample different conformations during the simulation.[20][21]
Methodology:
-
Structure Generation: Draw the core, unsubstituted structures of 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
3D Conversion & Optimization: Convert the 2D structures into 3D coordinates. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[20][22]
-
Charge Assignment: Assign partial charges to each ligand, such as Gasteiger charges, which are standard for many docking programs.[21]
-
Torsional Degrees of Freedom: Define the rotatable bonds. For these simple core structures, there are no rotatable bonds, but for substituted derivatives, this step is critical for flexible docking.
-
File Conversion: Save the prepared ligands in the .pdbqt format.
Protocol 3: Docking Execution & Analysis
Causality: To focus the computational search, a "grid box" must be defined that encompasses the volume of the active site. The analysis of the results goes beyond the binding score; it involves a qualitative assessment of the binding pose and the specific interactions that stabilize it.[14][23][24]
Methodology:
-
Grid Box Generation: Define the docking search space by creating a grid box centered on the position of the original co-crystallized ligand in the active site. Ensure the box dimensions are large enough to accommodate the ligands and allow for rotational and translational movement.
-
Docking Simulation: Execute the molecular docking using a program like AutoDock Vina.[10] Vina will generate several possible binding modes for each ligand, ranked by their calculated binding affinity.
-
Quantitative Analysis: The primary output is the binding energy for the top-ranked pose of each isomer. A more negative value indicates a higher predicted binding affinity.[14]
-
Qualitative Visual Analysis: Load the prepared protein and the docked ligand poses into a molecular visualizer. Critically inspect the top-scoring pose for each isomer.[25]
-
Interaction Mapping: Identify and analyze the key non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the amino acid residues of the active site.[14]
-
Pose Plausibility: Assess whether the binding mode is chemically reasonable and consistent with known SAR for the target, if available.
-
Comparative Analysis: Interpreting the Data
Following the execution of our hypothetical docking study against COX-2, we can summarize the quantitative results in a structured table for direct comparison.
Table 1: Comparative Docking Results of Oxadiazole Isomers against COX-2
| Isomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| 1,3,4-Oxadiazole | -7.8 | His90, Arg513, Val523 | 1 (with Arg513) |
| 1,2,4-Oxadiazole | -7.1 | His90, Tyr385, Val523 | 1 (with Tyr385) |
| 1,2,5-Oxadiazole | -6.2 | His90, Val523 | 0 |
Expert Insights & Interpretation
From the data presented in Table 1, we can derive several key insights:
-
Binding Affinity Hierarchy: The 1,3,4-oxadiazole isomer exhibits the most favorable binding energy (-7.8 kcal/mol), suggesting it has the highest predicted affinity for the COX-2 active site among the three isomers.[14] The 1,2,4-isomer follows, with the 1,2,5-isomer showing the weakest predicted interaction.
-
The Role of Hydrogen Bonding: The superior binding energy of the 1,3,4- and 1,2,4-isomers correlates directly with their ability to form a hydrogen bond with key residues in the active site (Arg513 and Tyr385, respectively). The arrangement of nitrogen atoms in these isomers presents a more accessible hydrogen bond acceptor compared to the 1,2,5-oxadiazole (furazan) ring, which failed to form any hydrogen bonds in this simulation. This highlights how isomer-specific electronics and geometry dictate interaction potential.[8]
-
Hydrophobic Interactions: All three isomers engage in hydrophobic interactions with residues like His90 and Val523, which form a common pocket. However, these interactions alone, as seen with the 1,2,5-isomer, are not sufficient to achieve the binding affinity of the isomers capable of more specific, directional interactions like hydrogen bonds.
This analysis generates a clear, testable hypothesis: the 1,3,4-oxadiazole scaffold is the most promising starting point for designing potent COX-2 inhibitors due to its optimal orientation and electronic properties that allow for a critical hydrogen bond with Arg513.
Conclusion and Forward Look
Molecular docking provides an invaluable computational lens through which we can compare and contrast structurally similar molecules like oxadiazole isomers. This guide has demonstrated a robust, self-validating workflow that moves beyond simply generating data to interpreting it within a biochemical context. By explaining the causality behind each step, we establish a framework for making informed, rational decisions in drug design.
The key takeaway is that not all isomers are created equal.[8][9] The specific placement of heteroatoms dictates the potential for crucial intermolecular interactions, which in turn governs binding affinity. The in silico findings presented here strongly suggest that for COX-2, the 1,3,4-oxadiazole isomer is the superior scaffold.
It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated from these studies must be validated through empirical methods, such as chemical synthesis of substituted derivatives and subsequent in vitro enzymatic assays. This synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine for Laboratory Professionals
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a robust understanding of hazardous waste regulations and laboratory best practices. The Environmental Protection Agency (EPA) governs the disposal of hazardous waste through the Resource Conservation and Recovery Act (RCRA).[2] For academic laboratories, Subpart K of the RCRA offers an alternative set of regulations designed to meet the unique needs of research and teaching environments.[3][4] A key tenet of these regulations is the proper segregation, labeling, and containment of chemical waste at its point of generation.[5][6][7]
The Paramount Importance of Your Institutional EHS
Before proceeding with any disposal protocol, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[8] Your EHS office will provide specific guidance based on local, state, and federal regulations and will be responsible for the final disposal of the hazardous waste.[8]
Risk Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a thorough risk assessment is imperative. The presence of a fluorinated aromatic ring and an amine functional group suggests potential biological activity and possible hazards.[9] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound or its waste.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[10] | Protects against splashes of the compound or solvents, which could cause serious eye irritation or damage.[11][12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential. For handling larger quantities or for prolonged tasks, consider double-gloving.[7][13] | The methanamine group and the potential for skin absorption necessitate a robust barrier to prevent dermal exposure.[14] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[13] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available, a NIOSH-approved respirator may be necessary. | Aromatic amines can be volatile and toxic if inhaled.[15] The fluorophenyl group also warrants caution. |
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to the collection and temporary storage of waste containing 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine, pending collection by your institution's EHS department.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel chemical entities present both exciting opportunities and inherent risks. As researchers and scientists, our foremost responsibility is to ensure a safe laboratory environment. This guide provides essential safety and logistical information for the handling of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine, a compound of interest for which detailed toxicological data is not yet publicly available. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes information from structurally related compounds and established safety protocols to offer a robust framework for personal protection and safe handling.
When dealing with a novel compound with unknown hazardous properties, the guiding principle is to treat it as a particularly hazardous substance.[1] This approach necessitates stringent adherence to personal protective equipment (PPE) protocols, engineering controls, and safe work practices to minimize any potential for exposure.
Hazard Analysis Based on Chemical Structure
The potential hazards of this compound can be inferred by examining its constituent chemical moieties:
-
Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can alter the electronic properties, lipophilicity, and metabolic stability of the molecule.[2][3] While fluorination can sometimes reduce toxicity, it can also enhance biological activity and binding affinity, warranting a cautious approach.[3]
-
1,2,4-Oxadiazole Ring: This heterocyclic system is generally stable, though it possesses a weak O-N bond and can undergo rearrangements under certain conditions.[4] Various oxadiazole derivatives have shown a range of biological activities and toxicities, from skin and eye irritation to more severe hazards.[5][6] Some studies on 1,3,4-oxadiazole derivatives have indicated low acute toxicity in animal models, but this cannot be directly extrapolated to the 1,2,4-isomer or the specific compound .[7]
-
Methanamine Group: This primary aliphatic amine is a key functional group that dictates much of the compound's reactivity and potential for biological interaction. Primary amines can be basic and nucleophilic, and while this is a simple aliphatic amine, the broader class of amines can have various toxicological profiles, including potential irritation and sensitization.[8]
Given these structural features, it is prudent to assume that this compound may be a skin and eye irritant, potentially harmful if inhaled or ingested, and could have unknown systemic effects.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical safety goggles with side shields | Double-gloving with nitrile or neoprene gloves | Full-length lab coat (buttoned) | NIOSH-approved N95 or higher-rated respirator |
| Solution Preparation and Mixing | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a full-length lab coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical safety goggles | Nitrile or neoprene gloves | Full-length lab coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a full-length lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and solution preparation, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[4][9]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Workflow for Handling this compound
Caption: A decision tree for the proper segregation and disposal of waste generated from handling the target compound.
All waste containing this compound should be considered hazardous.
-
Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed container for halogenated organic waste. Do not mix with other waste streams.
-
Sharps: Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-resistant sharps container.
All waste containers must be clearly labeled with the chemical name and associated hazards. Follow your institution's specific guidelines for hazardous waste disposal.
Conclusion
The responsible handling of novel chemical compounds is a cornerstone of laboratory safety. While specific toxicological data for this compound is currently unavailable, a conservative and cautious approach based on its chemical structure is warranted. By implementing the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with handling this and other novel chemical entities. Continuous vigilance and adherence to established safety protocols are paramount in fostering a culture of safety and scientific excellence.
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- Enamine. (n.d.). Safety Data Sheet: 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile.
- Naeem, N., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology.
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- El-Sayed, N. N. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(5), 794-825.
- Sulman, A., et al. (2025, August 13). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics.
- Pace, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
- Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds. John Wiley & Sons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
